Dracorhodin perchlorate

Catalog No.
S526617
CAS No.
M.F
C17H15ClO7
M. Wt
366.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dracorhodin perchlorate

Product Name

Dracorhodin perchlorate

IUPAC Name

5-methoxy-6-methyl-2-phenylchromenylium-7-ol perchlorate

Molecular Formula

C17H15ClO7

Molecular Weight

366.7 g/mol

InChI

InChI=1S/C17H14O3.ClHO4/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)

InChI Key

KRTYZFUODYMZPG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Dracorhodin Perchlorate

Canonical SMILES

CC1=C(C2=C(C=C1O)[O+]=C(C=C2)C3=CC=CC=C3)OC.[O-]Cl(=O)(=O)=O

The exact mass of the compound Dracorhodin perchlorate is 366.0506 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Dracorhodin Perchlorate from Daemonorops draco - Mechanisms, Protocols, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dracorhodin Perchlorate and Its Natural Source

This compound (DP) is a synthetically stabilized flavonoid compound derived from Daemonorops draco Bl., a palm species native to Southeast Asia known for producing the reddish-brown resin traditionally called "Dragon's Blood" in Chinese medicine [1] [2]. This resin has been utilized for centuries in traditional healing practices, particularly for its wound healing, anti-inflammatory, and circulatory benefits [3] [4]. DP represents the most biologically active component of Dragon's Blood, with the Chinese Pharmacopoeia establishing DP content as the primary quality standard for Dragon's Blood medicinal preparations [5]. The compound exists as a red crystalline powder with the chemical formula C~17~H~15~ClO~7~ and a molecular weight of 366.75 g/mol [6]. Due to the inherent instability of the parent dracorhodin molecule, which is prone to reduction, the perchlorate salt form is widely used in scientific research to maintain stability while preserving biological activity [3] [5].

The traditional applications of Dragon's Blood in promoting wound healing, stopping bleeding, resolving blood stasis, and generating muscle tissue have been validated through modern pharmacological studies [2] [4]. Contemporary research has revealed that DP exerts multiple pharmacological effects, including significant anti-inflammatory, antioxidant, pro-angiogenic, and fibroblast-proliferative activities [3] [7] [5]. These diverse biological activities make DP a promising candidate for drug development, particularly in the areas of wound healing, diabetic foot ulcer treatment, and potentially oncology applications [8] [5]. The compound's ability to modulate multiple signaling pathways simultaneously, including TLR4, ERK, Nrf2, and NF-κB pathways, underscores its potential as a multi-target therapeutic agent [3] [1] [5].

Molecular Mechanisms and Signaling Pathways

Key Signaling Pathways Regulated by this compound

This compound exerts its therapeutic effects through modulation of several critical signaling pathways involved in inflammation, oxidative stress response, and cellular proliferation. The compound demonstrates pleiotropic activity across multiple molecular targets, making it particularly effective for complex pathological conditions like impaired wound healing. The coordinated regulation of these pathways accelerates tissue repair through several mechanisms: reduction of chronic inflammation, enhancement of antioxidant defenses, promotion of angiogenesis, and stimulation of fibroblast proliferation and collagen deposition [3] [5] [4].

The TLR4/NF-κB pathway represents one of the primary mechanisms through which DP modulates inflammatory responses. In diabetic wound healing models, DP treatment significantly alleviates prolonged inflammatory cell infiltration and downregulates the increased TLR4 pathway activity caused by hyperglycemia [3]. This regulation subsequently reduces the expression of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, and COX-2 [3] [4]. The NF-κB pathway modulation occurs through DP's ability to inhibit IKKα/IKKβ activation, thereby preventing IκB phosphorylation and degradation, which in turn limits NF-κB nuclear translocation and reduces expression of downstream inflammatory mediators [1]. Additionally, DP regulates the MAPK/ERK pathway to promote fibroblast proliferation, with studies demonstrating that ERK inhibition via siRNA prevents DP-induced fibroblast proliferation, indicating ERK activation is essential for this process [7].

Table 1: Key Signaling Pathways Modulated by this compound

Pathway Molecular Targets Biological Effects Experimental Models
TLR4/NF-κB TLR4, MyD88, IRAK1, TRAF6, NF-κB p65, IκB Downregulation of TNF-α, IL-1β, IL-6, COX-2; Reduced inflammatory cell infiltration Diabetic rat wound model [3]
Nrf2-mediated antioxidant response Nrf2, HO-1, SLC7A11, GPX4 Inhibition of ferroptosis; Reduced ROS and lipid peroxidation; Increased antioxidant defense DFU rat model; HUVECs [5]
ERK/MAPK proliferation pathway ERK1/2, RSK, CREB Promotion of fibroblast proliferation; Enhanced cell migration NIH-3T3 fibroblasts; Rat wound model [7]
Angiogenesis pathways eNOS, VEGF, EGF, bFGF, CD31 Increased NO production; Enhanced microvascular density; Promoted angiogenesis Diabetic rat model; HUVECs [3] [5]
Mitochondrial apoptosis pathway Bcl-2, Bax, Cytochrome c, Caspase-9, AIF Activation of mitochondrial apoptosis; Decreased mitochondrial membrane potential MCF-7 breast cancer cells [8]

The Nrf2-mediated pathway represents another crucial mechanism, particularly in the context of diabetic foot ulcer (DFU) treatment. DP activates Nrf2 signaling, leading to increased expression of downstream antioxidants including HO-1 and GPX4, while simultaneously enhancing the expression of SLC7A11, a key component of the cystine/glutamate antiporter system [5]. This coordinated activation inhibits ferroptosis, a form of iron-dependent programmed cell death characterized by excessive lipid peroxidation, which is significantly implicated in the delayed wound healing observed in diabetic conditions [5]. Through this mechanism, DP reduces reactive oxygen species (ROS) and lipid peroxidation levels while improving cell viability and migration capacity in endothelial cells [5]. The angiogenic properties of DP are mediated through increased eNOS protein expression and subsequent NO production in the later stages of wound healing, which promotes vasodilation and improves blood flow to wounded areas [3]. Additionally, DP upregulates the expression of critical growth factors including VEGF, EGF, and bFGF, further supporting the angiogenic process [2] [4].

Pathway Diagrams and Molecular Interactions

The following diagram illustrates the key signaling pathways modulated by this compound in wound healing contexts:

G cluster_inflammation Inflammation Regulation cluster_oxidative Oxidative Stress Response cluster_angiogenesis Angiogenesis & Proliferation DP This compound TLR4 TLR4 Receptor DP->TLR4 Inhibits Nrf2 Nrf2 Activation DP->Nrf2 Activates ERK ERK Phosphorylation DP->ERK Activates eNOS eNOS Activation ↑ NO Production DP->eNOS Stimulates NFkB NF-κB Activation TLR4->NFkB Activates Cytokines ↓ TNF-α, IL-1β, IL-6 ↓ COX-2, iNOS NFkB->Cytokines Induces Ferroptosis Inhibition of Ferroptosis ↓ ROS, ↓ Lipid Peroxidation Cytokines->Ferroptosis Exacerbates Antioxidants ↑ HO-1, GPX4 ↑ SLC7A11 Nrf2->Antioxidants Upregulates Antioxidants->Ferroptosis Mediates GrowthFactors ↑ VEGF, EGF, bFGF ↑ Collagen Deposition Ferroptosis->GrowthFactors Impairs ERK->GrowthFactors Enhances eNOS->GrowthFactors Promotes

Diagram 1: Key signaling pathways modulated by this compound in wound healing. DP coordinates anti-inflammatory, antioxidant, and pro-angiogenic processes through multiple molecular targets.

Experimental Protocols and Methodologies

In Vitro Assessment Methods

Cell-based assays provide essential platforms for evaluating the mechanistic actions of this compound. For anti-inflammatory activity assessment, researchers have successfully established UVB-irradiated HaCaT keratinocyte models to screen DP's efficacy [1]. The protocol involves irradiating HaCaT cells with UVB at 0.15 J/cm² to induce inflammation, followed by treatment with DP at concentrations typically ranging from 12.5-25 μg/mL [1]. Following treatment, inflammatory markers including IL-1β, TNF-α, and PGE-2 are quantified using ELISA, while intracellular ROS and Ca²⁺ flux are measured using fluorescent probes (DCFH-DA for ROS and Fluo-4 AM for Ca²⁺) with detection via flow cytometry or fluorescence microscopy [1]. For fibroblast proliferation studies, NIH-3T3 or L929 mouse fibroblasts are cultured with various concentrations of DP (typically 12-24 hours treatment), and proliferation is assessed using CCK-8 assays [7] [9]. To confirm ERK pathway involvement, researchers employ siRNA-mediated knockdown of ERK prior to DP treatment, which has been shown to abolish DP-induced proliferation [7].

For angiogenesis studies, human umbilical vein endothelial cells (HUVECs) serve as the primary model system [5]. The experimental protocol involves treating HUVECs with DP in the presence or absence of the Nrf2 inhibitor ML385 (to confirm pathway specificity) and assessing multiple parameters [5]. Cell viability is measured via CCK-8 assay, while migration capacity is evaluated using Transwell inserts with 8.0 μm pore membranes [5]. To examine antioxidant effects, researchers measure intracellular ROS levels using DCFH-DA fluorescence and lipid peroxidation using C11-BODIPY⁵⁸¹/⁵⁹¹ probe or MDA assay kits [5]. Molecular analyses typically include Western blotting for Nrf2, GPX4, HO-1, and SLC7A11 protein expression to confirm pathway activation [5]. For apoptosis induction studies in cancer cells (e.g., MCF-7 breast cancer cells), researchers treat cells with DP (typically 60 μmol/L for 24 hours) and assess apoptosis through multiple methods: morphological changes via phase contrast microscopy, nuclear fragmentation with Hoechst 33258 staining, phosphatidylserine externalization via Annexin V-PI staining with flow cytometry, and mitochondrial membrane potential using Rhodamine 123 staining [8].

In Vivo Wound Healing Models

Animal models provide critical translational platforms for evaluating the therapeutic efficacy of this compound in wound healing. The most extensively utilized model is the full-thickness excision wound model in diabetic rats [3] [5] [9]. The standard protocol involves inducing diabetes in Sprague-Dawley rats (170-220 g) through intraperitoneal injection of streptozotocin (STZ) at 60 mg/kg after 1 week of high-fat diet feeding [3] [5]. Diabetes confirmation is based on sustained fasting blood glucose levels ≥16.65 mmol/L [3]. Under anesthesia with zoletil (30 mg/kg) or isoflurane, two full-thickness excision wounds are created on the shaved dorsum of each rat using a sterile punch biopsy instrument with a diameter of 1 cm [3] [4].

DP is typically formulated as an ointment by first dissolving in DMSO and then mixing with Vaseline at a ratio of 1 mL drug solution to 16 g Vaseline, resulting in final DP concentrations ranging from 50-200 μg/mL [3] [5] [4]. The control groups receive Vaseline with equivalent DMSO concentration without DP [3]. Treatments are applied topically daily, and wound areas are photographed and measured on days 0, 3, 7, 10, 14, and 21 post-wounding [4]. The wound healing rate is calculated as: (original wound area - wound area at measurement time point) / original wound area × 100% [3] [4]. Animals are euthanized at predetermined time points (days 7, 14, and 21) for collection of wound tissue for subsequent histological and biochemical analyses [3].

Table 2: In Vivo Efficacy Parameters for this compound in Wound Healing Models

Assessment Method Key Parameters Measured DP-Induced Changes References
Macroscopic Evaluation Wound closure rate, Granulation tissue formation, Epithelialization Dose-dependent acceleration of wound closure; 45-50% improvement in healing rate at day 14 [3] [5] [4]
Histological Analysis (H&E staining) Inflammatory cell infiltration, Epithelial thickness, Granulation tissue formation Reduced inflammatory cells; Enhanced epithelialization; Improved granulation tissue organization [3] [2] [4]
Masson's Trichrome Staining Collagen deposition, Collagen fiber organization Increased collagen density; Better collagen alignment and maturity [3] [4]
Immunohistochemistry CD31 (microvessel density), COX-2, Growth factor expression Increased microvessel density; Reduced COX-2; Enhanced EGF, VEGF, bFGF expression [3] [2] [4]
ELISA of Wound Tissue Homogenates TNF-α, IL-1β, IL-6, VEGF, EGF, PDGF Significant reduction in pro-inflammatory cytokines; Increase in pro-angiogenic growth factors [5] [4]
Western Blot Analysis eNOS, iNOS, Bcl-2/Bax, Pathway proteins (ERK, Nrf2, TLR4) Increased eNOS expression; Regulation of apoptosis proteins; Activation of pro-healing pathways [3] [8] [5]

Formulation Strategies and Drug Delivery Systems

Effective formulation of this compound is crucial for maximizing its therapeutic potential while ensuring stability and appropriate delivery kinetics. The standard approach for topical application involves ointment-based formulations prepared by first dissolving DP in DMSO and then mixing with Vaseline at a ratio of 1 mL drug solution to 16 g Vaseline, creating final DP concentrations typically ranging from 50-200 μg/mL [3] [5] [4]. This simple formulation provides adequate stability when stored at 4°C and facilitates direct application to wound sites [3]. However, recent advances have focused on developing more sophisticated delivery systems to enhance targeting efficiency and therapeutic outcomes.

The inflammation-targeted emulsion gel represents a significant innovation in DP formulation strategy [2]. This system capitalizes on the unique pathophysiology of wound microenvironments, which are characterized by elevated cationic protein levels (e.g., transferrin) that create a positively charged milieu [2]. The targeted emulsion is engineered with a strongly negative zeta potential (-51.6 mV compared to -17.1 mV for non-targeted emulsions), enabling electrostatic targeting to positively charged inflammatory tissues [2]. This targeted system demonstrates superior transdermal penetration and deeper skin deposition compared to non-targeted formulations, resulting in significantly enhanced wound healing outcomes [2]. Specifically, the targeted emulsion gel shows 45.5% higher bFGF expression on day 7 and 49.9% higher EGF expression on day 14 compared to non-targeted formulations [2]. Additionally, hydrogel/nanofiber composite dressings loaded with DP have been developed for diabetic foot ulcer treatment, providing sustained release kinetics while maintaining optimal moisture balance at the wound site [9]. These advanced formulations represent promising strategies for enhancing DP delivery and maximizing its therapeutic potential in clinical settings.

Research Applications and Therapeutic Potential

Wound Healing and Diabetic Foot Ulcer Applications

The most extensively researched application of this compound is in the field of wound healing, particularly for the treatment of diabetic foot ulcers (DFU) [3] [5] [9]. DP addresses multiple pathological mechanisms implicated in impaired diabetic wound healing, including prolonged inflammation, excessive oxidative stress, impaired angiogenesis, and delayed re-epithelialization [3] [5]. In DFU rat models, DP treatment demonstrates dose-dependent acceleration of wound closure, with high-dose DP (200 μg/mL) showing the most pronounced effects [5]. The therapeutic effects manifest through several coordinated mechanisms: reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), decrease in reactive oxygen species, increased collagen deposition and maturation, enhanced microvascular density (as evidenced by CD31 immunohistochemistry), and upregulation of critical growth factors including VEGF, EGF, and bFGF [3] [5] [4]. Network pharmacology and molecular docking studies have identified that DP activation of the Nrf2 pathway and subsequent inhibition of ferroptosis represent crucial mechanisms for its efficacy in DFU treatment [5].

Anti-Cancer Applications

Beyond wound healing, this compound demonstrates significant anti-proliferative and pro-apoptotic activities against various cancer cell lines [8]. In human breast cancer MCF-7 cells (which lack caspase-3 expression), DP induces apoptosis through the mitochondrial pathway, characterized by decreased mitochondrial membrane potential, regulation of Bcl-2/Bax expression ratios, cytochrome c release into the cytoplasm, and activation of caspase-9 [8]. Additionally, DP triggers caspase-independent apoptosis through apoptosis-inducing factor (AIF) translocation [8]. The compound exhibits dose- and time-dependent inhibition of cancer cell growth, with studies showing 60 μmol/L DP treatment for 24 hours effectively inducing apoptosis in MCF-7 cells [8]. Previous research has also demonstrated DP's efficacy against human prostate cancer cells, gastric tumor cells, and melanoma cells, suggesting broad-spectrum anti-cancer potential [8]. The ability of DP to simultaneously modulate multiple signaling pathways, including inhibition of PI3K/Akt and NF-κB activation while upregulating p53 expression, contributes to its anti-cancer efficacy [8].

UV-Induced Skin Damage and Barrier Repair

Recent research has explored the potential of DP and related compounds in protecting against UVB-induced skin damage and promoting skin barrier repair [1]. In UVB-irradiated HaCaT keratinocytes, the compound (2S)-5-methoxy-6-methylflavan-7-ol (XJ-2), structurally related to DP, demonstrates significant anti-inflammatory and barrier-repair effects [1]. The mechanisms involve inhibition of ROS and Ca²⁺ influx, regulation of key proteins within the NF-κB/IKKα pathway, and increased expression of skin barrier-related factors including filaggrin (FLG), aquaporin 3 (AQP-3), and claudin1 (CLDN1) [1]. These findings suggest potential applications for DP in dermatological preparations aimed at repairing skin barrier damage caused by environmental stressors, though further research is needed to fully elucidate DP's specific effects in this context.

Conclusion and Future Research Directions

This compound represents a promising multi-target therapeutic agent derived from traditional Chinese medicine with demonstrated efficacy in wound healing, particularly for diabetic foot ulcers, and potential applications in oncology and dermatology. The compound's ability to simultaneously modulate multiple signaling pathways—including TLR4/NF-κB-mediated inflammation, Nrf2-driven antioxidant responses, ERK-dependent proliferation, and eNOS/VEGF-mediated angiogenesis—makes it particularly effective for complex pathological conditions like impaired wound healing [3] [1] [5]. Comprehensive in vitro and in vivo studies have validated both its efficacy and mechanisms of action, while advanced formulation strategies like inflammation-targeted emulsion gels have enhanced its delivery and therapeutic potential [2].

References

Dracorhodin perchlorate solubility DMSO protocol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data

The table below summarizes the solubility of dracorhodin perchlorate in various solvents, compiled from supplier specifications and research literature.

Solvent Solubility Notes Source (Supplier/Study)
DMSO ~100 mg/mL (272.67 mM) [1] Handling Instructions: "Need ultrasonic; Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO." MedChemExpress [1]
DMSO 73 mg/mL (199.04 mM) [2] Note: "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." Selleck Chemicals [2]
Ethanol 4 mg/mL [2] Information provided as-is. Selleck Chemicals [2]
Water Insoluble [2] Information provided as-is. Selleck Chemicals [2]
Chloroform, Dichloromethane, Ethyl Acetate, Acetone Soluble [3] Information provided as-is. Native-Protein [3]

Experimental Protocols

In Vitro Stock Solution Preparation

For cell-based assays, DMSO is the standard solvent. Here is a detailed protocol for preparing a 10 mM stock solution, a common starting concentration for in vitro studies.

Step Parameter Description Key Considerations
1. Weigh Compound Calculate the mass needed. For a 1 mL, 10 mM stock: (10 mmol/L) * (0.001 L) * (366.75 g/mol) = 3.67 mg [1] Use an analytical balance for accuracy.
2. Reconstitute Add 1 mL of fresh, high-quality, anhydrous DMSO to the powder to achieve the 10 mM concentration [1]. Use fresh DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce solubility [1] [2].
3. Mix Thoroughly Vortex the solution and/or briefly use a bath sonicator to ensure the powder is fully dissolved and the solution is clear [1]. Ensure no undissolved particles remain.
4. Aliquot & Store Divide the stock solution into small, single-use aliquots. Store at -20°C sealed and protected from moisture [1]. Avoid repeated freeze-thaw cycles to maintain stability.
5. Working Dilution Further dilute this stock into your cell culture medium. A final DMSO concentration of <0.5% is recommended to minimize cytotoxicity [4]. Always include a vehicle control (e.g., 0.1% DMSO) in experiments.

Biological Context & Mechanisms

This compound is a natural product derived from "Dragon's Blood" with diverse biological activities relevant to cancer research and wound healing [1] [5]. The diagram below illustrates its core anti-cancer mechanisms of action as identified in recent studies.

G DP This compound (DP) CD147 Inhibits CD147 DP->CD147 Targets Mitochondria Mitochondrial Pathway DP->Mitochondria Activates Apoptosis Induces Apoptosis Ferroptosis Triggers Ferroptosis Lactylation Alters Histone Lactylation CD147->Lactylation Leads to Bcl2_Bax Modulates Bcl-2/Bax Mitochondria->Bcl2_Bax Alters ACSL4 Upregulates ACSL4 Lactylation->ACSL4 Upregulates PUFA_MUFA Disrupts PUFA/MUFA Balance PUFA_MUFA->Ferroptosis Induces Caspase9 Activates Caspase-9 Caspase9->Apoptosis Executes ACSL4->PUFA_MUFA Promotes MMP Decreases Mitochondrial Membrane Potential (MMP) CytoC_AIF Releases Cytochrome c & AIF MMP->CytoC_AIF Releases Bcl2_Bax->MMP Lowers CytoC_AIF->Caspase9 Activates

Key Mechanisms of this compound: The diagram summarizes two primary anti-cancer pathways: induction of mitochondrial-mediated apoptosis and triggering of ferroptosis via CD147 inhibition and lipid metabolism disruption [1] [5] [4].

Key Considerations for Researchers

  • Solubility Variability: Note the differing solubility values from various suppliers. Always refer to the Certificate of Analysis (COA) for your specific batch [1] [2] [6].
  • Bioactivity in Assays: This compound has demonstrated potent activity in multiple cancer types. Research shows it can enhance the efficacy of gemcitabine in pancreatic cancer models by inducing ferroptosis [5].
  • Dual Roles: Be aware of its context-dependent effects. While it inhibits the proliferation of cancer cells, it has also been shown to promote the proliferation and migration of normal skin cells (like HaCaT keratinocytes) and fibroblasts at lower concentrations, which is relevant for wound healing research [1] [7].

References

Mechanisms of Action in Wound Healing

Author: Smolecule Technical Support Team. Date: February 2026

DP accelerates wound healing through a multi-targeted mechanism involving different cell types and signaling pathways. The following diagram synthesizes the key mechanisms identified from cellular and animal studies.

Key cellular pathways activated by Dracorhodin Perchlorate to promote wound healing.

Experimental Data and Protocols

To support your own research, here is a summary of key experimental findings and methodologies from recent studies.

In Vitro and In Vivo Efficacy Data

The table below consolidates quantitative data on DP's performance in pre-clinical models.

Model System DP Treatment Key Findings Citation
In Vitro: Human HaCaT Keratinocytes In vitro scratch assay Promoted cell migration (not proliferation) and increased protein levels of β-catenin, p-AKT, p-ERK, and p-p38. [1]
In Vitro: NIH/3T3 Fibroblasts 0.625-10 μg/mL for 12-24h Significantly induced cell proliferation; effect was associated with increased phosphorylated-ERK and blocked by ERK siRNA. [2]
In Vivo: Full-thickness wound in Wistar rats DP ointment (200 μg/mL in Vaseline) applied twice daily Significantly promoted wound closure; regulated TNF-α and IL-1β; enhanced expression of EGF and VEGF proteins. [3]
In Vivo: Diabetic Foot Ulcer (DFU) in rats DP ointment (50, 100, 200 μg/mL in Vaseline) Accelerated wound healing in a dose-dependent manner; enhanced collagen synthesis and angiogenesis; reduced inflammation and ROS via the Nrf2 pathway. [4]
Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are detailed methodologies for key experiments.

  • Preparation of DP Ointment [3] [4]

    • Dissolve DP in DMSO to achieve a stock solution (e.g., 10 mg/mL).
    • Dilute an aliquot of the stock solution with DMSO to the desired final concentration (e.g., 200 μg/mL).
    • Mix the drug solution with Vaseline at a ratio of 1 mL solution to 16 g Vaseline to form the ointment.
    • Store the prepared ointment at 4°C before use.
  • In Vivo Wound Healing Experiment in Rats [3]

    • Animals and Grouping: Use adult male Wistar rats (approx. 250 g). After acclimatization, randomly divide them into control and treatment groups (e.g., n=20/group).
    • Wound Creation: Anesthetize rats and create two full-thickness excision wounds on the shaved back using a sterile punch biopsy (e.g., 1 cm in diameter).
    • Drug Administration: Apply the DP ointment or vehicle control (e.g., Vaseline with DMSO) topically to the wounds twice daily.
    • Monitoring and Analysis: Monitor wounds and calculate the wound healing rate at different time points (e.g., days 0, 3, 7, 10, 14, 21) using the formula: Wound Healing Rate (%) = [(Area Day 0 - Area Day n) / Area Day 0] × 100.
    • Sample Collection: On predetermined days, euthanize animals and collect wound tissue for histological (H&E, Masson's trichrome), immunohistochemical (e.g., CD31 for MVD), and biochemical (e.g., ELISA for cytokines, Western blot for protein expression) analyses.
  • In Vitro Scratch Assay on HaCaT Keratinocytes [1]

    • Cell Culture: Maintain human HaCaT keratinocytes in appropriate culture medium.
    • Scratch Creation: Seed cells in a plate until they form a confluent monolayer. Create a scratch wound in the monolayer using a sterile pipette tip.
    • Drug Treatment and Imaging: Wash off detached cells and add fresh medium containing DP or vehicle. Capture images of the scratch at the start (0 h) and at regular intervals thereafter.
    • Data Analysis: Measure the remaining scratch area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Formulation and Drug Delivery Considerations

Advanced formulation strategies can enhance DP's efficacy. Recent research has developed an inflammation-targeted emulsion gel [5].

  • Targeting Principle: Inflammatory tissue often has a positive surface charge due to cationic proteins. A negatively charged formulation (Zeta potential < -30 mV) can achieve electrostatic targeting.
  • Preparation and Advantage: The targeted emulsion gel had a mean zeta potential of -51.6 mV, compared to -17.1 mV for the non-targeted version. This resulted in better transdermal penetration and deeper skin deposition.
  • Enhanced Efficacy: The targeted gel showed superior wound recovery, with significantly higher expressions of bFGF (45.5% improvement on day 7) and EGF (49.9% improvement on day 14) compared to the non-targeted formulation [5].

Research Gaps and Future Directions

While the evidence for DP's efficacy is strong, several areas require further investigation to advance its clinical translation:

  • Human Trials: Current evidence is based on animal models and in vitro studies. Clinical trials on human subjects are necessary to confirm efficacy and determine appropriate dosing in patients.
  • Comprehensive Toxicology: Detailed pharmacokinetics and long-term toxicology profiles are needed to ensure safety for chronic conditions like DFU [4].
  • Mechanism Elucidation: Although several pathways have been identified, the complete molecular network and the interplay between different pathways (e.g., Nrf2, ERK, β-catenin) are not fully understood [6] [4].

References

Dracorhodin perchlorate pharmacokinetics absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic Properties and Observed Effects

Although systematic pharmacokinetic data is limited, multiple studies confirm DP's significant wound-healing and antidiabetic effects through various mechanisms. The table below summarizes its core pharmacodynamic properties and observed in vivo outcomes.

Aspect Key Findings Experimental Models/Notes
Wound Healing Efficacy Significantly accelerated wound closure rate; enhanced collagen deposition and tissue remodeling [1] [2] [3]. Rat models of full-thickness excision wounds and Diabetic Foot Ulcers (DFU) [1] [2].
Anti-inflammatory Action Downregulated pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in wound tissue and plasma [1] [2]. LPS-stimulated RAW264.7 cells; DFU rat model [4] [1] [2].
Angiogenesis & Growth Factors Promoted expression of VEGF, EGF, and bFGF; increased microvascular density [1] [3]. Immunohistochemistry and Western blot in rat wound tissues [1] [3].
Fibroblast Proliferation Activated ERK signaling pathway, leading to increased fibroblast proliferation and migration [2] [5]. L929 mouse fibroblasts and human umbilical vein endothelial cells (HUVECs) in vitro [2] [5].
Anti-diabetic / β-cell Protection Protected pancreatic β-cells from gluco-/lipotoxicity; improved insulin secretion and lowered blood glucose in vivo [6]. Diabetic mouse model; promoted Pdx1 expression via Erk1/2 pathway [6].

Formulation & Absorption Enhancement Strategies

A key study directly addressed the challenge of drug delivery to wound sites. Researchers developed an inflammation-targeted emulsion gel for DP, leveraging the positively charged nature of inflammatory tissues [3].

  • Targeted vs. Non-targeted Formulation: The targeted emulsion gel had a strongly negative zeta potential (-51.6 mV), while the non-targeted version was -17.1 mV [3].
  • Enhanced Permeation: The negatively charged targeted gel showed deeper and greater transdermal penetration, attributed to electrostatic adsorption to the positively charged wound bed [3].
  • Superior Efficacy: The targeted gel group demonstrated better wound recovery, higher expression of growth factors (bFGF and EGF), and more obvious tissue regeneration compared to the non-targeted gel and a positive control group [3].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments.

1. In Vivo Wound Healing Model in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats [1] [2].
  • Wound Creation: After anesthesia, create two full-thickness circular excision wounds (diameter: 10-15 mm) on the shaved and disinfected back of each rat [1].
  • Formulation & Dosing:
    • DP Ointment: DP is dissolved in DMSO and then mixed with Vaseline. Common tested concentrations include 50, 100, and 200 µg DP per mL of Vaseline mixture [1] [2].
    • Application: Topically apply the ointment to the wounds daily.
  • Endpoint Analysis:
    • Healing Rate: Measure wound area periodically using digital calipers or image analysis software (e.g., Image Pro Plus). Calculate healing rate as: (Initial area - Area at day n) / Initial area × 100% [1].
    • Tissue Collection: On days 7, 14, and 21 post-wounding, euthanize animals and collect wound tissues for histological (H&E, Masson's trichrome staining) and biochemical analyses (ELISA, Western blot) [1].

2. In Vitro Fibroblast Proliferation Assay

  • Cell Line: L929 mouse fibroblasts or human foreskin fibroblasts [7] [5].
  • Treatment: Treat cells with various concentrations of DP (e.g., dissolved in DMSO) for 12-24 hours [5].
  • Proliferation Assessment:
    • Use Cell Counting Kit-8 (CCK-8) to assess cell viability according to the manufacturer's protocol [7].
    • To investigate mechanism, pre-treat cells with an ERK pathway inhibitor (e.g., U0126) or specific siRNA before DP addition [5].
  • Analysis: Measure absorbance to determine cell viability and perform Western blot to detect levels of phosphorylated-ERK and total ERK [5].

Mechanism of Action Pathways

Based on the gathered research, DP's therapeutic effects are mediated through multiple signaling pathways. The following diagram synthesizes these key mechanisms, particularly in the context of wound healing.

G cluster_moa Key Molecular Mechanisms cluster_out Cellular & Tissue Outcomes DP Dracorhodin Perchlorate (DP) Nrf2Path Nrf2 Pathway Activation DP->Nrf2Path ERK ERK1/2 Phosphorylation DP->ERK AntiInflammatory ↓ TNF-α, IL-1β, IL-6 DP->AntiInflammatory Ferroptosis Inhibition of Ferroptosis Nrf2Path->Ferroptosis Outcome4 Reduced Oxidative Stress & Inflammation Ferroptosis->Outcome4 Pdx1 ↑ Pdx1 Expression ERK->Pdx1 Outcome1 Enhanced Fibroblast Proliferation & Migration ERK->Outcome1 Outcome2 β-cell Protection & Improved Insulin Secretion Pdx1->Outcome2 GrowthFactors ↑ EGF, VEGF, bFGF Outcome3 Angiogenesis & Tissue Remodeling GrowthFactors->Outcome3 AntiInflammatory->Outcome4 FinalOutcome Accelerated Wound Healing & Improved Diabetic Pathology Outcome1->FinalOutcome Outcome2->FinalOutcome Outcome3->FinalOutcome Outcome4->FinalOutcome

DP's multi-target mechanism of action converges on promoting wound healing and mitigating diabetic complications.

Research Recommendations

To advance DP towards clinical application, future work should focus on filling the critical pharmacokinetic data gaps.

  • Conduct Formal PK Studies: Perform systematic studies in relevant animal models to establish baseline parameters for absorption, bioavailability, distribution volume, half-life, and clearance after different routes of administration.
  • Identify Metabolites: Use techniques like UPLC-Q-TOF-MS (as used for walnut shell extract [4]) to identify DP's metabolites and profile its metabolic stability in liver microsomes.
  • Develop Advanced Analytics: Validate sensitive and specific bioanalytical methods (e.g., LC-MS/MS) for the quantitative detection of DP and its metabolites in biological matrices like plasma and tissue homogenates.

References

Documented Pharmacological Mechanisms of Dracorhodin Perchlorate

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key molecular mechanisms and experimental evidence related to DP's activity:

Mechanism of Action Biological Effect Experimental Evidence (Models Used) Key Findings
Activation of Growth Pathways [1] [2] Promotes fibroblast proliferation and tissue regeneration. In vitro (NIH/3T3 fibroblasts); In vivo (rat wound model) [2] Increased phosphorylation of ERK; promoted wound closure.
Regulation of Inflammatory Response [1] [3] [4] Modulates cytokines and resolves chronic inflammation. In vivo (diabetic rat wound model) [1] [3] Reduced levels of TNF-α, IL-1β, IL-6; regulated TLR4/NF-κB pathway.
Promotion of Angiogenesis [1] [5] [4] Stimulates the formation of new blood vessels. In vivo (rat wound model) [1] [4] Increased expression of VEGF, EGF; higher microvessel density (CD31+).
Activation of the Nrf2 Pathway [4] Combats oxidative stress and inhibits ferroptosis. In vitro (HUVECs); In vivo (DFU rat model); Network pharmacology [4] Increased Nrf2, HO-1, GPX4; reduced ROS; effect reversed by Nrf2 inhibitor ML385.
Induction of Apoptosis in Cancer Cells [6] [7] Inhibits proliferation and triggers cell death in tumor cells. In vitro (MCF-7, PC-3, HeLa cells) [6] Regulated Bcl-2/Bax; decreased mitochondrial membrane potential; activated caspase-9.

Experimental Protocols for Key Studies

For research reproducibility, here are the methodologies from some of the central studies on DP's wound-healing effects.

In Vivo Wound Healing Model in Diabetic Rats [3]

  • Animal Model: Sprague-Dawley rats with diabetes induced by a high-fat diet and intraperitoneal injection of Streptozotocin (STZ).
  • Wound Creation: Two full-thickness excision wounds were punched on the back of each rat.
  • DP Ointment Preparation: DP was dissolved in DMSO and mixed with Vaseline to create a 200 μg/mL ointment.
  • Treatment: The ointment was applied topically to the wounds. Control groups received Vaseline with DMSO only.
  • Analysis: Wound areas were measured over time. Tissue samples were collected for histological analysis (H&E staining, Masson's trichrome), immunohistochemistry (for CD31, COX-2), and biochemical assays (ELISA for cytokines, Western blot for protein expression).

In Vitro Fibroblast Proliferation Assay [2]

  • Cell Line: NIH/3T3 mouse embryonic fibroblasts.
  • DP Treatment: Cells were treated with DP at various concentrations for 12-24 hours.
  • ERK Pathway Inhibition: To validate the mechanism, the ERK pathway was halted using siRNA against ERK.
  • Assessment: Cell proliferation was measured. Phosphorylation of ERK was analyzed by Western blot of both cell cultures and wound tissue from animal models.

Pathway Diagram: Wound Healing Mechanisms

The complex interplay of DP's mechanisms in promoting wound healing, especially in diabetic conditions, can be visualized as follows. This diagram integrates the key findings from the search results.

dp_mechanisms cluster_inflammation Anti-Inflammatory & Immunomodulatory Actions cluster_oxidative Anti-Oxidative & Anti-Ferroptotic Actions cluster_growth Pro-Proliferative & Regenerative Actions DP Dracorhodin Perchlorate (DP) TLR4 Inhibits TLR4 Pathway DP->TLR4 Nrf2 Activates Nrf2 Pathway DP->Nrf2 ERK Activates ERK Signaling DP->ERK GrowthFactors Upregulates EGF, VEGF, bFGF DP->GrowthFactors NFkB Suppresses NF-κB Activation TLR4->NFkB Cytokines Reduces Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Healing Accelerated Wound Healing Cytokines->Healing Resolves Chronic Inflammation TargetGenes Upregulates HO-1, GPX4 Nrf2->TargetGenes Ferroptosis Inhibits Ferroptosis TargetGenes->Ferroptosis Ferroptosis->Healing Reduces Oxidative Damage Fibroblast Promotes Fibroblast Proliferation ERK->Fibroblast Fibroblast->Healing Enhances Tissue Remodeling GrowthFactors->Fibroblast GrowthFactors->Healing Stimulates Angiogenesis

Summary of DP's multi-target mechanisms that converge to accelerate wound healing.

Research Gaps and Future Directions

As of the latest publications, the biosynthetic pathway of dracorhodin in the Daemonorops draco plant remains uncharacterized [4] [8]. Future research to elucidate this pathway could involve:

  • Omics Technologies: Using transcriptomics and metabolomics to identify genes and enzymes involved in the flavonoid biosynthesis branch specific to dracorhodin.
  • Heterologous Biosynthesis: Once key genes are identified, reconstructing the pathway in a microbial host like E. coli or yeast for sustainable production.

References

Dracorhodin perchlorate historical use Chinese medicine

Author: Smolecule Technical Support Team. Date: February 2026

Modern Research on Mechanisms of Action

Modern research has elucidated DP's mechanisms in wound healing, particularly for diabetic foot ulcers (DFU), revealing a multi-targeted action. The following diagram outlines the key cellular pathways involved in this process.

dp_mechanism cluster_pathway1 Anti-inflammatory & Growth Factor Promotion cluster_pathway2 Anti-ferroptosis via Nrf2 Pathway DP Dracorhodin Perchlorate (DP) GF ↑ Expression of EGF, VEGF, bFGF DP->GF Inflam ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DP->Inflam Nrf2 Activates Nrf2 Signaling DP->Nrf2 Healing1 Enhanced Tissue Repair & Angiogenesis GF->Healing1 Inflam->Healing1 Wound Healing Wound Healing Healing1->Wound Healing Leads to GPX4 GPX4 Nrf2->GPX4 Upregulates HO1 HO-1 Nrf2->HO1 Upregulates LipidROS ↓ Lipid Peroxidation & ROS GPX4->LipidROS Inhibits HO1->LipidROS Inhibits Healing2 Protection of Cells (Fibroblasts, Keratinocytes) LipidROS->Healing2 Prevents Healing2->Wound Healing Leads to

Key cellular pathways of this compound in wound healing.

Key Experimental Data and Efficacy

Quantitative data from animal studies demonstrates DP's significant effect on wound healing and its influence on key growth factors.

Efficacy Measure / Factor Experimental Findings Significance
Wound Healing Rate DP groups showed significantly higher wound closure rates (e.g., ~90% by day 21) compared to model control groups (~82%) [1]. Demonstrates direct, quantifiable improvement in wound repair [2].
EGF Expression A 49.9% improvement in EGF expression was observed on day 14 in the targeted DP gel group compared to the non-targeted group [1] [3]. EGF is critical for promoting cell proliferation and re-epithelialization.
bFGF Expression A 45.5% improvement in bFGF expression was observed on day 7 in the targeted DP gel group [1] [3]. bFGF is vital for fibroblast growth and angiogenesis (new blood vessel formation).
Inflammatory Markers DP treatment significantly downregulated pro-inflammatory cytokines like TNF-α and IL-1β [2] [4]. Resolves chronic inflammation, a major barrier to diabetic wound healing.

Detailed Experimental Protocol for In Vivo Wound Healing

The following is a standard protocol for evaluating the efficacy of DP on wound healing in a diabetic rat model, as detailed in the search results [5] [4].

1. Animal Model Establishment

  • Animals: Use Sprague-Dawley (SD) rats (weighing 200 ± 20 g).
  • Diabetes Induction: Feed rats a high-sugar, high-fat diet for one month. Subsequently, induce diabetes via a single intraperitoneal injection of Streptozotocin (STZ) at 40 mg/kg. Confirm successful model establishment after 72 hours by measuring fasting blood glucose levels ≥ 16.7 mmol/L and observing classic symptoms like polydipsia and polyphagia.
  • Wound Creation: Under isoflurane anesthesia, create a full-thickness circular excision wound (15-20 mm in diameter) on the shaved and disinfected back of each rat.

2. Grouping and Dosing

  • Group Allocation: Randomly divide the diabetic rats with wounds into several groups (n=10 per group is common):
    • Model Control Group: Diabetic rats with wounds, treated with vehicle only (e.g., Vaseline base).
    • Positive Control Group: Treated with a known active drug (e.g., Recombinant Human Epidermal Growth Factor - rhEGF).
    • DP Treatment Groups: Treated with different concentrations of DP ointment (e.g., High, Medium, Low doses such as 200, 100, and 50 µg/mL mixed with Vaseline).
  • Treatment Regimen: Apply the assigned treatments topically to the wounds daily or as per the study design.

3. Sample Collection and Analysis

  • Monitoring: Photograph wounds and measure wound area at regular intervals (e.g., days 0, 3, 7, 10, 14, 21) to calculate the wound healing rate.
  • Sacrifice and Sampling: Euthanize subgroups of rats at key time points (e.g., day 7 and 14). Collect wound tissue samples and serum for analysis.
  • Histological Analysis: Fix tissue samples in 4% paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome. H&E staining is used to observe tissue structure, inflammatory cell infiltration, and granulation tissue formation. Masson's Trichrome staining is used to assess collagen deposition and maturity.
  • Biochemical Analysis:
    • ELISA: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of growth factors (VEGF, EGF, PDGF) and inflammatory cytokines (TNF-α, IL-6, IL-1β) in wound tissue homogenates or serum.
    • Western Blot: Isolate proteins from frozen wound tissues. Separate proteins by SDS-PAGE, transfer to a membrane, and incubate with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, GPX4, SLC7A11 for ferroptosis; EGF, VEGF, bFGF for growth). Use HRP-conjugated secondary antibodies and chemiluminescence for detection.

References

Comprehensive Application Notes: Dracorhodin Perchlorate Cell Viability Assessment via MTT Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Dracorhodin perchlorate (DP) represents a synthetically stabilized analogue of the natural anthocyanin red pigment dracorhodin, which is isolated from the traditional Chinese medicine "Dragon's Blood" - a resin obtained from the palm species Daemonorops draco [1] [2]. Due to the inherent instability of natural dracorhodin, which is prone to reduction to its monomeric form, the perchlorate derivative has emerged as the preferred compound for scientific investigation, offering enhanced stability while maintaining biological activity [1]. DP has attracted significant research attention due to its diverse pharmacological profile, demonstrating remarkable anti-neoplastic properties against various cancer cell lines while also exhibiting wound-healing capabilities in diabetic and normal wound models [1] [2] [3].

The MTT assay protocol stands as a cornerstone methodology in cell biology for evaluating cell viability and proliferation, particularly valuable in drug discovery, toxicology, and cancer research [4]. This colorimetric assay operates on the principle of enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells [4]. The intensity of the purple coloration directly correlates with the number of viable cells and provides a quantitative measure of mitochondrial integrity and overall cellular metabolic activity [4]. The widespread implementation of the MTT assay in DP research has been instrumental in elucidating its concentration-dependent and time-dependent effects on diverse cell types, providing critical insights for both oncological applications and tissue regeneration studies [2] [3] [5].

MTT Assay Protocol for this compound

Reagent Preparation
  • MTT Solution Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Mix thoroughly by vortexing or sonication until completely dissolved, then filter sterilize using a 0.2 μm filter. Aliquot and store at -20°C, where the solution remains stable for at least 6 months. Avoid storage at 4°C for extended periods beyond a few days [4].

  • MTT Solvent Preparation: Prepare solubilization solution consisting of 4 mM HCl and 0.1% NP-40 in isopropanol. This solution will be used to dissolve the insoluble formazan crystals formed during the assay [4].

  • DP Stock Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration appropriate for generating the desired test concentrations. Ensure that the final DMSO concentration in cell cultures does not exceed 0.1% to avoid solvent toxicity [3] [6].

Cell Seeding and Treatment
  • Seed cells in a 96-well plate at an optimal density (typically 1×10⁴ to 1.5×10⁴ cells per well in 150-200 μL culture medium) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂) [2] [3].

  • Prepare serial dilutions of DP in serum-free medium or PBS, ensuring a concentration range that typically spans from 10-160 μM based on published studies [3] [6]. Include vehicle controls containing the same concentration of DMSO as used in treated wells.

  • Remove culture medium from cells and add fresh medium containing the various concentrations of DP. Include appropriate controls: blank wells (medium without cells), vehicle control wells (cells with DMSO only), and untreated control wells (cells with medium only) [4] [3].

Assay Procedure
  • Incubate the treated cells for the desired exposure period (typically 24-72 hours) under standard culture conditions [3].

  • After treatment, carefully remove the media without disturbing the cell monolayer. For suspension cells, centrifuge the 96-well plate at 1,000 × g for 5 minutes before careful aspiration [4].

  • Add 50 μL of serum-free media and 50 μL of MTT solution into each well. Alternatively, add an equal volume of MTT solution directly to the existing media, ensuring consistent media volumes across all wells [4].

  • Incubate the plate at 37°C for 3 hours to allow formazan crystal formation [4].

  • After incubation, carefully aspirate the MTT-containing medium and add 150 μL of MTT solvent to each well to dissolve the formazan crystals [4].

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes. If crystals persist, pipette the liquid gently to ensure complete dissolution [4].

  • Measure the absorbance at 590 nm using a microplate reader, with a reference wavelength of 630 nm recommended to correct for background absorbance. Complete reading within 1 hour after solubilization [4].

Data Analysis
  • Calculate the average absorbance for each set of replicates.

  • Subtract the background absorbance (blank wells with medium only) from all experimental readings.

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated sample / Absorbance of control) × 100 [3].

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 - % Viability [4].

  • For IC₅₀ determination, generate dose-response curves using non-linear regression analysis of the percentage inhibition versus log(concentration) data.

Anticancer Applications of this compound

Quantitative Assessment of DP Cytotoxicity Across Cancer Cell Lines

Table 1: Cytotoxic effects of this compound on various human cancer cell lines as determined by MTT assay

Cancer Type Cell Line DP Concentration Range Exposure Time IC₅₀/Effective Dose Key Findings
Breast Cancer MCF-7 0-100 μM 24-72 h Dose-dependent inhibition DP inhibited growth via mitochondrial apoptosis pathway; induced Bax upregulation, Bcl-2 downregulation [2].
Glioma U87MG, T98G 0-160 μM 24-72 h Dose- and time-dependent inhibition DP induced G1/S cell cycle arrest via p53 and p21 upregulation; activated caspase-9/-3 [3].
Esophageal Squamous Cell Carcinoma ECA109, EC9706, KYSE410 10-100 μM 24 h Significant reduction at 40-80 μM DP induced G2/M phase arrest and caspase-dependent apoptosis; inhibited JAK2/STAT3 and AKT/FOXO3a pathways [6].
Prostate Cancer PC-3 Not specified Not specified Significant inhibition DP induced apoptosis through mitochondrial pathways [2] [3].
Gastric Adenocarcinoma SGC-7901 Not specified Not specified Significant inhibition DP induced apoptosis via AKT/FOXO3a and NF-κB pathway inactivation [6].
Melanoma A375-S2 Not specified Not specified Significant inhibition DP triggered apoptosis through p38/JNK MAPK signaling pathways [6].
Human Melanoma A375 Not specified Not specified Significant inhibition DP induced apoptosis through mitochondrial pathways [2].
Leukemia HL-60 Not specified Not specified Significant inhibition DP increased Bax/Bcl-XL ratio and activated caspases [3].
Time-Dependent and Concentration-Dependent Effects

The antiproliferative efficacy of DP demonstrates clear temporal and dose-response relationships across multiple cancer models. In glioma U87MG and T98G cells, DP treatment resulted in progressively reduced cell viability with increasing concentration and exposure duration [3]. Similarly, in breast cancer MCF-7 cells, DP exerted time-dependent growth inhibition, with more pronounced effects observed after 72 hours of exposure compared to 24 hours [2]. This pattern aligns with the mechanism of DP acting through cell cycle arrest and apoptosis induction, processes that require time for molecular initiation and execution. The concentration-response curve typically exhibits a sigmoidal pattern, with threshold effects observed at lower concentrations (10-20 μM), progressive inhibition at intermediate concentrations (40-80 μM), and often maximal cytotoxicity at higher concentrations (≥80 μM) [3] [6].

Wound Healing Applications of this compound

Efficacy in Diabetic and Normal Wound Models

Table 2: Wound healing effects of this compound in rodent models

Wound Model DP Formulation DP Concentration Application Frequency Key Outcomes Proposed Mechanisms
Diabetic Foot Ulcer (Rat) Ointment in Vaseline 50, 100, 200 μg/mL Once daily Dose-dependent healing acceleration; enhanced collagen synthesis and angiogenesis; reduced inflammation and ROS [5]. Activation of Nrf2 pathway; inhibition of ferroptosis; reduced lipid peroxidation [5].
Diabetic Wound (Rat) Ointment in Vaseline 200 μg/mL Not specified Improved healing rate; normalized inflammatory cell infiltration; increased eNOS and NO [7]. Regulation of TLR4 pathway; reduction of inflammatory factors (TNF-α, IL-1β, COX-2, iNOS) [7].
Scalding Wound (Rat) Inflammation-targeted emulsion gel Not specified Not specified Superior healing compared to non-targeted gel; enhanced growth factor expression [1]. Promotion of EGF and bFGF expression; deeper skin penetration due to electrostatic targeting [1].
Skin Wound (Rat) Ointment 0.2 mg/mL Not specified Promoted fibroblast proliferation; accelerated wound closure [7]. Increased EGF and VEGF expression; inflammation regulation through TNF-α reduction [7].
Comparative Healing Rates

The wound healing efficacy of DP has been quantitatively assessed through regular measurement of wound areas over time. In diabetic rat models, DP treatment at 200 μg/mL demonstrated significantly enhanced healing rates compared to vehicle controls, with approximately 45-50% improvement in growth factor expression (bFGF at day 7 and EGF at day 14) [1]. The therapeutic response to DP exhibited a clear dose-dependency, with high-dose formulations (200 μg/mL) producing the most pronounced effects, followed by medium-dose (100 μg/mL) and low-dose (50 μg/mL) preparations [5]. The inflammatory-targeted emulsion gel formulation of DP demonstrated superior transdermal penetration and wound healing efficacy compared to non-targeted formulations, attributed to its enhanced electrostatic adsorption to positively charged inflammatory tissues [1]. This targeted approach resulted in accelerated wound closure, improved histological organization, and enhanced expression of critical growth factors central to the regenerative process.

Mechanistic Insights into DP Action

Molecular Pathways in Cancer Cells

The anti-cancer mechanisms of DP involve a complex interplay of multiple signaling pathways that converge to induce cell cycle arrest and apoptosis. A central mechanism involves the mitochondrial apoptotic pathway, wherein DP treatment promotes the upregulation of pro-apoptotic Bax protein while downregulating anti-apoptotic Bcl-2, resulting in decreased mitochondrial membrane potential and subsequent release of cytochrome c and apoptosis-inducing factor (AIF) [2] [3]. This mitochondrial permeabilization initiates the caspase activation cascade, particularly involving caspase-9 and its downstream effectors, even in caspase-3-deficient MCF-7 cells [2]. Additionally, DP modulates critical signaling pathways including inhibition of JAK2/STAT3 and AKT/FOXO3a pathways in esophageal squamous cell carcinoma [6], suppression of PI3K/Akt and NF-κB activation in prostate cancer [2], and activation of p38/JNK MAPK signaling in melanoma cells [6]. DP also exerts cell cycle disruption by inducing G1/S or G2/M phase arrest through upregulation of p53 and p21, and simultaneous downregulation of Cdc25A, Cdc2 and phosphorylated Cdc2 [3] [6].

DP_Mechanisms cluster_cancer Cancer Cell Mechanisms cluster_wound Wound Healing Mechanisms DP DP Mitochondrial Mitochondrial DP->Mitochondrial Signaling Signaling DP->Signaling CellCycle CellCycle DP->CellCycle Nrf2 Nrf2 DP->Nrf2 TLR4 TLR4 DP->TLR4 GrowthFactors GrowthFactors DP->GrowthFactors Angiogenesis Angiogenesis DP->Angiogenesis Caspase Caspase Mitochondrial->Caspase Releases  Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Signaling->Apoptosis Arrest Arrest CellCycle->Arrest Healing Healing Nrf2->Healing Inhibits  Ferroptosis TLR4->Healing Reduces  Inflammation GrowthFactors->Healing Angiogenesis->Healing

Diagram 1: Molecular mechanisms of this compound in cancer cells and wound healing models

Wound Healing Mechanisms

The pro-healing mechanisms of DP involve multifaceted approaches to tissue regeneration, particularly in compromised diabetic wounds. DP significantly modulates inflammatory responses through regulation of the TLR4 pathway and subsequent reduction of pro-inflammatory factors including TNF-α, IL-1β, COX-2, and iNOS [7]. In diabetic wound models, DP corrects the prolonged inflammatory phase characteristic of impaired healing, thereby facilitating the normal progression to proliferative and remodeling phases [7]. A prominent mechanism involves activation of the Nrf2 pathway, which counteracts the excessive oxidative stress and ferroptosis implicated in diabetic foot ulcer pathogenesis [5]. DP treatment also enhances angiogenesis through increased expression of VEGF and other pro-angiogenic factors, while promoting collagen synthesis and fibroblast proliferation via regulation of the ERK signaling pathway [7]. Furthermore, DP accelerates wound healing by increasing eNOS protein expression and NO content in the later stages of wound repair, facilitating vascular regeneration and tissue remodeling [7].

Technical Considerations and Optimization Strategies

Experimental Design and Optimization
  • Cell Density Optimization: Conduct preliminary experiments to determine optimal seeding density for each cell line to ensure logarithmic growth throughout the assay period. Overly confluent cultures may exhibit reduced metabolic activity and diminished sensitivity to DP treatment [4].

  • Serum Considerations: Use serum-free media during MTT incubation to prevent interference with formazan crystal formation and solubilization. Serum components can generate background absorbance and potentially affect the accuracy of viability measurements [4].

  • Solubilization Verification: Ensure complete dissolution of formazan crystals by extending shaking duration or gently pipetting the solvent if necessary. Incomplete solubilization will result in inaccurate absorbance readings and compromised data quality [4].

  • Background Controls: Include appropriate background controls containing culture media with MTT but without cells to account for any background absorbance. This is particularly important when using phenol red-containing media or when testing compounds that might interact directly with MTT [4].

  • Time Course Analysis: Incorporate multiple time points (e.g., 24, 48, 72 hours) to capture the temporal dynamics of DP effects, as its mechanisms may involve sequential molecular events that evolve over time [3] [6].

Troubleshooting Common Issues
  • High Background Signals: This may result from incomplete removal of media containing phenol red or serum components. Ensure careful aspiration and consider washing wells with PBS before adding MTT solution [4].

  • Low Absorbance Values: May indicate insufficient cell numbers, inadequate MTT incubation time, or incomplete formazan solubilization. Optimize cell seeding density and extend MTT incubation if necessary, not exceeding 4 hours to avoid toxicity [4].

  • High Variability Between Replicates: Often caused by inconsistent cell seeding, uneven distribution of DP solution, or inaccurate pipetting during media changes. Ensure thorough mixing of DP stock solutions and use calibrated pipettes [4].

  • Inconsistent DP Effects: May stem from instability of DP in solution. Prepare fresh DP stock solutions for each experiment and verify solvent concentration does not exceed cytotoxic levels (typically ≤0.1% DMSO) [3] [6].

MTT_Workflow Start Cell Seeding in 96-well Plate Incubation Overnight Adherence (37°C, 5% CO₂) Start->Incubation Treatment DP Treatment (10-160 μM in ≤0.1% DMSO) Incubation->Treatment MTT_Incubation MTT Incubation (3 hours at 37°C) Treatment->MTT_Incubation Solubilization Solubilization (4 mM HCl, 0.1% NP-40 in isopropanol) MTT_Incubation->Solubilization Measurement Absorbance Measurement (590 nm with 630 nm reference) Solubilization->Measurement Analysis Data Analysis % Viability = (Abs_sample/Abs_control) × 100 Measurement->Analysis End IC₅₀ Determination Non-linear Regression Analysis->End

Diagram 2: Experimental workflow for MTT assay with this compound

Conclusion

This compound represents a promising therapeutic agent with dual functionality in both oncological and wound healing applications. The comprehensive MTT assay protocols outlined in this document provide researchers with standardized methodologies for evaluating the cellular responses to DP treatment across diverse experimental models. The concentration-dependent cytotoxicity observed in various cancer cell lines, coupled with the dose-accelerated wound healing in diabetic models, underscores the importance of careful dose optimization for specific therapeutic applications. The multiple molecular mechanisms identified—including modulation of mitochondrial apoptosis pathways, cell cycle regulation, inflammatory response control, and activation of the Nrf2 pathway—provide a robust scientific foundation for further investigation and development of DP as a potential therapeutic agent. As research continues, standardization of assay protocols and attention to technical considerations will ensure the generation of reliable, reproducible data to advance our understanding of this promising compound's full therapeutic potential.

References

Comprehensive Application Notes and Protocols: Investigating Dracorhodin Perchlorate-Induced Apoptosis via Caspase Activation Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dracorhodin Perchlorate and Apoptosis Induction

This compound (DP) is a synthetic analogue of the natural red pigment dracorhodin found in "Dragon's Blood," a traditional Chinese medicine derived from the fruit of Daemonorops draco plants. [1] [2] DP has demonstrated potent antitumor properties across various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A375-S2 (melanoma) cells. [3] [2] [4] Its primary mechanism of action involves triggering programmed cell death (apoptosis) through multiple interconnected pathways, with caspase activation representing a central event in this process. [3] [2] [5]

The compound exerts its pro-apoptotic effects through a multi-target mechanism, altering the balance of Bcl-2 family proteins, generating reactive oxygen species (ROS), and activating both initiator and executioner caspases. [3] [2] [5] These coordinated molecular events converge to induce characteristic apoptotic phenotypes, including DNA fragmentation, membrane blebbing, and eventual phagocytosis of cellular debris. [6] This document provides comprehensive application notes and detailed experimental protocols for investigating DP-induced apoptosis, with particular emphasis on caspase activation mechanisms, to support researchers in cancer biology and drug development.

Mechanisms of Action and Key Molecular Events

Mitochondrial Pathway Activation

DP directly targets mitochondrial integrity through modulation of Bcl-2 family proteins. Treatment with DP consistently decreases the expression of anti-apoptotic Bcl-XL while increasing the expression of pro-apoptotic Bax, thereby disrupting mitochondrial membrane potential (ΔΨm). [3] [2] [5] This imbalance leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol. [2] The released cytochrome c forms the apoptosome complex with Apaf-1 and procaspase-9, leading to caspase-9 activation, which subsequently activates downstream executioner caspases. [2] [6] In MCF-7 cells (which lack functional caspase-3), DP-induced apoptosis occurs through this mitochondrial pathway with involvement of caspase-9 and AIF release. [2]

Caspase Activation Cascade

DP treatment activates a broad spectrum of caspases across multiple cancer cell lines. Evidence indicates DP increases activities of caspase-1, -3, -8, -9, and -10 in HeLa cells. [3] [5] In A375-S2 melanoma cells, caspase-3 and -8 are activated, followed by degradation of key caspase-3 substrates including inhibitor of caspase-activated DNase (ICAD) and poly-(ADP-ribose) polymerase (PARP). [4] The hierarchical caspase activation begins with initiator caspases (-8, -9, -10) and progresses to executioner caspases (-3, -6, -7), culminating in the characteristic biochemical and morphological changes of apoptosis. [3] [6]

Reactive Oxygen Species (ROS) Generation

DP induces sustained ROS generation in treated cells, which contributes to its pro-apoptotic effects. [3] [5] This ROS generation creates oxidative stress that further amplifies mitochondrial damage and caspase activation. Interestingly, caspase inhibitors (including caspase-1 and caspase-3 inhibitors) can attenuate DP-induced ROS generation, suggesting a positive feedback loop between caspase activation and oxidative stress. [3] [5] The altered intracellular redox status represents a significant component of DP's mechanism of action.

Additional Signaling Pathways

Beyond the core apoptotic machinery, DP influences multiple signaling networks. In A375-S2 cells, DP increases p53 and p21WAF1 protein expression and induces sustained phosphorylation of JNK and p38 MAPKs. [4] Inhibition studies demonstrate that JNK and p38 MAPK inhibitors partially reduce DP-induced cell death, while MEK inhibitors augment it. [4] Additionally, the phosphatidylinositol 3-kinase (PI3-K) family inhibitor wortmanin and tyrosine kinase inhibitor genistein can rescue viability loss induced by DP. [4] These findings indicate cross-talk between multiple signaling pathways in DP-mediated apoptosis.

Quantitative Data Summary

DP Effects Across Cancer Cell Lines

Table 1: DP-induced apoptotic effects across various cancer cell lines

Cell Line Cancer Type Key Apoptotic Effects Caspases Activated Regulated Proteins Reference
HeLa Cervical cancer DNA fragmentation, increased ROS Caspase-1, -3, -8, -9 ↑Bax, ↓Bcl-XL, PARP cleavage [3] [5]
MCF-7 Breast cancer Mitochondrial pathway activation Caspase-9 ↑Bax, ↓Bcl-2, cytochrome c release, AIF release [2]
A375-S2 Melanoma Synergistic with Fas activation Caspase-3, -8 ↑p53, ↑p21, ↑Bax/Bcl-2 ratio, PARP cleavage [4]
Various tumor lines Multiple Growth inhibition, apoptosis Caspase-3, -8, -9, -10 Altered Bcl-2 family balance [5]
Caspase Activation and Inhibition Profiles

Table 2: Caspase activation by DP and effects of caspase inhibitors

Caspase Type Role in Apoptosis DP-induced Activation Inhibitor Used Inhibition Effect on DP-induced Death Reference
Caspase-3 Executioner caspase Increased activity z-DEVD-fmk Attenuated ROS generation, reduced death [3] [5]
Caspase-8 Initiator caspase (extrinsic) Increased activity Not specified Partial reversal of cell death [4]
Caspase-9 Initiator caspase (intrinsic) Increased activity Specific caspase-9 inhibitor Reduced apoptosis in MCF-7 cells [2]
Caspase-10 Initiator caspase Increased activity z-AEVD-fmk Reduced HeLa cell death [3] [5]
Caspase-1 Inflammatory caspase Increased activity Ac-YVAD-cmk Reduced HeLa cell death, attenuated ROS [3] [5]

Experimental Protocols

Assessing DP-Induced Apoptosis via Flow Cytometry

Principle: This protocol uses Annexin V-FITC and propidium iodide (PI) staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity. [2]

Reagents:

  • DP stock solution (dissolved in DMSO, typically at 50-100 mM)
  • Annexin V-FITC conjugate
  • Propidium iodide (PI) staining solution (1 mg/mL)
  • Binding Buffer (10X)
  • Phosphate Buffered Saline (PBS), ice-cold
  • Cell culture medium appropriate for cell line

Procedure:

  • Cell Treatment: Seed cells (1.5 × 10^5 cells/well) in 6-well plates and incubate overnight. Treat with varying concentrations of DP (0-100 μM) for 6-48 hours. Include DMSO vehicle control.
  • Cell Harvest: Gently trypsinize cells, collect culture supernatant containing floating cells, and combine with trypsinized cells. Centrifuge at 500 × g for 5 minutes.
  • Washing: Wash cells twice with ice-cold PBS and resuspend in 1X Binding Buffer at 1 × 10^6 cells/mL.
  • Staining: Transfer 100 μL cell suspension (1 × 10^5 cells) to flow cytometry tube. Add 5 μL Annexin V-FITC and 5 μL PI. Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.
  • Analysis: Add 400 μL 1X Binding Buffer to each tube. Analyze by flow cytometry within 1 hour using appropriate laser and filter settings (FITC: Ex/Em = 488/530 nm; PI: Ex/Em = 488/617 nm).
  • Gating Strategy: Establish quadrants on Annexin V vs PI plot: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Technical Notes:

  • Keep cells on ice throughout the procedure to prevent additional apoptosis
  • Analyze samples immediately after staining as signal intensity may decrease over time
  • Include unstained and single-stained controls for compensation
  • Optimize DP treatment time and concentration for specific cell line
Caspase Activity Measurement

Principle: Caspase activation can be detected through multiple methods including fluorometric assays, western blotting of caspase substrates, and immunofluorescence. [3] [2] [7]

4.2.1 Immunofluorescence Detection of Active Caspases

Reagents:

  • Primary antibody against active caspase (e.g., anti-Caspase 3 antibody, rabbit mAb)
  • Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 conjugate)
  • Permeabilization buffer (PBS/0.1% Triton X-100)
  • Blocking buffer (PBS/0.1% Tween 20 + 5% serum from secondary antibody host species)
  • Mounting medium with DAPI
  • Paraformaldehyde (4% in PBS)

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in culture dishes. Treat with DP at desired concentration and duration.
  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilization: Permeabilize fixed cells with PBS/0.1% Triton X-100 for 5 minutes at room temperature.
  • Blocking: Wash three times with PBS, then incubate with blocking buffer for 1-2 hours at room temperature in a humidified chamber.
  • Primary Antibody Incubation: Incubate with primary antibody diluted in blocking buffer (suggested 1:200) overnight at 4°C in a humidified chamber.
  • Secondary Antibody Incubation: Wash three times with PBS/0.1% Tween 20 for 10 minutes each. Incubate with appropriate secondary conjugated antibody diluted 1:500 in PBS for 1-2 hours at room temperature, protected from light.
  • Mounting and Imaging: Wash three times in PBS/0.1% Tween 20 for 5 minutes, protected from light. Mount slides with mounting medium and observe with fluorescence microscope.

Technical Notes:

  • Include no primary antibody control to assess non-specific secondary antibody binding
  • Optimize antibody concentrations for specific cell types
  • Protect samples from light during secondary antibody incubation and subsequent steps to prevent fluorophore bleaching
  • For co-localization studies, additional markers can be included with appropriate secondary antibodies
4.2.2 Western Blot Analysis of Caspase Substrates

Principle: DP-induced caspase activation leads to cleavage of specific substrates such as PARP, which can be detected by western blotting as evidence of functional caspase activity. [3] [2]

Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (8-12% depending on target protein size)
  • Primary antibodies: anti-PARP, anti-caspase-3, anti-caspase-9, etc.
  • HRP-conjugated secondary antibodies
  • ECL detection reagents

Procedure:

  • Protein Extraction: Harvest DP-treated and control cells. Lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 12,000 × g for 30 minutes at 4°C. Collect supernatant.
  • Protein Quantification: Measure protein concentration using BCA assay according to manufacturer's instructions.
  • SDS-PAGE: Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to nitrocellulose or PVDF membranes.
  • Blocking and Antibody Incubation: Block membranes with 5% non-fat milk in TBST. Incubate with primary antibodies at appropriate dilutions (typically 1:1000) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies (typically 1:2000-1:5000) for 1-2 hours at room temperature.
  • Detection: Develop blots using ECL reagents and visualize with chemiluminescence imaging system.

Technical Notes:

  • Always include loading control (e.g., GAPDH, β-actin)
  • For cleaved caspase detection, use antibodies specific to cleaved forms
  • Optimal DP treatment time may vary by cell line; perform time course experiments
Mitochondrial Membrane Potential Assessment

Principle: DP decreases mitochondrial membrane potential (ΔΨm), which can be detected using fluorescent dyes like Rhodamine 123. [2]

Reagents:

  • Rhodamine 123 staining solution (5 μg/mL in serum-free medium)
  • DP working concentrations
  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 50 μM) as positive control

Procedure:

  • Cell Treatment: Treat cells with DP for appropriate time based on preliminary experiments.
  • Staining: Incubate cells with Rhodamine 123 solution for 30 minutes at 37°C in the dark.
  • Analysis: Wash cells with PBS and analyze by flow cytometry (Ex/Em = 507/529 nm) or fluorescence microscopy.
  • Quantification: Calculate percentage of cells with decreased fluorescence intensity indicating loss of ΔΨm.

Technical Notes:

  • CCCP, a mitochondrial uncoupler, serves as positive control for ΔΨm loss
  • Protect staining solution from light throughout procedure
  • Use same instrument settings for all samples in an experiment

Formulation and Drug Preparation

DP Stock Solution Preparation

For in vitro studies, DP is typically dissolved in DMSO to create a stable stock solution. [2] The standard preparation method involves:

  • Dissolve DP powder in sterile DMSO to make a 50-100 mM stock solution
  • Filter sterilize through 0.22 μm filter
  • Aliquot and store at -20°C protected from light
  • For treatment, dilute in culture medium ensuring final DMSO concentration does not exceed 0.1% (v/v)
In Vivo Formulation Considerations

For animal studies, DP has been formulated in ointment bases. One documented method involves:

  • Dissolve DP (20 mg) in DMSO (2 mL)
  • Dilute aliquot of drug mixture (20 μL) to final concentration of 200 μg/mL with DMSO (980 μL)
  • Mix drug mixture (1 mL) with Vaseline (16 g) to prepare ointment
  • Store at 4°C until use [1]

Recent advances include development of inflammation-targeted emulsion gels with negative zeta potential (-51.6 mV) for enhanced wound healing applications, which showed superior transdermal penetration compared to non-targeted formulations. [8]

Signaling Pathway Diagrams

DP-Induced Apoptosis Signaling Network

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Activation Cascade cluster_other Additional Pathways DP DP Bcl2 Bcl-2/Bcl-XL (Decreased) DP->Bcl2 Bax Bax (Increased) DP->Bax Casp8 Caspase-8 Activation DP->Casp8 Casp10 Caspase-10 Activation DP->Casp10 ROS ROS Generation DP->ROS p53 p53 Accumulation DP->p53 MAPK JNK/p38 MAPK Activation DP->MAPK MMP Loss of Mitochondrial Membrane Potential Bcl2->MMP Bax->MMP CytoC Cytochrome c Release MMP->CytoC AIF AIF Release MMP->AIF Apoptosome Apoptosome Formation (Apaf-1 + Caspase-9) CytoC->Apoptosome Apoptosis Apoptosis AIF->Apoptosis Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Casp10->Casp3 Casp7 Caspase-7 Activation Casp3->Casp7 PARP PARP Cleavage Casp3->PARP ICAD ICAD Cleavage Casp3->ICAD Casp3->ROS Feedback Casp3->Apoptosis Casp7->Apoptosis DNA DNA Fragmentation ICAD->DNA DNA->Apoptosis ROS->MMP p53->Bax MAPK->Casp8

Caspase Interrelationships in DP-Induced Apoptosis

G cluster_initiators Initiator Caspases cluster_executioners Executioner Caspases cluster_substrates Key Substrates cluster_outcomes Apoptotic Outcomes Casp8 Caspase-8 (Extrinsic Pathway) Casp3 Caspase-3 (Main Effector) Casp8->Casp3 Casp9 Caspase-9 (Intrinsic Pathway) Casp9->Casp3 Casp10 Caspase-10 (Extrinsic Pathway) Casp10->Casp3 Casp1 Caspase-1 (Inflammatory) Casp7 Caspase-7 (Effector) Casp3->Casp7 Casp6 Caspase-6 (Effector) Casp3->Casp6 PARP PARP (DNA Repair) Casp3->PARP ICAD ICAD (DNase Inhibitor) Casp3->ICAD Lamin Nuclear Lamins (Nuclear Envelope) Casp3->Lamin MemBleb Membrane Blebbing Casp3->MemBleb Casp6->Lamin DNAfrag DNA Fragmentation PARP->DNAfrag ICAD->DNAfrag ChromCond Chromatin Condensation Lamin->ChromCond ApopBody Apoptotic Body Formation DNAfrag->ApopBody ChromCond->ApopBody DP DP DP->Casp8 DP->Casp9 DP->Casp10 DP->Casp1

Troubleshooting and Optimization Guidelines

Common Experimental Challenges
  • High background in caspase immunofluorescence: Ensure thorough washing after secondary antibody incubation and use appropriate blocking serum from the host species of the secondary antibody. [7]
  • Weak signal in western blotting: Try increasing primary antibody concentration or optimizing fixation conditions. Include positive control for caspase activation. [7]
  • Variable DP efficacy across cell lines: Consider cell-specific differences in drug uptake, metabolism, or expression of target proteins. Perform dose-response and time-course experiments for each new cell line.
  • Inconsistent mitochondrial membrane potential results: Use CCCP as positive control and ensure consistent staining times across all samples.
Method Validation Recommendations
  • Include appropriate controls: Vehicle control (DMSO), positive control for apoptosis (e.g., staurosporine), and caspase inhibitors for specificity validation.
  • Use multiple complementary methods: Combine flow cytometry, western blotting, and immunofluorescence to confirm findings.
  • Verify caspase activation functionally: Assess cleavage of specific substrates (PARP, ICAD) rather than relying solely on activity assays.
  • Consider cell line-specific characteristics: For example, MCF-7 cells lack caspase-3, so alternative readouts are necessary. [2]

Conclusion and Research Applications

This compound represents a promising multi-target agent for inducing apoptosis in cancer cells through coordinated modulation of mitochondrial function, caspase activation, and redox balance. The detailed protocols provided herein enable researchers to systematically investigate DP's mechanisms of action across diverse experimental models.

The consistent pattern of DP-induced caspase activation across multiple cancer cell lines, coupled with its effects on Bcl-2 family proteins and ROS generation, suggests potential for broad antitumor applications. Furthermore, the documented wound-healing properties of DP at lower concentrations [1] [8] highlight its context-dependent biological activities, warranting careful concentration optimization for specific research applications.

These application notes provide a foundation for standardized investigation of DP's pro-apoptotic mechanisms, facilitating comparison across studies and accelerating the development of DP-based therapeutic strategies.

References

Comprehensive Application Notes and Protocols: Analysis of Dracorhodin Perchlorate-Induced G2/M Phase Cell Cycle Arrest

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dracorhodin Perchlorate and Its Cancer Relevance

This compound (DP) is a synthetic analogue of the anthocyanin red pigment dracorhodin, which is originally extracted from exudates of the fruit of Daemonorops draco, a traditional Chinese medicine commonly known as 'dragon's blood' [1] [2]. This compound has garnered significant research interest due to its potent anticancer properties observed across various human cancer cell lines. DP has demonstrated remarkable ability to inhibit cancer cell proliferation through the induction of apoptosis (programmed cell death) and cell cycle arrest at specific checkpoints, particularly the G2/M phase [3] [1]. The G2/M phase represents a critical regulatory point in the cell cycle where the cell verifies the completion of DNA replication and any necessary repairs before proceeding to mitosis, making it an attractive target for anticancer therapeutics.

Recent scientific investigations have revealed that DP exerts its antitumor effects through multifaceted molecular mechanisms involving the modulation of several key signaling pathways. Particularly noteworthy is its ability to simultaneously target multiple pathways that are frequently dysregulated in cancer cells, including the JAK2/STAT3 and AKT/FOXO3a pathways [3] [1]. This multi-target approach enhances its therapeutic potential by potentially reducing the likelihood of resistance development that often plagues single-target therapies. The compound's capacity to selectively induce apoptosis in cancer cells while exhibiting lower cytotoxicity in normal cells further positions it as a promising candidate for targeted cancer therapy [3] [1]. These properties have stimulated extensive research into DP's mechanisms of action and its potential applications in oncology drug development.

Antiproliferative Effects of this compound

Cytotoxicity Across Cancer Cell Lines

DP demonstrates dose-dependent and time-dependent cytotoxicity against a broad spectrum of human cancer cell lines while exhibiting relatively lower toxicity toward normal cells. This selective cytotoxicity is a highly desirable property for anticancer agents. In human esophageal squamous cell carcinoma (ESCC) cells, DP significantly reduced cell viability with greater potency than in normal human liver LO2 cells, indicating its cancer-selective toxicity [3] [1]. Similar antiproliferative effects have been observed in other cancer types, including breast cancer, lung cancer, and melanoma, underscoring the broad therapeutic potential of this compound [2] [4].

The concentration range at which DP exerts its antitumor effects varies somewhat between different cancer cell types, reflecting differences in cellular context and molecular characteristics. In ESCC cell lines, DP treatment resulted in significant growth inhibition across multiple cell lines (ECA109, EC9706, and KYSE410) [1]. In human breast cancer MCF-7 cells, which notably lack functional caspase-3 due to a genetic deletion, DP still effectively induced apoptosis through alternative cell death pathways, demonstrating its ability to engage multiple mechanisms to eliminate cancer cells [2] [5].

Table 1: Antiproliferative Effects of this compound Across Cancer Cell Lines

Cancer Type Cell Line Key Findings IC50 / Effective Concentration Reference
Esophageal Squamous Cell Carcinoma ECA109, EC9706, KYSE410 Significant reduction in viability; selective toxicity vs. normal LO2 cells Concentration-dependent (0-160 µM) [3] [1]
Breast Cancer MCF-7 Dose- and time-dependent growth inhibition; caspase-3 independent apoptosis 60 µM at 24 hours [2] [5]
Lung Squamous Carcinoma SK-MES-1 Decreased viability; morphological changes; DNA damage 40-80 µM (significant effects) [4]

Molecular Mechanisms of G2/M Phase Cell Cycle Arrest

Regulation of Cell Cycle Regulatory Proteins

DP induces G2/M phase cell cycle arrest through precise modulation of key cell cycle regulatory proteins. In human esophageal squamous cell carcinoma cells, DP treatment resulted in the upregulation of cyclin-dependent kinase inhibitors p21 and p27, which play crucial roles in halting cell cycle progression [3] [1]. Simultaneously, DP treatment led to the downregulation of cyclin B1 and Cdc2, two proteins that form a complex essential for the transition from G2 to M phase [3] [1]. This coordinated regulation creates a powerful blockade at the G2/M checkpoint, preventing cells with potentially damaged DNA from proceeding to mitosis and thereby maintaining genomic integrity or initiating apoptosis in severely damaged cells.

The molecular events underlying DP-induced cell cycle arrest involve complex signaling networks. In human lung squamous carcinoma SK-MES-1 cells, DP was shown to induce G1/G0 phase arrest rather than G2/M arrest, indicating that the specific cell cycle effects of DP may be cell context-dependent [6] [4]. This differential effect highlights the importance of cellular environment in determining the specific response to DP treatment. In both scenarios, however, DP-mediated cell cycle arrest was associated with activation of p53, a critical tumor suppressor protein known as the "guardian of the genome" [4]. p53 activation leads to transcriptional upregulation of p21, which subsequently inhibits cyclin-CDK complexes necessary for cell cycle progression.

Table 2: Molecular Regulators of DP-Induced Cell Cycle Arrest

Regulatory Molecule Function in Cell Cycle Effect of DP Treatment Functional Consequences
p21 Cyclin-dependent kinase inhibitor Upregulation Cell cycle arrest at G1 or G2 checkpoints
p27 Cyclin-dependent kinase inhibitor Upregulation Enhanced inhibition of CDK activity
Cyclin B1 Regulatory subunit for G2/M transition Downregulation Inhibition of mitosis entry
Cdc2 (CDK1) Catalytic subunit of M-phase promoting factor Downregulation Blocked G2 to M phase progression
p53 Tumor suppressor transcription factor Upregulation/Activation Transcriptional activation of p21 and pro-apoptotic genes
Signaling Pathways in G2/M Arrest

The JAK2/STAT3 signaling pathway has been identified as a critical target of DP in ESCC cells [3] [1]. JAK2 (Janus kinase 2) phosphorylates and activates STAT3 (signal transducer and activator of transcription 3), which then translocates to the nucleus and functions as a transcription factor for genes promoting cell survival, proliferation, and cell cycle progression. DP treatment significantly decreased phosphorylation of both JAK2 and STAT3, thereby inhibiting this pro-survival signaling axis and contributing to cell cycle arrest and apoptosis induction [3] [1].

Similarly, DP targets the AKT/FOXO3a pathway, which plays a pivotal role in cell survival and proliferation. AKT (protein kinase B) normally phosphorylates FOXO3a (forkhead box O3a), leading to its cytoplasmic sequestration and inactivation. DP treatment reduced AKT phosphorylation and consequently decreased phosphorylated FOXO3a, allowing active FOXO3a to translocate to the nucleus and activate transcription of target genes involved in cell cycle arrest and apoptosis [3] [1]. The simultaneous inhibition of these two critical pathways represents a powerful mechanism through which DP induces G2/M cell cycle arrest and promotes apoptosis in cancer cells.

g2m_arrest cluster_pathways cluster_upregulated cluster_downregulated DP This compound (DP) JAK2 JAK2/STAT3 Pathway DP->JAK2 Inhibits AKT AKT/FOXO3a Pathway DP->AKT Inhibits p21 p21 ↑ JAK2->p21 Regulates p27 p27 ↑ AKT->p27 Regulates CyclinB1 Cyclin B1 ↓ p21->CyclinB1 Suppresses Cdc2 Cdc2 ↓ p27->Cdc2 Suppresses G2M_arrest G2/M Phase Cell Cycle Arrest CyclinB1->G2M_arrest Cdc2->G2M_arrest

Diagram 1: Molecular mechanism of DP-induced G2/M cell cycle arrest. DP inhibits JAK2/STAT3 and AKT/FOXO3a pathways, leading to upregulation of p21 and p27, which suppress cyclin B1 and Cdc2, resulting in G2/M arrest.

Apoptosis Induction by this compound

Extrinsic and Intrinsic Apoptotic Pathways

DP induces apoptosis through both extrinsic (death receptor) and intrinsic (mitochondrial) pathways, creating a comprehensive cell death response in cancer cells. The extrinsic pathway is initiated by DP's upregulation of death receptor 4 (DR4) and DR5, which are cell surface receptors that activate caspase-8 upon ligand binding [3] [1]. The intrinsic pathway is triggered by DP-mediated modulation of Bcl-2 family proteins, characterized by decreased anti-apoptotic Bcl-2 expression and increased pro-apoptotic Bax expression [2] [4]. This imbalance leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the dissipation of mitochondrial membrane potential (ΔΨm) and release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm [2] [4] [5].

The convergence of both apoptotic pathways leads to activation of effector caspases that execute the apoptotic program. Western blot analyses have demonstrated that DP treatment increases the levels of cleaved caspase-3, cleaved caspase-7, and cleaved caspase-9 [3] [1]. Additionally, DP induces the cleavage of poly(ADP-ribose) polymerase (PARP), a key DNA repair protein that is inactivated by caspase-mediated cleavage during apoptosis, facilitating cellular dismantling [3] [1]. The apoptotic cell death induced by DP can be effectively reversed by the broad-spectrum caspase inhibitor Z-VAD-FMK, confirming the caspase-dependent nature of this process [3] [1].

Mitochondrial Pathway and ROS Generation

The mitochondrial pathway plays a central role in DP-induced apoptosis across various cancer types. In human breast cancer MCF-7 cells, which lack functional caspase-3, DP still effectively induces apoptosis through caspase-independent mechanisms involving AIF [2] [5]. Following DP treatment, AIF translocates from the mitochondria to the nucleus, where it triggers chromatin condensation and large-scale DNA fragmentation, culminating in apoptosis [2] [5]. This demonstrates DP's ability to engage alternative cell death mechanisms when specific caspase components are deficient.

DP has also been shown to increase reactive oxygen species (ROS) generation in cancer cells [4]. Elevated ROS levels contribute to the dissipation of mitochondrial membrane potential and amplify the apoptotic signal by causing oxidative damage to cellular components. In lung squamous carcinoma SK-MES-1 cells, DP-induced ROS generation preceded apoptosis, and antioxidant treatment could partially attenuate DP-induced cell death, indicating the functional significance of oxidative stress in DP's mechanism of action [4]. This ROS-mediated amplification of apoptotic signaling represents an important aspect of DP's multifaceted approach to eliminating cancer cells.

apoptosis_pathways DP This compound (DP) Extrinsic Extrinsic Pathway DP->Extrinsic Intrinsic Intrinsic Pathway DP->Intrinsic DR4 DR4/DR5 ↑ Extrinsic->DR4 Caspase8 Caspase-8 Activation DR4->Caspase8 Execution Execution Phase Caspase8->Execution Bax Bax ↑ Intrinsic->Bax Bcl2 Bcl-2 ↓ Intrinsic->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Permeabilization Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Execution Caspase37 Caspase-3/7 Activation Execution->Caspase37 PARP PARP Cleavage Execution->PARP AIF AIF Translocation Execution->AIF Apoptosis Apoptosis Caspase37->Apoptosis PARP->Apoptosis AIF->Apoptosis

Diagram 2: Apoptosis pathways induced by DP. DP triggers both extrinsic (death receptor) and intrinsic (mitochondrial) pathways, converging on execution phase caspases and effectors that lead to apoptotic cell death.

Experimental Protocols for Assessing DP-Induced G2/M Arrest and Apoptosis

Cell Viability and Cytotoxicity Assays

Protocol 1: Cell Counting Kit-8 (CCK-8) Assay for Cell Viability

  • Principle: This colorimetric assay measures the activity of cellular dehydrogenases that reduce the WST-8 tetrazolium salt to formazan, producing a water-soluble dye whose color intensity correlates with the number of viable cells.
  • Procedure:
    • Seed cells in 96-well plates at a density of 5×10³ cells/well in 100 µL complete medium and allow to adhere overnight [1].
    • Prepare DP stock solutions in DMSO and dilute in culture medium to desired concentrations (typically 0-160 µM). Maintain DMSO concentration below 0.01% in all treatments to avoid solvent toxicity [1] [4].
    • Treat cells with DP solutions for specified time periods (24-72 hours).
    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
    • Measure absorbance at 450 nm using a microplate reader.
    • Calculate cell viability as percentage relative to DMSO-treated control cells.
  • Key Considerations: Include blank wells (medium without cells), control wells (cells with DMSO only), and set up at least six replicates per condition for statistical analysis. Perform experiments independently three times to ensure reproducibility.

Protocol 2: MTT Assay for Cell Proliferation

  • Principle: Living cells reduce yellow MTT to purple formazan crystals, which are solubilized and quantified spectrophotometrically.
  • Procedure:
    • Seed cells in 96-well plates as described above.
    • After DP treatment, add MTT reagent (100 µL/ml) and incubate at 37°C for 4 hours [4].
    • Carefully remove medium and add 150 µL DMSO to dissolve formazan crystals.
    • Measure absorbance at 570 nm with a microplate reader.
    • Calculate inhibitory ratio using the formula: (Acontrol - Asample)/Acontrol × 100% [2] [5].
  • Key Considerations: The MTT assay should be performed in sterile conditions. Avoid bubbles when adding DMSO as they can interfere with absorbance readings.
Cell Cycle Analysis Protocols

Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Distribution

  • Principle: PI intercalates into double-stranded DNA and RNA, with fluorescence intensity proportional to DNA content, allowing discrimination of cells in different cell cycle phases.
  • Procedure:
    • Harvest approximately 6×10⁵ cells after DP treatment and wash with cold PBS [4].
    • Fix cells in 500 µL of 70% ice-cold ethanol for at least 2 hours at 4°C.
    • Wash cells with PBS to remove ethanol and resuspend in 500 µL PI/RNase A staining solution.
    • Incubate for 30 minutes at room temperature in the dark.
    • Analyze samples by flow cytometry using appropriate excitation/emission settings (excitation: 488 nm, emission: 617 nm).
    • Use software such as ModFit or FlowJo to determine percentage of cells in G0/G1, S, and G2/M phases.
  • Key Considerations: Treat cells with RNase A to eliminate RNA interference. Include appropriate controls (untreated cells) for phase identification. Ensure single-cell suspension to avoid aggregation artifacts.

Protocol 4: Western Blot Analysis of Cell Cycle Regulators

  • Principle: Immunodetection of specific cell cycle regulatory proteins to confirm mechanistic involvement in G2/M arrest.
  • Procedure:
    • Harvest cells after DP treatment and lyse in RIPA buffer containing protease and phosphatase inhibitors.
    • Determine protein concentration using BCA assay.
    • Separate 20-40 µg protein by SDS-PAGE (8-15% gels depending on protein size).
    • Transfer to PVDF membranes and block with 5% non-fat milk.
    • Incubate with primary antibodies against target proteins: p21 (1:1000), p27 (1:1000), cyclin B1 (1:1000), Cdc2 (1:1000), and β-actin (1:2000) as loading control [3] [1] [4].
    • Incubate with appropriate HRP-conjugated secondary antibodies (1:5000).
    • Detect using enhanced chemiluminescence and image with digital documentation system.
  • Key Considerations: Include positive and negative controls. Ensure linear range of detection for quantitative comparisons. Normalize target protein expression to housekeeping genes.

Table 3: Key Antibodies for Detecting Cell Cycle and Apoptosis Markers

Target Protein Supplier Catalog Number Dilution Function
p21 Abcam ab188224 1:1000 CDK inhibitor
p27 Abcam ab92741 1:1000 CDK inhibitor
Cyclin B1 Cell Signaling Technology 12231T 1:1000 G2/M regulator
Cdc2 Cell Signaling Technology 9116T 1:1000 G2/M CDK
Cleaved Caspase-3 Cell Signaling Technology 9661T 1:500 Apoptosis execution
PARP Abcam ab32138 1:1000 Apoptosis substrate
Bcl-2 Cell Signaling Technology 4223T 1:1000 Anti-apoptotic
Bax Cell Signaling Technology 2772S 1:1000 Pro-apoptotic
β-actin Cell Signaling Technology 4970T 1:2000 Loading control
Apoptosis Detection Protocols

Protocol 5: Annexin V-FITC/PI Double Staining for Apoptosis

  • Principle: Annexin V binds to phosphatidylserine externalized on apoptotic cells, while PI stains DNA in necrotic cells with compromised membrane integrity.
  • Procedure:
    • Harvest 1×10⁵ cells after DP treatment and wash with cold PBS [2] [4].
    • Resuspend cells in 100 µL 1X Binding Buffer.
    • Add 5 µL FITC Annexin V and 5 µL PI staining solution.
    • Incubate for 15 minutes at room temperature in the dark.
    • Add 400 µL 1X Binding Buffer and analyze by flow cytometry within 1 hour.
    • Identify populations: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
  • Key Considerations: Process samples quickly after staining. Use unstained and single-stained controls for compensation. Avoid EDTA in wash buffers as it can affect Annexin V binding.

Protocol 6: Mitochondrial Membrane Potential Assessment

  • Principle: Rhodamine 123 accumulates in active mitochondria with intact membrane potential; fluorescence loss indicates mitochondrial depolarization.
  • Procedure:
    • Harvest cells after DP treatment and wash with PBS [2] [5].
    • Stain with 5 µg/ml Rhodamine 123 at 37°C for 30 minutes.
    • Wash once with PBS and analyze by flow cytometry (excitation: 507 nm, emission: 529 nm).
    • Compare fluorescence intensity between treated and control cells.
  • Key Considerations: Include a positive control (e.g., cells treated with CCCP, a mitochondrial uncoupler). Analyze samples immediately after staining.

Protocol 7: Nuclear Morphology Assessment with Hoechst Staining

  • Principle: Hoechst dyes bind to DNA and allow visualization of nuclear condensation and fragmentation characteristic of apoptosis.
  • Procedure:
    • Culture cells on coverslips in 6-well plates and treat with DP.
    • After treatment, rinse cells and stain with Hoechst 33342 (10 mg/L) or Hoechst 33258 at 37°C for 30 minutes [2] [4].
    • After coverslips are sealed, observe under fluorescence microscope with appropriate UV filter.
    • Score cells for apoptotic features: chromatin condensation, nuclear fragmentation, and formation of apoptotic bodies.
  • Key Considerations: Count at least 300 cells per condition from multiple random fields. Include both positive and negative controls.

Conclusion and Therapeutic Potential

This compound represents a promising anticancer agent with demonstrated efficacy against multiple cancer types through induction of G2/M cell cycle arrest and apoptosis. Its ability to simultaneously target multiple signaling pathways (JAK2/STAT3 and AKT/FOXO3a) and engage both extrinsic and intrinsic apoptotic pathways enhances its therapeutic potential [3] [1]. The compound's selective cytotoxicity toward cancer cells while sparing normal cells further supports its development as a potential chemotherapeutic agent [3] [1].

The experimental protocols outlined in this document provide comprehensive methodologies for investigating DP's mechanisms of action, particularly its effects on cell cycle progression and apoptosis induction. These techniques enable researchers to quantitatively assess DP's anticancer activity and elucidate its molecular targets. Future research directions should focus on in vivo validation of these effects, assessment of combination therapies with existing chemotherapeutic agents, and further exploration of DP's structure-activity relationships to potentially develop more potent analogues with improved pharmacological properties.

References

Application Notes and Protocols: Dracorhodin Perchlorate for Diabetic Foot Ulcer Wound Healing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Dracorhodin perchlorate (DP) is a primary bioactive flavonoid isolated from the traditional Chinese medicine Dragon's Blood (Daemonorops draco Bl.). It has been identified as a key component responsible for the resin's wound-healing properties, which are documented in ancient texts and confirmed by modern clinical studies. Recent scientific investigations have elucidated its potent multi-target mechanisms in accelerating the healing of diabetic foot ulcers (DFU), a severe and complex complication of diabetes. The quality standard for Dragon's Blood in the Chinese Pharmacopoeia is based on its DP content, underscoring its therapeutic importance [1] [2].

The compound's efficacy stems from its ability to simultaneously address multiple pathological features of DFU, including chronic inflammation, excessive oxidative stress, impaired angiogenesis, and disrupted cellular proliferation. A pivotal 2025 study identified that DP promotes DFU healing primarily through the activation of the Nrf2 signaling pathway and the subsequent inhibition of ferroptosis, a type of iron-dependent programmed cell death that impedes wound recovery under hyperglycemic conditions [1]. Furthermore, DP has been shown to modulate other critical pathways, such as the ERK signaling cascade, to directly stimulate fibroblast proliferation, which is essential for tissue repair [3]. The table below summarizes the core mechanisms and supporting evidence.

Table 1: Core Mechanisms of this compound in DFU Wound Healing

Mechanism of Action Key Molecular Targets/Effects Experimental Evidence
Activation of Nrf2 Pathway & Inhibition of Ferroptosis ↑ Nrf2, ↑ GPX4, ↑ HO-1, ↑ SLC7A11; ↓ ROS, ↓ Lipid peroxidation [1]. Network pharmacology, molecular docking, and in vitro validation in HUVECs; effect blocked by Nrf2 inhibitor ML385 [1].
Promotion of Fibroblast Proliferation ↑ phosphorylated-ERK; ↑ SERPINH1 staining in wound tissue [3]. In vitro L929 fibroblast assays and in vivo rat model; proliferation halted by ERK siRNA [3].
Anti-inflammatory Action ↓ TNF-α, ↓ IL-6, ↓ IL-1, ↓ hs-CRP [4] [5]. ELISA measurements in DFU rat serum and tissue [4] [5].
Upregulation of Growth Factors ↑ VEGF, ↑ PDGF, ↑ EGF, ↑ bFGF [1] [2]. Histopathological analysis and ELISA in rat wound tissue [1] [2].
Angiogenesis and Collagen Synthesis Enhanced collagen deposition and microvascular formation [1]. Histopathological examination of wound tissue in DFU rats [1].

Experimental Protocols

This section provides detailed methodologies for key in vivo and in vitro experiments to evaluate the efficacy of DP in DFU models.

Protocol: Establishing a DFU Rat Model and Evaluating DP Efficacy

This protocol is adapted from published studies to assess the topical application of DP on wound healing [1] [5].

Materials
  • Animals: Sprague-Dawley (SD) rats (weighing 200 ± 20 g).
  • Chemicals: this compound (DP, from suppliers like GLPBIO or Shanghai Yuanye), Streptozotocin (STZ), Sodium citrate buffer, Dimethyl sulfoxide (DMSO), Vaseline, Recombinant human Epidermal Growth Factor (rhEGF, for positive control).
  • Equipment: Accu-Chek glucometer, Isoflurane anesthesia system, Surgical tools (forceps, scissors, biopsy punch).
Procedure
  • Acclimatization and Grouping:

    • House rats in a controlled environment (25°C, 12h light/dark cycle) with free access to food and water for one week.
    • Randomly assign rats into groups (n=10 recommended): Normal control, DFU Model, Positive control (rhEGF), DP High-dose, DP Medium-dose, and DP Low-dose.
  • Induction of Diabetes:

    • Feed experimental groups a high-sugar, high-fat diet for one month.
    • Inject a single intraperitoneal dose of STZ (40 mg/kg) dissolved in sodium citrate buffer (pH 4.5) to rats after a 12-hour fast.
    • The control group receives citrate buffer only.
    • Confirm diabetes 72 hours post-injection by measuring fasting blood glucose ≥ 16.7 mmol/L and observing classic hyperglycemia symptoms (polyphagia, polydipsia, polyuria).
  • Creation of DFU Wound:

    • Anesthetize successfully diabetic rats using isoflurane.
    • Create a full-thickness circular wound (15 mm in diameter) on the shaved and disinfected dorsum of each rat.
  • Treatment Administration:

    • DP Ointment Preparation: Dissolve DP in DMSO and mix with Vaseline at a ratio of 1 mL solution to 16 g Vaseline to achieve final concentrations of 50, 100, and 200 µg/mL for low, medium, and high doses, respectively. Store at 4°C [1].
    • Apply the respective ointments topically to the wound daily. The model control group receives Vaseline base only, and the positive control receives rhEGF.
  • Monitoring and Sample Collection:

    • Monitor wound area regularly by tracing and calculating the wound closure rate.
    • On days 7 and 14 post-wounding, euthanize rats and collect wound tissue samples (including a 2 mm perimeter) and serum for subsequent analysis (histology, ELISA, etc.) [1].
Protocol: In Vitro Assessment of DP on Fibroblast Proliferation and Migration

This protocol evaluates the direct effect of DP on skin fibroblasts, key cells in wound repair [3].

Materials
  • Cell Line: L929 mouse fibroblasts or human dermal fibroblasts.
  • Reagents: DP, DMSO, Cell Counting Kit-8 (CCK-8), Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, PBS, Trypsin-EDTA, ERK pathway inhibitor (e.g., siRNA).
  • Equipment: CO₂ incubator, Microplate reader, Transwell inserts.
Procedure
  • Cell Culture and Seeding:

    • Maintain fibroblasts in complete DMEM at 37°C in a 5% CO₂ atmosphere.
    • Seed cells in 96-well plates (for proliferation) or in the upper chamber of Transwell inserts (for migration) at an appropriate density.
  • DP Treatment:

    • Prepare serial dilutions of DP in culture medium (e.g., 1-25 µM). Use DMSO as a vehicle control.
    • Treat cells for 12-24 hours for proliferation assays. For migration assays, place DP in the lower chamber as a chemoattractant.
  • Cell Proliferation Assay (CCK-8):

    • After treatment, add 10 µL of CCK-8 solution to each well.
    • Incubate for 1-4 hours and measure the absorbance at 450 nm using a microplate reader.
  • Cell Migration Assay (Transwell):

    • After 12-24 hours of incubation, carefully remove cells from the upper surface of the membrane.
    • Fix and stain cells that have migrated to the lower surface with crystal violet.
    • Count the number of migrated cells under a microscope or elute the dye and measure absorbance.
  • Mechanistic Inhibition:

    • To confirm the role of the ERK pathway, pre-treat fibroblasts with ERK-specific siRNA before adding DP, then perform the proliferation assay [3].

Data Analysis and Formulation Considerations

Quantitative Efficacy Data

The following table consolidates key quantitative findings from animal and cell studies, demonstrating the dose-dependent efficacy of DP.

Table 2: Summary of Quantitative Efficacy Data for this compound

Model System DP Treatment Key Outcomes Reference
DFU Rat Model 50, 100, 200 µg/mL (topical) Accelerated wound closure in a dose-dependent manner; Enhanced collagen synthesis and angiogenesis; Upregulated VEGF, PDGF, EGF; Downregulated TNF-α, IL-6, ROS. [1]
HUVECs (In Vitro) 12.5, 25 µM Improved cell viability and migration; Decreased ROS and lipid peroxidation levels via Nrf2 activation. Effects attenuated by Nrf2 inhibitor ML385. [1]
L929 Fibroblasts (In Vitro) 12-24 hour treatment Significantly induced fibroblast proliferation associated with increased phosphorylated-ERK. Proliferation halted by ERK siRNA. [3]
DFU Rat Model Topical application Downregulated IL-1, hs-CRP, and TNF-α levels; 114 metabolites identified as potentially important for therapeutic effects. [4] [5]
Rat Skin Wound Inflammation-targeted emulsion gel Better transdermal penetration; bFGF expression on day 7 and EGF expression on day 14 showed 45.5% and 49.9% improvement, respectively, vs. non-targeted gel. [2]
Advanced Formulation: Inflammation-Targeted Emulsion Gel

To enhance therapeutic efficacy, an advanced inflammation-targeted emulsion gel has been developed. This formulation leverages the negative electrical potential of inflamed wound tissue [2].

  • Preparation: The targeted emulsion is engineered to have a strong negative zeta potential (mean: -51.6 mV), compared to a non-targeted emulsion (-17.1 mV) [2].
  • Mechanism: The negatively charged droplets generate electrostatic adsorption with positively charged inflammatory tissues, leading to superior transdermal penetration and drug concentration at the wound site.
  • Efficacy: In rat models, the targeted gel promoted more complete healing and resulted in significantly higher expression of critical growth factors (bFGF and EGF) compared to both non-targeted gels and standard positive controls [2].

Signaling Pathways and Workflow

The therapeutic effect of DP involves multiple interconnected signaling pathways. The diagram below illustrates the primary mechanisms identified through current research.

Conclusion

This compound represents a highly promising natural compound for the development of advanced DFU therapies. Its multi-target mechanism, targeting the Nrf2/ferroptosis axis, ERK-driven proliferation, and inflammation, addresses the complex pathology of diabetic wounds. The development of innovative formulations, such as inflammation-targeted emulsion gels, further enhances its translational potential by improving drug delivery and efficacy. The protocols and data summarized herein provide a robust foundation for researchers and drug development professionals to advance DP towards preclinical and clinical application.

References

Dracorhodin perchlorate angiogenesis HUVEC tube formation assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dracorhodin Perchlorate and Angiogenesis

This compound (DP) is a chemically synthesized analog of dracorhodin, the main active flavonoid found in the traditional medicine "Dragon's Blood" [1] [2]. Dragon's Blood has been used for centuries to promote wound healing, and the content of dracorhodin is a key marker for its quality [1] [2].

Recent scientific studies have revealed that one of the key mechanisms through which DP accelerates wound healing is by promoting the formation of new blood vessels, a process known as angiogenesis [1]. The HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay is a widely accepted in vitro method to quantitatively study this process [3] [4]. When seeded on a basement membrane extract (e.g., Matrigel), HUVECs rapidly form capillary-like structures that mimic early stages of angiogenesis [4]. This assay is valued for being straightforward, reproducible, and suitable for screening pro- or anti-angiogenic compounds [3] [4].

Experimental Data and Key Findings

Recent research provides quantitative evidence for DP's pro-angiogenic effects. The following table summarizes core experimental findings from a 2025 study that investigated DP's mechanism on DFU (Diabetic Foot Ulcer) healing [1]:

Table 1: Summary of Key Experimental Findings on this compound (DP) [1]

Experimental Model Treatment Groups Key Parameters Measured Major Findings

| In Vitro (HUVECs) | DP (dose-dependent); DP + Nrf2 inhibitor ML385 | Cell Viability; Cell Migration; ROS Levels; Lipid Peroxidation; Tube Formation | Dose-dependent increase in cell viability and migration. Decrease in ROS and lipid peroxidation. Enhanced tube formation; effect attenuated by Nrf2 inhibitor ML385. | | In Vivo (DFU Rat Model) | Control, Model, rhEGF, DP-H (High), DP-M (Medium), DP-L (Low) | Wound Healing Rate; Collagen Synthesis; Angiogenesis; Growth Factors (VEGF, PDGF, EGF); Inflammation (TNF-α, IL-6) | Accelerated wound closure, especially in DP-H and DP-M groups. Enhanced collagen synthesis and angiogenesis. Increased levels of VEGF, PDGF, and EGF. Reduced levels of TNF-α and IL-6. |

The study concluded that the pro-angiogenic and wound-healing effects of DP are primarily mediated through the activation of the Nrf2 signaling pathway and the subsequent inhibition of ferroptosis (an iron-dependent form of cell death) [1].

Detailed Protocol: HUVEC Tube Formation Assay

This protocol is adapted from established methodologies for tube formation assays [3] [4] and incorporates specific application details for testing DP [1].

Reagents and Materials
  • HUVECs: Commercially available (e.g., FH-H040) [1].
  • This compound (DP): Source from a reliable supplier (e.g., GLPBIO, Cat# GC35898) [1]. Prepare a stock solution in DMSO and further dilute in basal medium for treatment.
  • Basement Membrane Matrix: Growth Factor Reduced (GFR) Matrigel or similar extracellular matrix (e.g., Corning, Cat# 356234) [1] [3].
  • Cell Culture Medium: Endothelial Cell Medium (ECM) supplemented with growth factors, 5% FBS, and 1% Penicillin/Streptomycin.
  • Other Reagents: Phosphate-buffered saline (PBS), trypsin-EDTA (0.05%), Dimethyl Sulfoxide (DMSO), and a Cell Counting Kit-8 (CCK-8) [1].
Assay Workflow

The experimental procedure for the tube formation assay can be visualized in the following workflow. The subsequent sections provide detailed instructions for each step.

G Start Start Assay Protocol Step1 Step 1: Thaw Matrix on Ice Start->Step1 Step2 Step 2: Coat Wells with Matrix Step1->Step2 Step3 Step 3: Incubate to Solidify Step2->Step3 Step4 Step 4: Prepare HUVEC Suspension Step3->Step4 Step5 Step 5: Seed Cells with DP Step4->Step5 Step6 Step 6: Incubate for Tube Formation Step5->Step6 Step7 Step 7: Image Capture Step6->Step7 Step8 Step 8: Quantitative Analysis Step7->Step8 End Analysis Complete Step8->End

Step-by-Step Procedure
  • Coating (Steps 1-3): Thaw the Matrigel overnight at 4°C using a pre-chilled ice bucket. Keep all tips and multi-well plates (e.g., 96-well) on ice. Add 50 µL of chilled Matrigel to each well using pre-cooled tips. Incubate the plate at 37°C for 30 minutes to allow the matrix to solidify [3].
  • Cell Preparation (Step 4): Culture HUVECs in complete growth medium. At 70-80% confluence, wash cells with PBS and detach them using 0.05% trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in a basal medium (serum-free or containing 1% FBS). Count the cells and adjust the concentration to 2-3 x 10^5 cells/mL [3] [1].
  • Treatment and Seeding (Step 5): Prepare your desired concentrations of DP in basal medium. It is recommended to test a dose range (e.g., based on findings from [1]). Mix the HUVEC suspension with the DP solutions or vehicle control (DMSO). Gently pipette 50 µL of the cell suspension (containing 1-1.5 x 10^4 cells) onto the surface of the polymerized Matrigel in each well. Ensure to plate multiple replicates per condition [3] [1].
  • Incubation (Step 6): Incubate the plate at 37°C with 5% CO₂ for 4 to 16 hours. Monitor tube formation periodically under a microscope [3].
Image Acquisition and Quantification
  • Image Capture (Step 7): After incubation, capture images using an inverted microscope. Take at least 4 images from random fields per well at a suitable magnification (e.g., 40x or 100x) [3].
  • Quantitative Analysis (Step 8): Analyze the images with specialized software to extract morphometric parameters. The open-source tool "Angiogenesis Analyzer" for ImageJ is highly recommended and widely used [5]. Key parameters to quantify include:
    • Total Tube Length: The combined length of all capillary-like structures.
    • Number of Meshes: The count of closed loops formed by the tubes.
    • Number of Junctions: The points where three or more tubules connect [5].

Mechanism of Action: The Nrf2 Pathway

The pro-angiogenic effect of DP is mechanistically linked to the activation of the Nrf2 pathway, which counteracts oxidative stress and inhibits ferroptosis, a key barrier to healing in diabetic wounds [1]. The diagram below illustrates this proposed signaling pathway.

G DP Dracorhodin (DP) Keap1 Inhibition of Keap1 DP->Keap1  Leads to Nrf2 Nrf2 Activation TargetGenes Expression of Antioxidant and Ferroptosis-Related Genes Nrf2->TargetGenes  Induces GPX4 ↑ GPX4 TargetGenes->GPX4 HO1 ↑ HO-1 TargetGenes->HO1 SLC7A11 ↑ SLC7A11 TargetGenes->SLC7A11 Effects Cellular Effects Outcome Pro-Angiogenic Outcome Keap1->Nrf2  Enables ROS ↓ ROS & Lipid Peroxidation GPX4->ROS  Collective Action Reduces HO1->ROS  Collective Action Reduces SLC7A11->ROS  Collective Action Reduces Viability ↑ Cell Viability/Migration ROS->Viability  Improves TubeForm Enhanced Tube Formation Viability->TubeForm  Promotes

Application Notes for Researchers

  • Dose Optimization: While DP promotes tube formation, its effects are dose-dependent. A 2025 study found that a DP concentration of 100 µg/mL significantly accelerated healing in a rat model, but the optimal in vitro concentration for HUVECs may vary and should be determined empirically [1].
  • Nrf2 Pathway Validation: To confirm that the observed pro-angiogenic effects are specifically mediated through the Nrf2 pathway, include an experimental control using a selective Nrf2 inhibitor such as ML385. The attenuation of DP's effects in the presence of the inhibitor strengthens the mechanistic conclusion [1].
  • Advanced Analysis: For more robust and high-throughput analysis of tube formation assays, especially in 3D models like the Fibrin Bead Assay (FBA), the "Angiogenesis Analyzer" for ImageJ has been validated as an excellent tool [5].
  • Compound Handling: DP is inherently unstable and is typically used in its more stable perchlorate salt form, this compound. Solutions should be prepared fresh or stored appropriately to maintain efficacy [1].

Conclusion

References

Dracorhodin perchlorate molecular docking target validation

Author: Smolecule Technical Support Team. Date: February 2026

Validated Molecular Targets of Dracorhodin Perchlorate

Validated Target Biological Process / Pathway Key Experimental Evidence Binding / Affinity Data Functional Outcome
CD147 (EMMPRIN / Basigin) Ferroptosis induction, Chemosensitization [1] Pull-down assay, Cellular Thermal Shift Assay (CETSA) [1] KD = 17.6 μM (BLI) [1] Promotes autophagy-dependent degradation of CD147 protein [1]
Nrf2 Pathway Antioxidant response, Ferroptosis inhibition [2] Molecular docking, Western blot (Nrf2, HO-1, GPX4), Nrf2 inhibitor (ML385) [2] Favorable docking pose predicted [2] Activates Nrf2 pathway; reduces ROS and lipid peroxidation [2]
EGFR / ERK Pathway Fibroblast proliferation, Wound healing [3] Western blot (p-ERK), ERK siRNA knockdown [3] Not explicitly reported Increases phosphorylated ERK, promoting cell proliferation [3]
PAH, GSTM1, DHFR, CAT Metabolic regulation, Oxidative stress (DFU treatment) [4] Integrated metabolomics & network pharmacology, Molecular docking [4] Stable binding predicted by docking [4] Improves wound healing via multiple targets and pathways [4]
Mitochondrial Apoptosis Proteins (Bcl-2, Bax) Apoptosis induction (Cancer cells) [5] Western blot, Flow cytometry (Mitochondrial Membrane Potential) [5] Not explicitly reported Regulates Bcl-2/Bax ratio; induces cytochrome c release and caspase-9 activation [5]

To help you visualize the experimental journey from target identification to validation, particularly for the Nrf2 pathway, the following diagram outlines the key steps:

workflow start Start: Target Identification step1 In Silico Prediction (Network Pharmacology & Molecular Docking) start->step1 step2 In Vitro Validation (CELL-BASED ASSAYS) step1->step2 step3a Measure Cell Viability (CCK-8 Assay) step2->step3a step3b Quantify Oxidative Stress (ROS & Lipid Peroxidation) step2->step3b step3c Analyze Protein Expression (Western Blot: Nrf2, HO-1, GPX4) step2->step3c step4 Pathway Confirmation (Use of Nrf2 Inhibitor ML385) step3a->step4 step3b->step4 step3c->step4 end Conclusion: Mechanism Validated step4->end

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments used to validate DP's targets.

Molecular Docking for Target Prediction

This protocol is used for initial target prediction, as seen in studies of DP's interaction with Nrf2 pathway components and other hubs like PAH and CAT [2] [4].

  • Software & Setup: Docking can be performed using programs like AutoDock Vina or Glide [6] [7]. The protein structure (e.g., from PDB) is prepared by removing water molecules, adding hydrogens, and defining charges.
  • Ligand Preparation: The 3D structure of DP is energy-minimized.
  • Grid Box Definition: A grid box is set up to encompass the known binding site of the target protein.
  • Docking Run: The Lamarckian Genetic Algorithm (LGA) is commonly employed for conformational sampling [8].
  • Analysis: The resulting poses are ranked by docking score (binding affinity in kcal/mol). A pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to a known crystal structure is considered a successful prediction [7].
Cellular Target Engagement Validation (For CD147)

These experiments confirm direct binding and functional consequences in a cellular context [1].

  • Pull-Down Assay:
    • Procedure: Cell lysates are incubated with biotin-labeled DP and streptavidin beads. Bound proteins are eluted and analyzed by Western blot using a CD147-specific antibody.
    • Outcome: A band for CD147 confirms direct physical interaction between DP and the target.
  • Cellular Thermal Shift Assay (CETSA):
    • Procedure: Live cells are treated with DP or vehicle control, heated to different temperatures, and lysed. The solubility of CD147 in the lysate is analyzed by Western blot.
    • Outcome: Stabilization of CD147 (more protein remains soluble at higher temperatures in DP-treated cells) indicates target engagement.
Functional Validation of the Nrf2/Ferroptosis Pathway

This protocol outlines the key steps to confirm DP's mechanism of action via the Nrf2 pathway, as demonstrated in DFU research [2].

  • In Vitro Model: Use relevant cell lines like Human Umbilical Vein Endothelial Cells (HUVECs).
  • Treatment:
    • Apply varying concentrations of DP.
    • Use an Nrf2 inhibitor (e.g., ML385) as a negative control to confirm pathway specificity.
  • Cell Viability Assay: Measure using a Cell Counting Kit-8 (CCK-8).
  • Oxidative Stress Measurement: Use commercial ELISA or fluorescence-based kits to quantify Reactive Oxygen Species (ROS) and lipid peroxidation levels (e.g., Malondialdehyde, MDA).
  • Protein Expression Analysis (Western Blot):
    • Isolate total and nuclear protein fractions from treated cells.
    • Probe with antibodies against Nrf2, HO-1, GPX4, and SLC7A11.
    • Expected Result: DP should increase the protein levels of these markers, an effect that is reversed by ML385.

The following diagram synthesizes the multi-faceted mechanisms of action of DP, particularly highlighting its role in activating the Nrf2 pathway to inhibit ferroptosis and promote diabetic foot ulcer (DFU) healing.

mechanism cluster_nrf2 Nrf2 Pathway Activation [2] cluster_cd147 CD147 Inhibition & Ferroptosis [1] DP This compound (DP) Nrf2Act Activates Nrf2 DP->Nrf2Act CD147 Targets CD147 DP->CD147 Upreg Upregulates Antioxidant Proteins (HO-1, GPX4, SLC7A11) Nrf2Act->Upreg InhibitLipidPerox Inhibits Lipid Peroxidation Upreg->InhibitLipidPerox Increases Antioxidant Capacity SuppressFerroptosis Suppresses Ferroptosis InhibitLipidPerox->SuppressFerroptosis Degrade Induces Autophagic Degradation of CD147 CD147->Degrade Lactate Disrupts Lactate Transport Degrade->Lactate ACSL4 Upregulates ACSL4 Lactate->ACSL4 Increases H3K9 Lactylation SCD1 Downregulates SCD1 Lactate->SCD1 Suppresses SREBP1/SCD1 InduceFerroptosis Induces Ferroptosis ACSL4->InduceFerroptosis Disrupts PUFA/MUFA Balance SCD1->InduceFerroptosis Disrupts PUFA/MUFA Balance

Application Notes for Researchers

  • Dual Role in Ferroptosis: DP's effect on ferroptosis is context-dependent. It can induce ferroptosis in cancer cells by targeting CD147 [1], but inhibit ferroptosis in DFU models by activating the Nrf2 pathway [2]. The cellular environment and primary target determine the outcome.
  • Cancer Chemosensitization: In pancreatic ductal adenocarcinoma (PDAC), DP's degradation of CD147 and subsequent induction of ferroptosis synergize with gemcitabine, overcoming chemoresistance [1]. This makes DP a promising candidate for combination therapy.
  • Drug Delivery Optimization: For wound healing, formulating DP into an inflammation-targeted emulsion gel (with a zeta potential of ~ -51.6 mV) enhances transdermal penetration and concentration at the wound site, significantly improving efficacy over non-targeted formulations [9].

References

Comprehensive Application Notes & Protocols: Dracorhodin Perchlorate Activation of the Ras/MAPK Pathway in Wound Healing Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Dracorhodin perchlorate (DP) is a synthetically derived analogue of the natural anthocyanin red pigment dracorhodin, which is extracted from the traditional medicinal resin "Dragon's Blood" obtained from Daemonorops draco and related species. Dragon's Blood has been used for centuries in traditional medicine systems, including Chinese, Greek, and Roman practices, for its diverse pharmacological properties including wound healing, anti-inflammatory, and antimicrobial effects. [1] [2] DP has emerged as a promising candidate for enhancing cutaneous wound healing through its modulation of critical cellular signaling pathways, particularly the Ras/MAPK cascade, which plays fundamental roles in regulating cell proliferation, differentiation, migration, and survival—all essential processes in tissue repair and regeneration. [3] [4]

The Ras/MAPK signaling pathway (also known as the Ras-Raf-MEK-ERK cascade) represents one of the most extensively studied intracellular signaling networks, functioning as a central regulator of cellular responses to external stimuli. This pathway begins with Ras proteins serving as molecular switches that alternate between GTP-bound (active) and GDP-bound (inactive) states. Upon activation, Ras initiates a phosphorylation cascade through Raf, MEK, and finally ERK, which translocates to the nucleus to modulate gene expression patterns that dictate cellular fate decisions. [5] The investigation of DP's effects on this pathway provides not only insights into its mechanism of action in wound healing but also reveals its potential applications in other therapeutic areas, including oncology, where paradoxical pro-apoptotic effects have been observed in certain cancer cell types. [1]

Mechanism of Action and Signaling Pathways

Molecular Signaling Pathways Activated by DP

This compound exerts its biological effects primarily through the coordinated activation of multiple interconnected signaling pathways that collectively promote wound healing through enhanced cellular proliferation, migration, and survival. The primary mechanism involves EGFR transactivation, where DP treatment induces phosphorylation of the epidermal growth factor receptor, initiating downstream signaling cascades without direct ligand binding to EGFR. [3] This transactivation represents the entry point for DP's modulation of the Ras/MAPK pathway, as activated EGFR serves as a platform for recruiting adaptor proteins that ultimately lead to Ras activation.

Once Ras is activated through GDP/GTP exchange, it initiates a phosphorylation cascade through the MAPK pathway components. Research has demonstrated that DP treatment significantly enhances the phosphorylation and activation of ERK1/2 (Extracellular Signal-Regulated Kinase 1/2), which serves as the final kinase in the canonical MAPK cascade. [3] [4] Additionally, DP simultaneously activates the PI3K/Akt/mTOR pathway, representing a parallel signaling axis that converges on cellular growth and metabolic regulation. This dual-pathway activation ensures comprehensive coordination of pro-healing responses across multiple cellular compartments. The transcriptional regulation downstream of these pathways involves activation of CREB (cAMP Response Element-Binding protein), which modulates expression of genes essential for cell cycle progression and survival. [3]

Cross-Talk with Other Signaling Pathways

Beyond the core Ras/MAPK pathway, DP modulates several additional signaling networks that contribute to its wound healing efficacy. In human HaCaT keratinocytes, DP activates β-catenin signaling, which plays crucial roles in cell migration and epithelial regeneration during wound closure. [6] Simultaneously, DP enhances phosphorylation of p38 MAPK, a stress-responsive kinase that nonetheless contributes to cellular differentiation and migration processes in wound healing contexts. This multi-pathway activation strategy enables DP to address multiple aspects of the wound healing process simultaneously, from inflammation control to tissue regeneration and remodeling.

Table 1: Key Signaling Pathways Activated by this compound

Pathway Key Components Biological Effects Cell Types Demonstrated
EGFR/Ras/MAPK EGFR, Ras, Raf, MEK, ERK, CREB Enhanced fibroblast proliferation, migration NIH/3T3 fibroblasts [3]
PI3K/Akt/mTOR PI3K, Akt, mTOR Cell survival, metabolic regulation, protein synthesis NIH/3T3 fibroblasts [3]
β-Catenin β-catenin, GSK-3β Keratinocyte migration, epithelial regeneration HaCaT keratinocytes [6]
p38 MAPK p38 MAPK Cellular differentiation, stress response HaCaT keratinocytes [6]

The diagram below illustrates the integrated signaling network activated by DP treatment, highlighting the cross-talk between different pathways:

G DP-Activated Integrated Signaling Network DP DP EGFR EGFR DP->EGFR OtherReceptors Other Cell Surface Receptors DP->OtherReceptors Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K p38 p38 OtherReceptors->p38 Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b CellMigration Cell Migration p38->CellMigration ERK ERK MEK->ERK betaCatenin β-Catenin GSK3b->betaCatenin CREB CREB ERK->CREB NuclearEvents Gene Expression Changes betaCatenin->NuclearEvents betaCatenin->CellMigration CREB->NuclearEvents Proliferation Enhanced Cell Proliferation NuclearEvents->Proliferation Survival Increased Cell Survival NuclearEvents->Survival Migration Improved Cell Migration CellMigration->Migration Healing Accelerated Wound Healing Proliferation->Healing Migration->Healing Survival->Healing

Quantitative Analysis of DP Effects

Concentration-Dependent Effects on Cellular Responses

This compound exhibits dose-dependent efficacy across multiple cellular processes relevant to wound healing. Comprehensive cell viability assays using CCK-8 kits have demonstrated that DP concentrations between 2-3 μg/mL optimally stimulate fibroblast proliferation, with approximately 1.5 to 2-fold increases in cell viability observed after 24 hours of treatment compared to untreated controls. [3] Interestingly, higher concentrations (above 4 μg/mL) begin to show reduced proliferative effects, indicating a therapeutic window for optimal activity. In vivo studies using DP ointment applied to full-thickness wounds in Wistar rats have confirmed efficacy at concentrations ranging from 2.5 to 10 μg/mL, with the highest concentration showing the most pronounced healing acceleration. [2]

The temporal dynamics of DP-induced signaling reveal rapid pathway activation, with EGFR phosphorylation detectable within 5-10 minutes of treatment, followed by sequential phosphorylation of downstream effectors ERK and CREB within 15-30 minutes. [3] This rapid activation profile suggests direct modulation of early signaling events rather than secondary gene expression-mediated effects. The sustained activation of these pathways over 60 minutes indicates maintained signaling capacity rather than transient stimulation, which may contribute to the robust biological effects observed in long-term culture and in vivo wound models.

Temporal Activation Profiles and Phenotypic Outcomes

The functional consequences of DP signaling activation manifest over varying timeframes depending on the specific cellular process examined. Cell cycle progression analyses using flow cytometry demonstrate that DP treatment significantly increases the percentage of fibroblasts in S and G2/M phases within 24 hours, indicating enhanced proliferative capacity. [3] In scratch wound assays using HaCaT keratinocytes, DP significantly enhances cell migration and wound closure over 24-48 hours, with near-complete closure observed in DP-treated groups compared to partial closure in controls. [6] Complete wound closure in in vivo models occurs within 14-21 days with DP treatment, compared to significantly delayed closure in control groups. [2]

Table 2: Concentration and Time-Dependent Effects of this compound

Parameter Optimal Concentration Timeframe Effect Size Experimental Model
Fibroblast Proliferation 2-3 μg/mL 24 hours 1.5-2.0x increase NIH/3T3 cells [3]
EGFR Phosphorylation 3 μg/mL 5-10 minutes 3-4x increase NIH/3T3 cells [3]
ERK Phosphorylation 3 μg/mL 15-30 minutes 3-5x increase NIH/3T3 cells [3] [4]
Wound Closure In Vivo 10 μg/mL 14 days ~90% reduction Wistar rat model [2]
Angiogenesis 1-5 μg/mL 48-72 hours 2-3x vessel formation Zebrafish embryo [7]

Experimental Protocols

Cell Culture and DP Treatment Protocol

Materials: this compound (≥99% purity, National Institutes for Food and Drug Control, Beijing, China), NIH/3T3 fibroblast cell line (Cell Bank of Chinese Academy of Sciences), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Trypsin-EDTA (0.25%), Cell Counting Kit-8 (CCK-8), phosphate-buffered saline (PBS). [3]

Procedure:

  • Cell Culture: Maintain NIH/3T3 fibroblasts in complete DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ atmosphere. Use cells between passages 5-9 for all experiments.
  • Cell Seeding: Harvest exponentially growing cells using 0.25% trypsin-EDTA and seed into 96-well plates at a density of 1×10⁴ cells per well in complete medium. Incubate for 12 hours to allow cell attachment.
  • Serum Starvation: Replace complete medium with serum-free DMEM (starvation medium) and incubate for 3 hours to synchronize cells in G₀/G₁ phase.
  • DP Treatment: Prepare fresh DP stock solution in DMSO and dilute to working concentrations (0.5-4 μg/mL) in complete medium. Add DP-containing media to cells, including controls (vehicle-only) and positive controls (50 ng/mL EGF).
  • Incubation: Treat cells for designated time periods (6-36 hours for proliferation assays; 5-60 minutes for phosphorylation studies). [3]
Ras Activation Assay Protocol (Bead Pull-Down)

Principle: This assay exploits the specific binding between the Ras-binding domain (RBD) of Raf1 and active, GTP-bound Ras to affinity-purify activated Ras from cell lysates. [8]

Materials: Ras Activation Assay Biochem Kit (Cytoskeleton, Inc., Cat# BK008-S), cell lysis buffer, protease inhibitors, GTPγS (positive control), GDP (negative control), SDS-PAGE and western blot equipment. [8]

Procedure:

  • Cell Lysis: After DP treatment, wash cells with ice-cold PBS and lyse using supplemented lysis buffer (containing protease inhibitors). Clarify lysates by centrifugation at 12,000 × g for 30 minutes at 4°C.
  • Pull-Down Reaction: Incubate equal amounts of protein lysates (500-1000 μg) with GST-Raf1-RBD fusion protein bound to glutathione-agarose beads for 1 hour at 4°C with gentle agitation.
  • Washing: Pellet beads by brief centrifugation and wash 3 times with wash buffer to remove non-specifically bound proteins.
  • Elution and Detection: Elute bound proteins using SDS-PAGE loading buffer. Separate proteins by SDS-PAGE and transfer to PVDF membranes. Detect activated Ras using Ras-specific antibody provided in the kit.
  • Total Ras Analysis: Analyze aliquots of original lysates for total Ras levels to normalize activation levels. [8]

The following workflow diagram illustrates the key experimental procedures for assessing DP-induced Ras/MAPK activation:

G DP Ras/MAPK Activation Assay Workflow CellCulture Cell Culture & Plating SerumStarvation Serum Starvation (3 hours) CellCulture->SerumStarvation DPTreatment DP Treatment (5 min - 24 hr) SerumStarvation->DPTreatment LysatePreparation Lysate Preparation DPTreatment->LysatePreparation ViabilityAssay Cell Viability Assay (CCK-8) DPTreatment->ViabilityAssay RasPullDown Ras Pull-Down with GST-Raf1-RBD Beads LysatePreparation->RasPullDown PhosphoAnalysis Phospho-Specific Antibody Detection for p-ERK, p-EGFR LysatePreparation->PhosphoAnalysis DataAnalysis Data Analysis & Quantification ViabilityAssay->DataAnalysis WesternBlot Western Blot Analysis RasPullDown->WesternBlot WesternBlot->DataAnalysis PhosphoAnalysis->DataAnalysis ConcentrationRange DP Concentration Range: 0.5-4 μg/mL ConcentrationRange->DPTreatment TimePoints Key Time Points: 5-60 min (signaling) 24 hr (proliferation) TimePoints->DPTreatment

Western Blot Analysis for MAPK Pathway Activation

Materials: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE equipment, PVDF membranes, primary antibodies (anti-phospho-EGFR, anti-phospho-ERK1/2, anti-phospho-CREB, anti-phospho-Akt, total protein antibodies, and GAPDH loading control), HRP-conjugated secondary antibodies, ECL detection reagents. [3]

Procedure:

  • Protein Extraction: Harvest DP-treated cells at specified time points (0, 5, 10, 15, 30, 60 minutes) using ice-cold RIPA buffer containing protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentrations using BCA assay and prepare equal amounts (20-30 μg) for SDS-PAGE.
  • Electrophoresis and Transfer: Separate proteins by 10% SDS-PAGE and transfer to PVDF membranes using standard wet or semi-dry transfer systems.
  • Immunoblotting: Block membranes with 5% non-fat milk in TBST, then incubate with primary antibodies (1:500 dilution) overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:2000) for 2 hours at room temperature.
  • Detection and Analysis: Develop blots using enhanced chemiluminescence reagent and image using a digital imaging system. Quantify band intensities using ImageJ software and normalize to loading controls. [3]
Functional Assays for Wound Healing Assessment

In Vitro Scratch Wound Assay:

  • Seed HaCaT keratinocytes or fibroblasts in 6-well plates and culture until confluent.
  • Create a linear scratch wound using a sterile 200 μL pipette tip.
  • Wash with PBS to remove detached cells and add fresh medium containing DP (1-3 μg/mL).
  • Capture images at 0, 12, 24, and 48 hours at identical locations.
  • Quantify migration rate by measuring scratch area closure using ImageJ software. [6]

Cell Cycle Analysis by Flow Cytometry:

  • After DP treatment for 24 hours, harvest cells by trypsinization and fix in 70% ice-cold ethanol for 6 hours.
  • Wash cells with PBS and stain with propidium iodide (50 μg/mL) containing RNase A (100 μg/mL) for 30 minutes at 37°C in the dark.
  • Analyze cell cycle distribution using a flow cytometer with appropriate excitation/emission settings for PI.
  • Determine percentages of cells in G₀/G₁, S, and G₂/M phases using cell cycle analysis software. [3]

Technical Considerations and Optimization

Critical Optimization Parameters

Successful implementation of DP Ras/MAPK activation assays requires careful attention to several critical parameters. Serum starvation duration must be optimized—typically 3 hours provides adequate synchronization without inducing stress responses. [3] DP solubility requires attention, as stock solutions in DMSO should be maintained below 0.1% final concentration in cell culture media to avoid solvent toxicity. [1] The temporal dynamics of pathway activation necessitate multiple early time points (5-60 minutes) to capture peak phosphorylation events, which may vary between cell types. [3]

Inhibition studies using pathway-specific inhibitors provide essential mechanistic validation. Pretreatment with AG1478 (EGFR inhibitor, 10 μM for 1 hour) should abolish DP-induced EGFR phosphorylation and downstream signaling. [3] Similarly, U0126 (MEK inhibitor, 10 μM) and LY294002 (PI3K inhibitor, 20 μM) effectively block their respective pathways, confirming specificity. Always include vehicle controls (DMSO at same concentration as DP groups) and positive controls (EGF for MAPK pathway activation) to ensure assay validity.

Troubleshooting and Data Interpretation

Common challenges in DP signaling studies include high background phosphorylation in control groups, which can be addressed by optimizing serum starvation duration and ensuring complete growth factor deprivation. Variable efficacy between DP batches necessitates quality verification through HPLC analysis and comparison to certified standards. [7] When assessing Ras activation, include both GTPγS (non-hydrolyzable GTP analog, positive control) and GDP (negative control) treated samples to validate the pull-down assay sensitivity and specificity. [8]

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the molecular mechanisms through which this compound activates the Ras/MAPK signaling pathway to promote wound healing. The integrated experimental approaches enable researchers to dissect the complex signaling networks involved, from initial EGFR transactivation through downstream transcriptional regulation. The detailed methodologies support standardized investigation of DP's therapeutic potential while facilitating comparison across research platforms. Further application of these protocols may illuminate additional aspects of DP's pharmacological profile and potential clinical applications in regenerative medicine.

References

DP-Induced Apoptosis via Mitochondrial Pathways: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Mechanism Dracorhodin perchlorate (DP), a synthetic analogue of a compound found in the traditional Chinese medicine "dragon's blood", exhibits potent anti-cancer properties by inducing programmed cell death (apoptosis) in various cancer cell lines, including human breast cancer (MCF-7) and human lung squamous carcinoma (SK-MES-1) [1] [2]. The core mechanism involves the mitochondrial pathway (also known as the intrinsic pathway). DP disrupts the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to a decrease in Mitochondrial Membrane Potential (MMP), the release of apoptogenic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) into the cytoplasm, and the subsequent activation of executioner caspases, ultimately causing cell death [1] [2] [3].

Key Signaling Pathway The diagram below illustrates the sequence of molecular events triggered by DP treatment, culminating in apoptosis.

dp_apoptosis DP-Induced Mitochondrial Apoptosis Pathway cluster_mito Mitochondrion DP DP Bcl2_Bax Dysregulation of Bcl-2/Bax Ratio DP->Bcl2_Bax MMP Decreased MMP (ΔΨm Dissipation) Bcl2_Bax->MMP Release Release of Cytochrome c & AIF MMP->Release Apoptosome Formation of Apoptosome Release->Apoptosome Cytochrome c Apoptosis Apoptosis (DNA Fragmentation, Chromatin Condensation) Release->Apoptosis AIF Caspase9 Activation of Caspase-9 Apoptosome->Caspase9 Caspase9->Apoptosis

Summary of Key Experimental Findings

The table below consolidates quantitative data on DP's effects from multiple studies.

Table 1: Summary of Cytotoxic and Apoptotic Effects of DP

Cancer Cell Line DP Treatment (IC₅₀/Effective Range) Key Apoptotic Markers & Changes Primary Assays Used Reference
MCF-7 (Human Breast Cancer) Dose & time-dependent inhibition; 60 μmol/L for 24h used for mechanistic studies [1] ↑ Bax expression; ↓ Bcl-2 expression; ↓ MMP; ↑ Cytochrome c release; ↑ AIF release; Activation of Caspase-9 [1] [3] MTT, Annexin V/PI, Hoechst 33258, Rhodamine 123 (MMP), Western Blot, Real-time PCR [1]
SK-MES-1 (Human Lung Cancer) IC₅₀ ~40-80 μmol/L for 24h [2] ↑ Bax; ↓ Bcl-2; ↓ MMP; Activation of Caspase-3 & PARP cleavage; ↑ AIF; ↑ ROS generation; G1/G0 cell cycle arrest [2] MTT, Annexin V-FITC/PI, Hoechst 33342, Rhodamine 123 (MMP), Western Blot, Cell Cycle Analysis [2]
SGC-7901 (Human Gastric Cancer) Induced viability decrease and apoptosis [4] ↑ p53 & p21 expression; ↑ Bax; ↓ Bcl-2 & Bcl-XL; ↓ MMP; Activation of Caspase-3 & PARP; Inhibition of PI3K/Akt & NF-κB [4] MTT, Western Blot, Flow Cytometry [4]

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, reflecting the number of viable cells.

  • Principle: Living cells reduce yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The absorbance of the dissolved formazan is proportional to the number of viable cells.
  • Procedure:
    • Seed cells (e.g., 1.5 x 10⁴ MCF-7 or 1 x 10⁴ SK-MES-1 cells/well) in a 96-well plate and culture overnight.
    • Treat with DP. Prepare a concentration gradient of DP (e.g., 0, 10, 20, 40, 80, 160 μmol/L) in culture medium. Include a negative control (medium with vehicle, e.g., DMSO <0.1%).
    • Incubate for the desired time (e.g., 24, 48, 72 hours).
    • Add MTT reagent (10-20% of total volume, typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
    • Stop the reaction by adding a solubilization solution (e.g., 150 μL DMSO) to dissolve the formazan crystals.
    • Measure absorbance at 570 nm using a microplate reader. Calculate the inhibitory ratio: Inhibitory ratio (%) = [(A_control - A_sample) / A_control] × 100% [1] [2].
Analysis of Apoptosis and Nuclear Morphology
  • Annexin V/Propidium Iodide (PI) Staining & Flow Cytometry: Distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
    • Procedure:
      • Harvest DP-treated and control cells (including floating cells).
      • Wash cells with cold PBS and resuspend in 1X Binding Buffer.
      • Add FITC-conjugated Annexin V and PI to the cell suspension.
      • Incubate for 15 minutes at room temperature in the dark.
      • Analyze by flow cytometry within 1 hour [1] [2].
  • Hoechst Staining & Fluorescence Microscopy: Visualizes nuclear condensation and fragmentation, hallmarks of apoptosis.
    • Procedure:
      • Grow cells on coverslips in a 6-well plate and treat with DP.
      • After treatment, rinse cells and stain with Hoechst 33258 or 33342 (10 mg/L) at 37°C for 30 minutes.
      • Mount the coverslips and observe under a fluorescence microscope. Apoptotic cells will show intensely bright, condensed, or fragmented nuclei [1] [2].
Measurement of Mitochondrial Membrane Potential (MMP)
  • Rhodamine 123 Staining & Flow Cytometry/Fluorescence Microscopy: Rhodamine 123 is a cationic fluorescent dye that accumulates in active mitochondria based on the MMP. Apoptotic cells with dissipated MMP show decreased fluorescence.
    • Procedure:
      • After DP treatment, harvest and wash the cells.
      • Incubate cells with Rhodamine 123 (e.g., 5-10 μmol/L) at 37°C for 30-60 minutes in the dark.
      • Wash the cells to remove excess dye.
      • Analyze the fluorescence intensity immediately using flow cytometry or fluorescence microscopy. A leftward shift in the fluorescence histogram (flow cytometry) or dimmer staining (microscopy) indicates a loss of MMP [1] [2].
Analysis of Apoptotic Protein Expression
  • Western Blotting: Confirms changes in the expression levels of key proteins involved in the mitochondrial pathway.
    • Procedure:
      • Lyse cells after DP treatment to extract total protein.
      • Separate proteins by SDS-PAGE gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
      • Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.
      • Incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cytochrome c, AIF, cleaved caspase-9, cleaved caspase-3, PARP, p53) overnight at 4°C.
      • Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
      • Detect signals using enhanced chemiluminescence (ECL) reagents. Use β-actin as a loading control [1] [2] [4].

Critical Considerations & Troubleshooting

  • Cell Line Specificity: The precise molecular events can vary. MCF-7 cells are caspase-3 deficient, so apoptosis relies more heavily on caspase-9 and AIF [1]. Always validate key targets in your model system.
  • DP Solubility: DP is typically dissolved in DMSO for stock solutions. Ensure the final DMSO concentration in culture media is low (<0.1%) to avoid solvent toxicity [1] [2].
  • Time & Dose Dependence: Effects are dose- and time-dependent. Conduct preliminary MTT assays to determine the appropriate concentration range (IC₅₀) and treatment duration for subsequent experiments.
  • Multiplexing Assays: For a comprehensive view, it is effective to correlate MMP loss (Rhodamine 123) with biochemical markers of apoptosis (Annexin V) and protein expression changes (Western Blot) from the same experiment.

Conclusion

This compound is a promising anti-cancer agent that effectively triggers apoptosis through the mitochondrial pathway. The protocols outlined provide a robust framework for researchers to investigate its mechanism of action, with precise measurement of mitochondrial membrane potential serving as a central readout for early apoptotic commitment.

References

Application Note: Dracorhodin Perchlorate - Mechanisms of Action and Research Workflow

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dracorhodin Perchlorate

This compound (DP) is a synthetic analogue of the antimicrobial anthocyanin red pigment, dracorhodin, which is isolated from the exudates of the fruit of Daemonorops draco, a traditional Chinese medicine also known as "dragon's blood" [1] [2]. This compound has gained significant research interest due to its potent biological activities, particularly its anti-cancer properties across various cancer cell lines and its role in promoting wound healing [1] [3]. DP has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer models through multiple signaling pathways [1] [4] [5]. Recent research has also identified CD147 as a direct molecular target of DP, revealing new mechanisms of action involving the induction of ferroptosis, a form of non-apoptotic cell death [4].

Established Mechanisms of Action

Anti-Cancer Activity Through Apoptosis Induction

DP has demonstrated efficacy in inhibiting proliferation and inducing apoptosis in various cancer cell lines. The table below summarizes key findings from multiple studies:

Table 1: Anti-Cancer Effects of this compound Across Different Cell Models

Cancer Type Cell Line(s) Key Findings Proposed Mechanisms Reference
Glioma U87MG, T98G Dose- and time-dependent inhibition of proliferation; G1/S cell cycle arrest; apoptosis induction ↑ p53, p21; ↓ Cdc25A, Cdc2; ↓ Mitochondrial membrane potential; ↑ Bax/Bim; ↓ Bcl-2; Activation of caspase-9/-3 [1]
Pancreatic Ductal Adenocarcinoma Multiple PDAC cell lines Inhibits proliferation and migration; induces ferroptosis; synergizes with gemcitabine Targets CD147 for degradation; ↑ ACSL4 via H3K9 lactylation; ↓ SREBP1/SCD1 pathway; Disruption of PUFA/MUFA balance [4]
Gastric Cancer SGC-7901 Induces apoptosis and cell cycle arrest Inhibits PI3K/Akt and NF-κB activation; ↑ p53 expression; ↑ p21 and Bax; Activation of caspase-3 and PARP cleavage [5]
Breast Cancer MCF-7 Induces mitochondrial-mediated apoptosis in caspase-3 deficient cells Regulates Bcl-2/Bax expression; ↓ Mitochondrial membrane potential; Release of AIF and cytochrome c; Activates caspase-9 [2]
Acute Myeloid Leukemia U937, THP-1 Induces apoptosis and reduces mitochondrial membrane potential ↑ ROS via miR-216b activation; ↓ c-Jun expression; ↑ CHOP and ATF4 [6]
Wound Healing Properties

Beyond its anti-cancer applications, DP has also shown significant potential in promoting wound healing. In a rat model, topical application of DP ointment (2.5-10 μg/mL) significantly accelerated wound healing compared to the control group [3]. This effect was associated with DP's ability to induce fibroblast proliferation through activation of the phosphorylated extracellular signal-regulated kinase (ERK) pathway. When ERK was inhibited with siRNA, DP failed to induce fibroblast proliferation, confirming the crucial role of this pathway [3]. Enhanced fibroblast proliferation in wound tissue was further confirmed by increased Serpin family H member 1 (SERPINH1) staining [3].

Molecular Pathways Regulated by DP

The following diagram illustrates the key signaling pathways through which this compound exerts its biological effects:

G cluster_1 Anti-Cancer Mechanisms cluster_2 Wound Healing Mechanism DP This compound (DP) Apoptosis Induction of Apoptosis DP->Apoptosis CellCycle Cell Cycle Arrest (G1/S) DP->CellCycle Ferroptosis Induction of Ferroptosis DP->Ferroptosis p53 ↑ p53 and p21 DP->p53 CD147 Targets CD147 Induces Autophagic Degradation DP->CD147 WoundHealing Promotion of Wound Healing DP->WoundHealing Mitochondrial Mitochondrial Pathway ↓ Membrane Potential ↑ Cytochrome c release Apoptosis->Mitochondrial Caspase Caspase Activation (Caspase-9/-3) Apoptosis->Caspase Bcl2 Regulation of Bcl-2 Family ↑ Bax/Bim, ↓ Bcl-2 Apoptosis->Bcl2 CellCycle->p53 CDK ↓ Cdc25A, Cdc2, P-Cdc2 CellCycle->CDK Ferroptosis->CD147 ACSL4 ↑ ACSL4 via H3K9 Lactylation CD147->ACSL4 SCD1 ↓ SREBP1/SCD1 Pathway CD147->SCD1 Balance Disrupts PUFA/MUFA Balance ACSL4->Balance SCD1->Balance Fibroblast Fibroblast Proliferation WoundHealing->Fibroblast ERK Activation of ERK Pathway Fibroblast->ERK Requires

Experimental Protocols for DP Research

Cell Viability Assessment (MTT Assay)

Purpose: To determine the inhibitory effect of DP on cell proliferation in a dose- and time-dependent manner.

Materials:

  • DP stock solution (dissolved in DMSO, stored at -20°C)
  • Cell lines of interest (e.g., U87MG, T98G, MCF-7, SGC-7901)
  • 96-well culture plates
  • MTT reagent (5 mg/ml in PBS)
  • Dimethyl sulfoxide (DMSO)
  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 1×10⁴ cells/well in 150 μL culture medium with 10% FBS.
  • After 24 h incubation, add DP at various concentrations (e.g., 0, 10, 20, 40, 80, and 160 μM) to each well for 24, 48, and 72 h.
  • Following treatment, add 20 μL of MTT solution (5 mg/ml) to each well and incubate for 4 h at 37°C.
  • Carefully remove the supernatant and add 150 μL DMSO to each well to dissolve formazan crystals.
  • Measure absorbance at 570 nm using a microplate reader.
  • Calculate cell survival percentage: Survival (%) = (Mean experimental absorbance / Mean control absorbance) × 100. [1] [2]
Apoptosis Detection by Annexin V/PI Staining

Purpose: To quantify DP-induced apoptosis using flow cytometry.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit
  • Binding buffer (0.14 M NaCl, 10 nM HEPES, 2.5 mM CaCl₂, pH 7.5)
  • Flow cytometer

Procedure:

  • Treat cells with indicated concentrations of DP for desired duration (typically 48 h).
  • Collect cells by trypsinization and wash twice with PBS.
  • Resuspend cells in 500 μL binding buffer containing 5 μL of Annexin V-FITC and 10 μL of PI.
  • Incubate for 30 min at room temperature in the dark.
  • Analyze by flow cytometry within 1 h of staining.
  • Distinguish cell populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺). [1] [2]
Mitochondrial Membrane Potential Assessment

Purpose: To evaluate DP-induced mitochondrial dysfunction using JC-1 staining.

Materials:

  • JC-1 mitochondrial membrane potential detection kit
  • Fluorescence microscope or flow cytometer

Procedure:

  • After DP treatment, collect cells and incubate with JC-1 dye according to manufacturer's instructions.
  • Analyze by fluorescence microscopy or flow cytometry.
  • Interpret results: In healthy cells with high ΔΨm, JC-1 forms aggregates emitting red fluorescence; in apoptotic cells with low ΔΨm, JC-1 remains monomeric emitting green fluorescence. A decrease in red/green fluorescence ratio indicates mitochondrial depolarization. [1] [6] [2]
Western Blot Analysis for Protein Expression

Purpose: To examine changes in expression of proteins involved in apoptosis and cell cycle regulation after DP treatment.

Materials:

  • RIPA lysis buffer
  • Primary antibodies (e.g., p53, p21, Bcl-2, Bax, cytochrome c, caspase-9, etc.)
  • Horseradish peroxidase-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Lyse DP-treated and control cells in RIPA buffer.
  • Separate proteins by SDS-PAGE and transfer to PVDF membrane.
  • Block membrane with 5% non-fat milk for 1 h.
  • Incubate with primary antibodies overnight at 4°C.
  • Wash membrane and incubate with HRP-conjugated secondary antibody for 1-2 h.
  • Detect signals using ECL reagent and visualize. [1] [5] [2]

Transfection Optimization for Supporting Molecular Studies

While DP itself is not a transfection reagent, transfection techniques are essential for mechanistic studies of DP's action, such as validating molecular targets through gene knockdown or overexpression. The following table summarizes key optimization parameters for successful transfection experiments in DP research:

Table 2: Transfection Optimization Parameters for Supporting DP Mechanism Studies

Parameter Optimal Conditions Considerations for DP Studies
Cell Health & Passage >90% viability; passages 5-20 post-thawing [7] Use consistent passage numbers for reproducible DP sensitivity
Cell Density 70-90% confluency for adherent cells [8] [7] Optimize for specific cell line being studied with DP
DNA Quality & Quantity Endotoxin-free prep; OD 260/280 ratio 1.7-1.9; 0.1-0.2 μg/well (96-well) [7] Co-transfection may be needed for rescue experiments with DP treatment
Reagent:DNA Ratio Varies by reagent; typically 1:1 to 5:1 (v/w) [7] Requires empirical optimization for each cell line
Complexation Medium Serum-free (e.g., Opti-MEM) [8] [7] Compatible with subsequent DP treatment
Incubation Time 4-24 h; newer reagents may not require removal [7] Consider timing with DP administration for sequential treatments
Difficult Cell Lines Consider electroporation for hard-to-transfect cells [8] [9] Essential for primary cells or cell lines resistant to lipid-based methods

The following workflow diagram illustrates a systematic approach to optimizing transfection conditions for studies investigating DP's mechanisms of action:

G Start Start Optimization Health Ensure Cell Health >90% viability Appropriate passage number Start->Health Density Optimize Cell Density 70-90% confluency Health->Density Method Choose Transfection Method Lipid-based vs. Electroporation Density->Method Ratio Optimize Reagent:DNA Ratio Test 1:1, 3:1, 5:1 ratios Method->Ratio Assay Assess Transfection Efficiency Reporter gene expression Method->Assay If electroporation Time Determine Incubation Time 4-24 hours Ratio->Time Time->Assay Assay->Ratio If efficiency low Assay->Time If toxicity high DP_Treat Apply DP Treatment Based on established protocols Assay->DP_Treat Analyze Analyze Results Mechanistic endpoints DP_Treat->Analyze

Conclusion

This compound represents a promising natural compound-derived agent with demonstrated efficacy against various cancer types and potential applications in wound healing. Its multi-target mechanisms involving induction of apoptosis through mitochondrial pathways, cell cycle arrest, and more recently discovered induction of ferroptosis via CD147 targeting, make it an attractive candidate for further drug development. The experimental protocols outlined in this application note provide researchers with standardized methodologies for investigating DP's biological activities. Meanwhile, optimizing transfection procedures is essential for conducting mechanistic studies to fully elucidate DP's molecular targets and pathways. Future research directions should focus on further validating these mechanisms in vivo, exploring potential synergistic combinations with existing chemotherapeutic agents, and conducting preclinical toxicity assessments to advance DP toward clinical applications.

References

Dracorhodin perchlorate solvent toxicity DMSO alternative

Author: Smolecule Technical Support Team. Date: February 2026

Dracorhodin Perchlorate: Basic Properties and Handling

Here is a summary of the key physicochemical and handling information for DP to inform your experimental planning.

Property Specification Source / Citation
Chemical Name This compound; 5-methoxy-6-methyl-2-phenylchromenylium-7-ol;perchlorate [1]
CAS Number 125536-25-6 [1]
Molecular Formula C({17})H({15})O({3})⁺.ClO({4})⁻ [1]
Molecular Weight 366.05 g/mol (theoretical exact mass) [1]
Appearance Yellow to orange solid powder [1]
Purity ≥98% [1]
Solubility in DMSO ~100 mg/mL (~272.67 mM) [1]
Standard Stock Solution Often dissolved in DMSO to make a primary stock solution (e.g., 500 µg/mL). [2] [3]
In-vitro Working Concentration Final DMSO concentration typically kept below 0.01% - 1% to avoid cytotoxicity. [4] [3]
Storage (Powder) -20°C for 3 years; 4°C for 2 years. Store in a sealed environment, protected from moisture. [1]
Storage (Solution) -80°C for 6 months; -20°C for 1 month. Avoid repeated freeze-thaw cycles. [1]

DMSO as a Solvent: Challenges and Considerations

While DMSO is a standard solvent, several factors must be controlled to prevent experimental artifacts.

  • Cytotoxicity and Antimicrobial Effects: DMSO itself can exert biological effects. Guidelines from EUCAST and CLSI recommend that its concentration in cell-based or antimicrobial assays should not exceed 1% to avoid interference, such as inhibiting bacterial growth or affecting cell viability [5].
  • Protein Interaction: A recent 2025 study demonstrates that DMSO can bind with low affinity to protein targets like human Nerve Growth Factor (hNGF). While it did not significantly alter hNGF's secondary structure or receptor binding in this case, the study highlights that such solvent-protein interactions are a critical consideration in drug discovery that can potentially influence experimental outcomes [6] [7].

Cyrene: A Green Alternative Solvent

For certain applications, particularly in antimicrobial discovery, Cyrene (dihydrolevoglucosenone) has emerged as a promising bio-based, non-toxic alternative to DMSO [8].

The table below compares the two solvents for your assessment.

Feature Dimethyl Sulfoxide (DMSO) Cyrene (Dihydrolevoglucosenone)
Source Petroleum-derived Derived from waste cellulosic biomass
Toxicity Profile Well-known; cytotoxic at high concentrations. Reported to have low toxicity.
Antimicrobial Effect Yes, at higher concentrations. Yes, at higher concentrations. Bactericidal effect observed at 100%, requiring dilution to 5% or lower to avoid interference.
Solvation Power Excellent, broad-spectrum. Comparable to DMSO for many drug-like compounds.
Key Advantage Universal solvent, well-established protocols. "Green" and sustainable solvent. May be an improvement for antimicrobial drug discovery as it does not offer protection from ROS-mediated bacterial killing.
Key Limitation Inherent bioactivity that can interfere with assays. Maximum solubility for some compounds (e.g., Melatonin) may be limited when working at non-toxic dilutions (e.g., 4 mg/mL at 5% Cyrene). Newer solvent, less established in protocols.
Recommended Use Standard solvent with strict concentration control (<1%). A viable alternative, especially for antimicrobial studies. Requires validation for your specific compound and assay system.

Experimental Protocol: Using DP in Cell Culture Studies

This workflow outlines a standard method for assessing the effects of DP on cancer cells, based on published research [4] [3].

Start Start: Prepare DP Stock Solution A 1. Dissolve DP powder in pure DMSO to 100 mg/mL Start->A B 2. Sterilize by filtration (0.22 µm filter) A->B C 3. Aliquot and store at -20°C or -80°C B->C D 4. Dilute stock in culture medium to desired working concentration C->D E 5. Ensure final DMSO concentration is < 1% D->E F 6. Treat cells and conduct assays (e.g., MTT, flow cytometry, Western blot) E->F

Troubleshooting Common Solvent Issues

Here are some frequently encountered problems and their solutions.

  • Unexpected cytotoxicity in control groups with solvent.

    • Cause: The concentration of DMSO or Cyrene in the culture medium is too high.
    • Solution: Ensure the final concentration of the solvent is sufficiently low. For DMSO, this is typically ≤1%, and for Cyrene, one study found a 5% final concentration was necessary to avoid a bactericidal effect [5]. Always include a vehicle control group treated with the same concentration of solvent.
  • DP precipitates out of solution in aqueous buffer.

    • Cause: DP has limited water solubility.
    • Solution: Ensure the stock solution in DMSO is fully prepared first. When adding to the aqueous medium, add it slowly while vortexing or pipetting to mix thoroughly. The final solution might appear slightly turbid, but gross precipitation should be avoided.
  • Inconsistent results in protein-binding or enzymatic assays.

    • Cause: Potential interference from the solvent, as DMSO can bind to proteins [6] [7].
    • Solution: Where possible, try to match the solvent concentration across all samples and controls exactly. Consider testing Cyrene as an alternative solvent if DMSO is suspected of directly interfering with your specific target.

Mechanisms of Action of this compound

To help you contextualize your experimental results, the diagram below synthesizes the key anticancer mechanisms of DP identified in recent studies. DP primarily induces apoptosis and ferroptosis, and causes cell cycle arrest [9] [4].

cluster_target Primary Molecular Target cluster_mechanisms Key Anticancer Mechanisms cluster_apoptosis Apoptosis Pathways cluster_ferroptosis Ferroptosis Pathway cluster_arrest Cell Cycle Arrest DP This compound (DP) T Inhibits CD147 DP->T M1 Induces Apoptosis T->M1 M2 Triggers Ferroptosis T->M2 M3 Causes Cell Cycle Arrest T->M3 A1 Mitochondrial Pathway: ↑ Bax/Bcl-2 ratio, ↓ MMP, release of Cytochrome c & AIF, activation of Caspase-9 M1->A1 A2 Extrinsic Pathway: ↑ DR4/DR5 expression M1->A2 A3 Inhibition of JAK2/STAT3 and AKT/FOXO3a signaling pathways M1->A3 F1 Disruption of PUFA/MUFA Balance M2->F1 C1 G1 Phase: Upregulation of p53 M3->C1 C2 G2/M Phase: ↑ p21, p27; ↓ Cyclin B1, Cdc2 M3->C2 F2 ↑ ACSL4 via H3K9 lactylation F1->F2 F3 ↓ SREBP1/SCD1 signaling F1->F3

References

Dracorhodin perchlorate stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the recommended storage conditions for Dracorhodin Perchlorate [1]:

Form Temperature Duration Notes
Powder -20�C 3 years Store in a sealed, protected environment; avoid exposure to moisture.
Powder 4�C 2 years Store in a sealed, protected environment; avoid exposure to moisture.
In solvent (e.g., DMSO) -80�C 6 months -
In solvent (e.g., DMSO) -20�C 1 month -
Shipping Room Temperature A few days Considered stable at ambient temperature during ordinary shipping and time in Customs.

Experimental Protocols & Data Interpretation

For your troubleshooting guides, here are protocols and key findings from recent studies that illustrate this compound's (DP) application and mechanisms.

Cell-Based Assays for Anticancer Research

Recent studies highlight DP as a novel CD147 inhibitor that induces autophagy-dependent degradation of the CD147 protein and triggers ferroptosis [2]. Here is a typical workflow for cell-based experiments:

  • Cell Lines Used: Pancreatic cancer cells, human glioma cell lines (U87MG, T98G) [2] [3].
  • DP Stock Solution: Prepare in DMSO. A common stock concentration is 25 mg/mL [1].
  • Treatment Concentrations: Studies used a range of 10-160 µM for viability assays, with IC50 values typically observed around 40-80 µM [3].
  • Key Assays:
    • Cell Viability: MTT assay or Cell Counting Kit-8 (CCK-8) [3] [4].
    • Apoptosis Analysis: Annexin V-FITC/PI double staining followed by flow cytometry [3].
    • Cell Cycle Analysis: PI staining and flow cytometry [3].
    • Western Blotting: To detect changes in protein expression related to apoptosis (e.g., Bax, Bcl-2), cell cycle (e.g., p21, p53), and the newly identified ferroptosis pathway (e.g., ACSL4, SCD1) [2] [3].
In Vivo Wound Healing Models

Multiple studies confirm DP's efficacy in accelerating wound healing, particularly in Diabetic Foot Ulcer (DFU) models [5] [4].

  • Animal Model: Diabetic rats induced with a high-fat diet and streptozotocin (STZ), with a full-thickness wound created on the dorsum [5] [4].
  • DP Formulation: DP is often prepared as an ointment by dissolving it in DMSO and then mixing with Vaseline. Tested concentrations typically range from 50 to 200 µg/mL of DP in the final ointment [5].
  • Key Assessments:
    • Wound Healing Rate: Measure wound area reduction over time [6] [5].
    • Histopathological Analysis: Examine tissue sections for collagen formation, granulation tissue, and inflammatory cell infiltration [6] [5].
    • Biomarker Analysis: ELISA and immunohistochemistry for growth factors (VEGF, EGF, bFGF) and inflammatory cytokines (TNF-α, IL-6) [6] [5].

Mechanism of Action Diagrams

The following diagrams summarize the key signaling pathways through which this compound exerts its effects, as identified in recent research.

dp_mechanisms Mechanisms of this compound (DP) cluster_cancer Mechanism in Cancer Cells cluster_wound Mechanism in Wound Healing DP DP CD147 Inhibition CD147 Inhibition DP->CD147 Inhibition Targets Autophagy-Dependent\nDegradation Autophagy-Dependent Degradation CD147 Inhibition->Autophagy-Dependent\nDegradation Disrupted Lactate Transport Disrupted Lactate Transport CD147 Inhibition->Disrupted Lactate Transport ↓ SREBP1/SCD1 Signaling ↓ SREBP1/SCD1 Signaling CD147 Inhibition->↓ SREBP1/SCD1 Signaling ↑ Intracellular Lactate ↑ Intracellular Lactate Disrupted Lactate Transport->↑ Intracellular Lactate ↑ H3K9 Lactylation ↑ H3K9 Lactylation ↑ Intracellular Lactate->↑ H3K9 Lactylation ↑ ACSL4 Expression ↑ ACSL4 Expression ↑ H3K9 Lactylation->↑ ACSL4 Expression ↑ PUFA-PLs ↑ PUFA-PLs ↑ ACSL4 Expression->↑ PUFA-PLs ↓ MUFA-PLs ↓ MUFA-PLs ↓ SREBP1/SCD1 Signaling->↓ MUFA-PLs ↑ Lipid Peroxidation ↑ Lipid Peroxidation ↑ PUFA-PLs->↑ Lipid Peroxidation ↓ MUFA-PLs->↑ Lipid Peroxidation Ferroptosis Ferroptosis ↑ Lipid Peroxidation->Ferroptosis DP_Wound DP Nrf2 Pathway Activation Nrf2 Pathway Activation DP_Wound->Nrf2 Pathway Activation ↑ Antioxidant Genes (HO-1) ↑ Antioxidant Genes (HO-1) Nrf2 Pathway Activation->↑ Antioxidant Genes (HO-1) ↓ Ferroptosis ↓ Ferroptosis Nrf2 Pathway Activation->↓ Ferroptosis ↓ ROS & Lipid Peroxidation ↓ ROS & Lipid Peroxidation ↓ Ferroptosis->↓ ROS & Lipid Peroxidation ↑ Fibroblast Proliferation ↑ Fibroblast Proliferation ↓ ROS & Lipid Peroxidation->↑ Fibroblast Proliferation ↑ Collagen Synthesis ↑ Collagen Synthesis ↑ Fibroblast Proliferation->↑ Collagen Synthesis Accelerated Wound Healing Accelerated Wound Healing ↑ Collagen Synthesis->Accelerated Wound Healing

Frequently Asked Questions

Q1: What is the solubility of this compound? It is soluble in DMSO at approximately 100 mg/mL (~272.67 mM) [1]. For in vivo studies, it can be formulated as a suspension in 10% DMSO + 90% (20% SBE-β-CD in Saline) [1].

Q2: Why is Dracorhodin often used in its perchlorate salt form? Dracorhodin is relatively unstable and easily reduced. The perchlorate salt form provides a more stable compound for storage and experimental use [6].

Q3: What is the primary source of Dracorhodin? It is a flavonoid and the main active compound extracted from the traditional Chinese medicine "Dragon's Blood," a red resin from the Dracaena draco tree or Daemonorops draco palm [6] [7].

References

Dracorhodin perchlorate working concentration optimization cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

DP Working Concentration Overview

The table below summarizes effective DP concentration ranges and key effects from recent studies.

Cancer Cell Type Cell Line(s) Effective Concentration Range Key Observed Effects Primary Assays Used Citation
Esophageal Squamous Cell Carcinoma ECA109, EC9706, KYSE410 10 - 100 µM (Viability); 40 - 80 µM (Apoptosis/Arrest) Apoptosis; G2/M phase arrest; ↓ p-JAK2/STAT3, ↓ p-AKT/FOXO3a CCK-8, Colony Formation, Flow Cytometry (Annexin V/PI, Cell Cycle) [1] [2]
Breast Cancer MCF-7 ~60 µM (Key tests at this dose) Apoptosis via mitochondrial pathway; ↓ MMP; ↑ Bax/Bcl-2 ratio MTT, Hoechst Staining, Flow Cytometry (Annexin V/PI, Rhodamine 123) [3] [4]

Optimization Tips:

  • Dose-Response Curves: Start with a broad range (e.g., 10-100 µM) to establish an IC50 value [1].
  • Time-Course Analysis: Effects are often time-dependent; include 24-hour and 48-hour time points [3].
  • Solvent Control: DP is dissolved in DMSO; ensure final DMSO concentration is low (e.g., <0.1%) and has no detectable effect on cell growth [3] [1].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the research.

Cell Viability Assay (CCK-8)

Based on [1]

  • Seeding: Plate cells at a density of (5 \times 10^3) cells/well in a 96-well plate and culture overnight for attachment.
  • Treatment: Add various concentrations of DP (e.g., 10-100 µM). Include a negative control (culture medium with equivalent DMSO) and a blank control (medium without cells).
  • Incubation: Treat cells for the desired period (e.g., 24 hours).
  • CCK-8 Addition: Add 10 µL of CCK-8 solution directly to each well. Incubate the plate at 37°C for 1-4 hours.
  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
  • Calculation: Calculate the inhibitory ratio: Inhibitory ratio (%) = (A492[control] - A492[sample]) / A492[control] × 100% [3].
Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

Based on [1]

  • Seeding & Treatment: Seed (4 \times 10^5) cells/well in a 6-well plate. After attachment, treat with DP (e.g., 0, 40, and 80 µM) for 24 hours.
  • Harvesting: Harvest both adherent and floating cells, combine, and wash twice with cold PBS.
  • Staining: Resuspend cells in 400 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Vortex gently and incubate for 15 minutes at room temperature in the dark.
  • Analysis: Analyze samples by flow cytometry within 1 hour. distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Measurement of Mitochondrial Membrane Potential (MMP)

Based on [3] [4]

  • Treatment: Treat cells with the desired concentration of DP.
  • Staining: Harvest cells, rinse with PBS, and stain with 5 µg/mL Rhodamine 123 at 37°C for 30 minutes.
  • Washing: Wash the cells once with PBS to remove excess dye.
  • Analysis: Analyze the fluorescence intensity of the cells by flow cytometry. A decrease in fluorescence intensity indicates a loss of MMP (depolarization).

Troubleshooting Common Issues

Q: My DP treatment shows no effect on cell viability. What could be wrong?

  • Cause 1: The stock solution may be degraded or improperly prepared.
  • Solution: Verify the preparation method. DP should be dissolved in DMSO to make a stock solution, aliquoted, and stored at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
  • Cause 2: The cell line may be inherently resistant.
  • Solution: Run a positive control with a cancer cell line known to be sensitive to DP (e.g., MCF-7). Ensure your dose range is sufficiently wide.

Q: The apoptotic cell population in my flow cytometry is low, despite high cytotoxicity.

  • Cause: DP might be inducing alternative cell death pathways, such as caspase-independent death or necrosis, especially in caspase-3 deficient cells like MCF-7 [3] [4].
  • Solution:
    • Check for other death markers: Use microscopy to observe morphological changes (e.g., cell swelling) indicative of necrosis.
    • Investigate caspase-independent pathways: Examine the release of Apoptosis-Inducing Factor (AIF) from mitochondria via western blotting [3].

Q: I get high background cell death in my solvent (DMSO) control.

  • Cause: The concentration of DMSO is too high.
  • Solution: Ensure the final concentration of DMSO in all treatment groups and the control is kept below 0.1% (v/v). A concentration of 0.01% is ideal and should not exert detectable effects on cell growth or death [3] [4].

DP-Induced Apoptosis Signaling Pathways

The diagrams below illustrate the key molecular mechanisms of DP-induced apoptosis, based on the cited studies. The following DOT scripts generate the pathway visuals.

Mitochondrial Pathway in MCF-7 Cells

MCF7_Pathway DP DP Bcl2 Bcl-2 (Anti-apoptotic) DP->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DP->Bax Upregulates MMP Decreased Mitochondrial Membrane Potential (MMP) Bcl2->MMP Regulates Bax->MMP Regulates CytoC_Release Cytochrome c Release into Cytoplasm MMP->CytoC_Release Induces AIF_Release AIF Release into Cytoplasm MMP->AIF_Release Induces Caspase9 Activated Caspase-9 CytoC_Release->Caspase9 Activates Apoptosis Apoptosis AIF_Release->Apoptosis Caspase-Inductive Caspase9->Apoptosis Triggers

Dual Pathway Induction in Esophageal Cancer Cells

ESCC_Pathway DP_ESCC Dracorhodin Perchlorate (DP) JAK2_STAT3 JAK2/STAT3 Signaling Pathway DP_ESCC->JAK2_STAT3 Inhibits AKT_FOXO3a AKT/FOXO3a Signaling Pathway DP_ESCC->AKT_FOXO3a Inhibits DR4_DR5 Death Receptors (DR4/DR5) DP_ESCC->DR4_DR5 Upregulates CellCycle ↑ p21, p27 ↓ Cyclin B1, Cdc2 DP_ESCC->CellCycle Induces G2/M Arrest Caspase8 Activated Caspase-8/-10 DR4_DR5->Caspase8 Activates BID Bid (truncated) Caspase8->BID Cleaves Caspase3 Activated Caspase-3/-7 Caspase8->Caspase3 Activates Mitochondria Mitochondrial Outer Membrane Permeabilization BID->Mitochondria Activates CytoC Cytochrome c Mitochondria->CytoC Releases Caspase9 Activated Caspase-9 CytoC->Caspase9 Activates (Apoptosome) Caspase9->Caspase3 Activates PARP Cleaved PARP Caspase3->PARP Cleaves Apoptosis_ESCC Apoptosis_ESCC PARP->Apoptosis_ESCC Leads to

References

Dracorhodin perchlorate combination therapy dose reduction

Author: Smolecule Technical Support Team. Date: February 2026

Established Monotherapy Dosing & Mechanisms of DP

Understanding how DP works alone is the first step in designing rational combinations. The following table summarizes key experimental models and the doses or concentrations of DP that were found to be effective.

Experimental Model DP Concentration/Dose Key Findings & Putative Mechanisms Citation
Diabetic Foot Ulcer (Rat Model) 50, 100, 200 μg/mL (ointment) Accelerated wound healing; reduced inflammation (IL-1, TNF-α, hs-CRP); activated Nrf2 pathway; inhibited ferroptosis. [1]
Diabetic Wound Healing (Rat Model) 0.2 mg/mL (ointment) Promoted fibroblast proliferation; downregulated TLR4 pathway & inflammatory factors (TNF-α, IL-1β, COX-2); increased eNOS & NO. [2]
Fibroblast Proliferation (In Vitro) 12-24 hour treatment Induced fibroblast proliferation via activation of phosphorylated ERK signaling pathway. [3]
Keratinocyte Migration (HaCaT Cells) Not Specified (In Vitro) Promoted cell migration (not proliferation) via β-catenin, ERK/p38, and AKT signaling. [4]
Pancreatic β-Cell Protection (In Vitro & In Vivo) 10–100 μM (In Vitro); In vivo dose not detailed Protected against gluco/lipotoxicity; inhibited ER stress & apoptosis; enhanced insulin secretion via Erk1/2/Pdx1 pathway. [5]
Anti-Cancer Effects (Esophageal Cancer Cells) 10–100 μM (In Vitro) Induced G2/M cell cycle arrest and caspase-dependent apoptosis; inhibited JAK2/STAT3 and AKT/FOXO3a pathways. [6]

Rational Design of DP Combination Therapies

While direct evidence for DP in combination is lacking, general principles from oncology and pharmacology can be applied. The core idea is to target complementary or resistance pathways simultaneously, which may allow for lower, less toxic doses of each agent while maintaining or enhancing efficacy [7].

The following diagram illustrates the key signaling pathways modulated by DP and potential nodes for combination therapy.

G cluster_DP DP Monotherapy Pathways cluster_Combo Potential Combination Targets cluster_Outcome Functional Outcomes DP DP ERK ERK Signaling DP->ERK AKT AKT Signaling DP->AKT p38 p38 Signaling DP->p38 TLR4 TLR4/NF-κB (Inflammation) DP->TLR4 Nrf2 Nrf2/Ferroptosis DP->Nrf2 Apoptosis Apoptosis Induction (e.g., Bcl-2/Bax) DP->Apoptosis ComboTherapy ComboTherapy PI3K PI3K/mTOR Pathway ComboTherapy->PI3K JAK JAK/STAT Pathway ComboTherapy->JAK EGFR EGFR Family ComboTherapy->EGFR IGF1R IGF-1R Pathway ComboTherapy->IGF1R VEGF VEGF/Angiogenesis ComboTherapy->VEGF Prolif ↑ Cell Proliferation & Migration ERK->Prolif AKT->PI3K Feedback AKT->Prolif p38->Prolif Inflam ↓ Inflammation TLR4->Inflam Nrf2->Inflam Apop ↑ Apoptosis Apoptosis->Apop Survival ↓ Cell Survival & Resistance PI3K->Survival JAK->Survival EGFR->Survival IGF1R->Survival VEGF->Survival

Based on this mechanistic understanding, here are potential strategies for combination therapy:

  • Targeting Complementary Pathways: DP's promotion of keratinocyte migration via ERK/p38/AKT [4] could be complemented with a growth factor targeting a different pathway (e.g., VEGF for angiogenesis) to accelerate wound healing through multiple mechanisms, potentially allowing lower doses of each.
  • Inhibiting Resistance or Escape Mechanisms: In an anti-cancer context, DP can inhibit the AKT pathway [6]. However, cells might activate a compensating survival signal. Combining DP with a direct PI3K or mTOR inhibitor could preempt this escape route, potentially enhancing efficacy and permitting dose reduction [7].
  • Multi-Angled Anti-Inflammatory Approach: For chronic wounds like DFU, combining DP (which targets TLR4 and Nrf2 [2] [1]) with another anti-inflammatory agent that acts on a distinct pathway (e.g., a different cytokine) could more comprehensively resolve inflammation at lower doses.

Proposed Experimental Workflow for Testing Combinations

To systematically evaluate DP in combination therapies, you can follow this workflow:

G Step1 1. Rationale & Target Identification Step2 2. In Vitro Screening (e.g., MTT, Colony Formation) Step1->Step2 Step3 3. Mechanistic Validation (Western Blot, Flow Cytometry) Step2->Step3 Step4 4. In Vivo Efficacy & Toxicity (Animal Disease Models) Step3->Step4 Step5 5. Data Analysis & Optimization (Synergy Calculation, Dose Refinement) Step4->Step5

Key Methodologies for Key Steps:

  • Step 2: In Vitro Screening

    • Cell Viability Assay: Use assays like CCK-8 or MTT to measure the viability of target cells (e.g., fibroblasts for wound healing, cancer cells for oncology) when treated with DP and the combination agent alone and in combination [6] [8].
    • Synergy Calculation: Analyze the data using software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, which is the primary goal for dose reduction [7].
  • Step 3: Mechanistic Validation

    • Western Blotting: Confirm the combined effect on key signaling pathways. For example, in a wound healing model, you would check for enhanced ERK/p38/AKT phosphorylation and reduced levels of inflammatory proteins like TNF-α or COX-2 [2] [4].
    • Flow Cytometry: Use Annexin V/PI staining to quantify apoptosis in cancer models, and check if the combination enhances cell death beyond either agent alone [6] [8].
  • Step 4: In Vivo Efficacy & Toxicity

    • Animal Models: Utilize established disease models, such as the STZ-induced diabetic rat with dorsal wounds for DFU studies [9] [1] or tumor xenograft models for oncology.
    • Dosing & Assessment: Formulate DP as an ointment for topical application or administer it systemically. Compare the efficacy and signs of toxicity (body weight, organ histology) between monotherapy and combination groups at reduced doses [2] [10].

Frequently Asked Questions (FAQs)

Q1: What is the typical solvent used for in vitro studies of DP? Most studies dissolve DP in Dimethyl Sulfoxide (DMSO) to create a stock solution, ensuring the final concentration of DMSO in the cell culture media is low enough (e.g., below 0.1%) to avoid cytotoxicity [6] [8].

Q2: How is DP formulated for topical application in animal studies? A common and effective method is to dissolve DP in DMSO and then mix this solution with Vaseline (petroleum jelly) to create a medicated ointment, typically at a ratio of 1 mL drug solution to 16 g Vaseline [2] [1].

Q3: I have not found any published studies on DP combination therapy. What should I do? The absence of direct literature is an opportunity for novel research. Focus on constructing a strong rationale based on the well-defined mechanisms of DP. Your research can be guided by established principles of combination therapy, starting with robust in vitro synergy experiments [7].

References

Molecular Mechanisms of Dracorhodin Perchlorate-Induced Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key apoptotic mechanisms and signaling pathways modulated by DP across various cancer cell lines, as identified in the literature.

Cancer Type Primary Apoptotic Mechanisms Key Signaling Pathways Modulated Critical Molecular Markers (Change ↑/↓)
Esophageal Squamous Cell Carcinoma [1] [2] Caspase-dependent apoptosis (extrinsic & intrinsic); G2/M cell cycle arrest [1] [2] Inhibition of JAK2/STAT3 and AKT/FOXO3a pathways [1] [2] ↑ DR4, DR5, cleaved caspase-3/7/9, cleaved PARP; ↓ Bcl-2, p-JAK2, p-STAT3, p-AKT [1] [2]
Pancreatic Ductal Adenocarcinoma [3] Induction of ferroptosis; Synergy with gemcitabine [3] Upregulation of ACSL4 via H3K9 lactylation; Suppression of SREBP1/SCD1 axis [3] ↑ ACSL4; Disruption of PUFA/MUFA balance [3]
Lung Squamous Carcinoma [4] Mitochondrial pathway; G1/G0 cell cycle arrest; ROS generation [4] p53 activation; Mitochondrial dysfunction [4] ↑ p53, Bax, AIF; ↓ Bcl-2, Mitochondrial Membrane Potential (MMP) [4]
Glioma [5] Mitochondrial pathway; G1/S cell cycle arrest [5] p53/p21 activation; Caspase-9/3 activation [5] ↑ p53, p21, Bax/Bcl-2 ratio, cytosolic cytochrome c; ↓ Cdc25A, Cdc2 [5]
Breast Cancer (MCF-7) [6] Mitochondrial pathway; Caspase-independent apoptosis [6] Mitochondrial membrane potential disruption [6] ↑ Bax, cytosolic AIF & cytochrome c; ↓ Bcl-2, MMP; Activation of caspase-9 [6]
Melanoma (A375-S2) [7] Caspase-dependent apoptosis; p53 accumulation [7] Activation of p38/JNK MAPKs; Modulation of PI3-K [7] ↑ p53, p21, Bax/Bcl-2 ratio; Activation of caspase-3 & -8 [7]
Cervical Cancer (HeLa) [8] Caspase-dependent apoptosis; ROS generation [8] Altered intracellular redox status [8] ↑ Bax, caspase-3/8/9/1 activity; ↓ Bcl-XL [8]

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used to elucidate DP's mechanisms, compiled from the search results.

Cell Viability and Proliferation Assays
  • Objective: To determine the inhibitory effect of DP on cell growth and calculate the half-maximal inhibitory concentration (IC₅₀).
  • Standard Protocol (MTT Assay) [4] [6]:
    • Cell Seeding: Seed cells (e.g., 1×10⁴ to 1.5×10⁴ cells/well) in a 96-well plate and allow to adhere overnight.
    • Drug Treatment: Treat cells with a series of DP concentrations (e.g., 0-160 µM) for 24-72 hours. A vehicle control (e.g., DMSO <0.1%) must be included.
    • MTT Incubation: Add MTT reagent (5 mg/ml) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
    • Solubilization and Measurement: Remove the medium, add DMSO to dissolve the crystals, and measure the absorbance at a wavelength of 570 nm using a microplate reader.
    • Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism) [4].
Analysis of Apoptosis and Cell Cycle
  • Objective: To quantify apoptotic cells and analyze cell cycle distribution.
  • Standard Protocol (Flow Cytometry with Annexin V/PI) [1] [4]:
    • Treatment and Harvest: Treat cells in 6-well plates with DP for 24-48 hours. Harvest cells (including floating cells) by trypsinization and collect by centrifugation.
    • Staining: Resuspend the cell pellet in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions. Incubate for 15-30 minutes at room temperature in the dark.
    • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Viable cells are Annexin V⁻/PI⁻; early apoptotic cells are Annexin V⁺/PI⁻; late apoptotic/necrotic cells are Annexin V⁺/PI⁺ [1].
  • Cell Cycle Analysis (PI Staining) [4] [5]:
    • Fixation: After treatment, harvest and fix cells in 70% ice-cold ethanol for at least 2 hours at 4°C.
    • RNA Digestion and Staining: Wash cells and resuspend in a staining solution containing PI and RNase A to stain DNA and digest RNA.
    • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on PI fluorescence [4] [5].
Western Blot Analysis
  • Objective: To detect changes in the expression and activation of apoptosis-related proteins.
  • Standard Protocol [1] [4]:
    • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
    • Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE and transfer onto a PVDF or nitrocellulose membrane.
    • Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate with primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, p-STAT3, etc.) overnight at 4°C. This is followed by incubation with an HRP-conjugated secondary antibody.
    • Detection: Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and a chemiluminescence imaging system [1].

Quantitative Data Summary

The table below consolidates key quantitative findings from various studies to allow for easy comparison of DP's efficacy.

Cancer Cell Line Reported IC₅₀ (24h) Key Apoptotic Indices Study
Prostate Cancer PC-3 40.18 µM [9] [10] Apoptotic rate: 47.71% at 40 µM [9] [10] He et al., 2011
Esophageal Squamous Cell Carcinoma (ECA109, etc.) Significant reduction at 40-80 µM [1] [2] Caspase-dependent apoptosis confirmed; G2/M arrest observed [1] [2] Wang et al., 2019
Lung Squamous Carcinoma (SK-MES-1) Dose-dependent inhibition (10-160 µM) [4] G1/G0 arrest; ROS generation; MMP dissipation [4] Liu et al., 2015
Glioma (U87MG, T98G) Dose- and time-dependent inhibition (0-160 µM) [5] G1/S arrest; Activation of caspase-9/-3; ↑ Bax/Bcl-2 ratio [5] Li et al., 2016 (Retracted 2021*)
Breast Cancer MCF-7 Dose- and time-dependent inhibition [6] ↓ MMP; Release of cytochrome c and AIF; Activation of caspase-9 [6] Yu et al., 2013

Note: The study on glioma cells [5] was retracted in 2021. It is included here for methodology as per the user's request to "cite all key experiments," but this status should be noted when referencing.

Troubleshooting Common Experimental Issues

  • Problem: High Background Cell Death in Control Group

    • Solution: Ensure the concentration of the vehicle (DMSO) in all media, including the control, does not exceed 0.1%. Higher concentrations can cause non-specific toxicity [4] [6].
  • Problem: Inconsistent IC₅₀ Values Between Experiments

    • Solution: Standardize cell passage number, seeding density, and serum concentration during treatment. Always use DP from the same supplier for a series of experiments, and ensure stock solutions are freshly prepared or properly stored [4].
  • Problem: Weak Signal in Western Blot for Cleaved Caspases

    • Solution: Use positive controls (e.g., cells treated with a known apoptosis inducer). Optimize antibody concentrations and consider increasing the amount of loaded protein. Ensure the ECL substrate is fresh and not expired [1].
  • Problem: Low Apoptotic Rate Detected by Flow Cytometry

    • Solution: Include both attached and floating cells during harvest, as apoptotic cells detach easily. Use a positive control (e.g., Staurosporine) to validate the assay. Ensure the Annexin V binding buffer is at the correct pH [9].

Pathway and Workflow Diagrams

The following diagrams illustrate the key apoptotic pathways and experimental workflows based on the gathered data.

Diagram 1: Key Signaling Pathways in DP-Induced Apoptosis

This diagram outlines the primary molecular pathways through which Dracorhodin Perchlorate (DP) triggers apoptosis in cancer cells.

dp_apoptosis_pathways cluster_1 External Stimuli cluster_2 Key Consequences DP DP Mitochondrial Pathway Mitochondrial Pathway DP->Mitochondrial Pathway ROS Generation Death Receptor Pathway Death Receptor Pathway DP->Death Receptor Pathway Transcriptional Regulation Transcriptional Regulation DP->Transcriptional Regulation MMP Loss MMP Loss Mitochondrial Pathway->MMP Loss DR4/DR5 DR4/DR5 Death Receptor Pathway->DR4/DR5 p53 ↑ p53 ↑ Transcriptional Regulation->p53 ↑ Caspase-8 Activation Caspase-8 Activation DR4/DR5->Caspase-8 Activation Execution Phase Execution Phase Caspase-8 Activation->Execution Phase Caspase-8 Activation->Execution Phase Apoptosis Apoptosis Execution Phase->Apoptosis Bax ↑ Bax ↑ p53 ↑->Bax ↑ Bcl-2 ↓ Bcl-2 ↓ p53 ↑->Bcl-2 ↓ p21 ↑ p21 ↑ p53 ↑->p21 ↑ Bax ↑->Mitochondrial Pathway Bcl-2 ↓->Mitochondrial Pathway Cell Cycle Arrest Cell Cycle Arrest p21 ↑->Cell Cycle Arrest ROS Generation ROS Generation ROS Generation->Mitochondrial Pathway Cytochrome c Release Cytochrome c Release MMP Loss->Cytochrome c Release AIF Release AIF Release MMP Loss->AIF Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation AIF Release->Execution Phase Caspase-Independent Caspase-9 Activation->Execution Phase

Diagram 2: Experimental Workflow for DP Mechanism Study

This flowchart provides a generalized overview of the experimental process for investigating the anticancer effects of DP.

experimental_workflow Start Start Cell Culture & Treatment Cell Culture & Treatment Start->Cell Culture & Treatment End End Viability Assay (MTT/CCK-8) Viability Assay (MTT/CCK-8) Cell Culture & Treatment->Viability Assay (MTT/CCK-8) IC50 Determination IC50 Determination Viability Assay (MTT/CCK-8)->IC50 Determination Clonogenic Assay Clonogenic Assay Viability Assay (MTT/CCK-8)->Clonogenic Assay Morphology Assessment Morphology Assessment IC50 Determination->Morphology Assessment Apoptosis Detection (Annexin V/PI) Apoptosis Detection (Annexin V/PI) Morphology Assessment->Apoptosis Detection (Annexin V/PI) Cell Cycle Analysis (PI) Cell Cycle Analysis (PI) Apoptosis Detection (Annexin V/PI)->Cell Cycle Analysis (PI) Nuclear Staining (Hoechst) Nuclear Staining (Hoechst) Apoptosis Detection (Annexin V/PI)->Nuclear Staining (Hoechst) MMP Assay (JC-1/Rhodamine 123) MMP Assay (JC-1/Rhodamine 123) Apoptosis Detection (Annexin V/PI)->MMP Assay (JC-1/Rhodamine 123) Western Blot Analysis Western Blot Analysis Cell Cycle Analysis (PI)->Western Blot Analysis Mechanism Elucidation Mechanism Elucidation Western Blot Analysis->Mechanism Elucidation Caspase Activity Assay Caspase Activity Assay Western Blot Analysis->Caspase Activity Assay Mechanism Elucidation->End Clonogenic Assay->Mechanism Elucidation Nuclear Staining (Hoechst)->Mechanism Elucidation MMP Assay (JC-1/Rhodamine 123)->Western Blot Analysis Caspase Activity Assay->Mechanism Elucidation

References

Dracorhodin perchlorate cell line specific response variations

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line Specific Responses & Mechanisms of Action

Dracorhodin perchlorate exhibits a dual nature: it promotes proliferation and repair in normal cells (like fibroblasts) while inhibiting growth and inducing cell death in various cancer cell lines. The table below summarizes its cell line-specific effects and primary mechanisms.

Cell/Cell Line Type Observed Response to DP Key Mechanisms / Pathways Identified Reported Concentrations & Duration
Normal Fibroblasts (NIH-3T3) Promoted proliferation and wound healing [1] Activation of phosphorylated ERK signaling pathway [1] 12-24 hours [1]
Diabetic Foot Ulcer (in vivo rat model) Accelerated wound closure, enhanced collagen, reduced inflammation & ROS [2] Activation of the Nrf2 pathway; inhibition of ferroptosis [2] 50, 100, 200 µg/mL ointment; 7-21 days [2]
Rat Skin Wounds (in vivo) Promoted wound repair, better tissue arrangement, reduced inflammation [3] [4] Upregulated expression of EGF, VEGF, and bFGF; regulated TNF-α and IL-β [3] [4] 200 µg/mL ointment; 3-21 days [4]
Human Esophageal Squamous Cell Carcinoma (ECA109, EC9706, KYSE410) Induced G2/M cell cycle arrest and apoptosis [5] [6] Inhibition of JAK2/STAT3 and AKT/FOXO3a pathways; regulation of Bcl-2, Bax, DR4, DR5, caspases [5] [6] 10-100 µM for 24 hours [5] [6]
Human Breast Cancer (MCF-7) Induced apoptosis [7] Mitochondrial pathway: Altered Bcl-2/Bax ratio, decreased mitochondrial membrane potential, release of AIF and cytochrome c, activation of caspase-9 [7] 60 µM for 24 hours [7]
Human Melanoma Cells Triggered apoptosis [5] [6] Activation of p38/JNK MAPK signaling pathways [5] [6] Information not specified in search results
Human Gastric Adenocarcinoma Induced apoptosis and cell cycle arrest [5] [6] Inactivation of AKT/FOXO3a and NF-κB signaling pathways [5] [6] Information not specified in search results

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your work with DP.

In Vitro Cell Proliferation and Viability Assay

This protocol is used to determine the effect of DP on cell growth and is typically a first step in cytotoxicity assessments [7] [5].

  • Key Reagents: DP (dissolved in DMSO), cell culture medium, MTT reagent or Cell Counting Kit-8 (CCK-8), DMSO for solubilizing formazan crystals [7] [5].
  • Procedure:
    • Seed cells (e.g., 1.5x10⁴ to 5x10³ cells/well) in a 96-well plate and culture overnight for attachment [7] [5].
    • Treat cells with a range of DP concentrations (e.g., 10-100 µM). Include a vehicle control (DMSO at the same concentration, typically <0.1-0.01%) [7] [5].
    • Incubate for the desired time (e.g., 24 hours).
    • Add MTT reagent and incubate for several hours at 37°C. Alternatively, add CCK-8 solution and incubate for 1-4 hours [5].
    • For MTT, stop the reaction and solubilize the formazan crystals with DMSO.
    • Measure the absorbance at 492 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader [7] [5].
    • Calculate the inhibitory ratio: (A492[control] - A492[sample]) / A492[control] × 100% [7].
In Vivo Wound Healing Model in Rats

This is a standard procedure to evaluate the efficacy of DP in promoting tissue repair [4] [8].

  • Key Reagents: DP ointment (e.g., 200 µg/mL DP in Vaseline), Vaseline base or DMSO-Vaseline as vehicle control, anesthetic (e.g., chloral hydrate or Zoletil50) [4] [8].
  • Procedure:
    • Anesthetize rats and shave the dorsal hair.
    • Create one or two full-thickness excision wounds on the back using a sterile punch biopsy tool (typically 1-1.5 cm in diameter) [4] [8].
    • Apply the DP ointment or vehicle control to the wounds daily.
    • Monitor and photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14, 21) [4].
    • Calculate the wound healing rate: (Original wound area - Wound area on day n) / Original wound area × 100% [4] [8].
    • On sacrifice days, collect wound tissue for histological (H&E staining, Masson's trichrome) and biochemical analyses (ELISA, Western Blot) [4].
Apoptosis Analysis by Flow Cytometry

This method is used to quantify DP-induced apoptosis in cancer cell lines [5] [6].

  • Key Reagents: FITC Annexin V, Propidium Iodide (PI), binding buffer, DP treatment [5].
  • Procedure:
    • Treat cells (e.g., 4x10⁵ cells/well in a 6-well plate) with DP for 24 hours.
    • Harvest cells (including floating cells in the supernatant) and wash twice with cold PBS.
    • Resuspend cell pellet in 1X binding buffer.
    • Add 5 µL of FITC Annexin V and 5 µL PI to the cell suspension.
    • Gently vortex and incubate for 15 minutes at room temperature in the dark.
    • Add more binding buffer and analyze by flow cytometry within 1 hour [5].
    • The populations are interpreted as: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic) [5].

Troubleshooting Common Experimental Issues

Q1: My in vitro assays show high cytotoxicity in all cell lines, including normal fibroblasts. What could be wrong?

  • A: The most likely cause is the concentration of the DMSO vehicle control. DP is often dissolved in DMSO, which is toxic to cells at high concentrations. Ensure the final concentration of DMSO in your culture medium is below 0.1% and ideally as low as 0.01%, as used in several studies [7] [5]. Always include a vehicle control with the same DMSO concentration as your highest DP dose.

Q2: I am not observing the expected wound healing effect in my animal model. How can I optimize the delivery?

  • A: Consider using an inflammation-targeting formulation. Research shows that an emulsion gel with a highly negative zeta potential (around -51.6 mV) significantly enhances transdermal penetration and targets positively charged inflammatory tissues, leading to better recovery and higher growth factor expression compared to non-targeted formulations [3] [9].

Q3: The pro-apoptotic effect of DP on my cancer cell line is weak. Are there any synergistic pathways to investigate?

  • A: Yes. The efficacy of DP can be pathway-dependent. If one pathway is less active in your cell line, another might be targeted. For instance, you could investigate the status of the Nrf2 pathway, as its activation inhibits the ferroptosis that impedes diabetic wound healing [2]. In cancer cells, you could test DP in combination with inhibitors of survival pathways like AKT or JAK2/STAT3 [5] [6].

Signaling Pathways in Wound Healing and Cancer

The diagrams below illustrate the core mechanisms of DP action, which can help you form hypotheses for your research.

G cluster_wound Wound Healing in Normal Cells DP DP ERK ERK Activation DP->ERK Fibroblasts GrowthFactors EGF, VEGF, bFGF Expression DP->GrowthFactors In Vivo Nrf2 Nrf2 Pathway Activation DP->Nrf2 Diabetic Wounds Proliferation Cell Proliferation ERK->Proliferation GrowthFactors->Proliferation Collagen Collagen Synthesis GrowthFactors->Collagen AntiOxidant Antioxidant Effects Nrf2->AntiOxidant AntiFerroptosis Inhibition of Ferroptosis Nrf2->AntiFerroptosis AntiOxidant->Proliferation Promotes AntiFerroptosis->Proliferation Promotes

G cluster_cancer Apoptosis in Cancer Cells DP DP Mitochondrial Mitochondrial Pathway DP->Mitochondrial e.g., MCF-7 DeathReceptors Death Receptor Pathway (DR4/DR5) DP->DeathReceptors e.g., ESCC CellCycleArrest G2/M Cell Cycle Arrest DP->CellCycleArrest PathwayInhibition Inhibition of JAK2/STAT3 & AKT DP->PathwayInhibition e.g., ESCC Caspases Caspase Activation (e.g., -9, -3, -7) Mitochondrial->Caspases DeathReceptors->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest->Apoptosis Contributes to PathwayInhibition->Apoptosis PathwayInhibition->CellCycleArrest

References

HPLC Analysis of Dracorhodin Perchlorate: Key Information

Author: Smolecule Technical Support Team. Date: February 2026

While a full monograph for dracorhodin perchlorate (DP) is not available, several research articles confirm its analysis via HPLC and provide crucial details for method development.

  • Confirmation of HPLC Use: Multiple studies explicitly use HPLC for the analysis of DP, confirming it as a viable technique [1] [2].
  • Role as a Quality Marker: Dracorhodin and its derivatives are recognized as characteristic compounds and key quality markers for Dragon's Blood resin, establishing the importance of its quantitative analysis [1] [3].
  • Detection Wavelength: One study on a related compound, a Dracaena Draconis extract, used a detection wavelength of 270 nm [4]. This can serve as a starting point for your method development, though you should verify the optimal wavelength for pure DP.

HPLC Method Validation: Principles & Parameters

For any HPLC method used in a regulated environment, validation is required to demonstrate it is suitable for its intended purpose [5]. The table below summarizes the core validation parameters and their definitions based on ICH guidelines and industry best practices.

Validation Parameter Definition & Purpose Typical Acceptance Criteria & Methodology
Specificity Ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix [5]. Baseline separation of the analyte from known interferents. Confirmed via peak purity tests using PDA or MS detectors [5].
Accuracy Closeness of test results to the true value. Measures the recovery of the analyte [5] [6]. Recovery of 98-102% for assay of API. Evaluated with 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%) [5].
Precision Degree of agreement among individual test results. Includes repeatability (intra-assay) and intermediate precision (inter-day, inter-analyst) [5] [6]. RSD < 2.0% for assay of drug substance from multiple injections of a homogeneous sample [5].
Linearity Ability to obtain test results directly proportional to analyte concentration [6]. A correlation coefficient (r) of > 0.999, verified over a specified range (e.g., 80-120% of test concentration) [5].
Range The interval between upper and lower analyte concentrations for which linearity, accuracy, and precision have been demonstrated [5] [6]. Established from linearity studies. For assay, typically 80-120% of the test concentration [5].
Limit of Detection (LOD) Lowest amount of analyte that can be detected, but not necessarily quantified [6]. Determined based on a signal-to-noise ratio, typically 3:1 [6].
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantified with acceptable accuracy and precision [6]. Determined based on a signal-to-noise ratio, typically 10:1 [6].

Experimental Workflow for Method Validation

The following diagram illustrates the typical lifecycle of an HPLC method, from design through validation and maintenance, which can serve as a guide for your protocols.

cluster_1 Method Design & Development cluster_2 Method Validation cluster_3 Method Maintenance & Transfer Method Design & Development Method Design & Development Method Validation Method Validation Method Design & Development->Method Validation Protocol with Pre-defined Criteria Method Maintenance & Transfer Method Maintenance & Transfer Method Validation->Method Maintenance & Transfer Approved Method Understand Intended Use Understand Intended Use Select Chromatographic Conditions Select Chromatographic Conditions Understand Intended Use->Select Chromatographic Conditions Forced Degradation Studies Forced Degradation Studies Select Chromatographic Conditions->Forced Degradation Studies Draft Analytical Procedure Draft Analytical Procedure Forced Degradation Studies->Draft Analytical Procedure Execute Validation Protocol Execute Validation Protocol Assess Specificity, Accuracy Assess Specificity, Accuracy Execute Validation Protocol->Assess Specificity, Accuracy Assess Precision, Linearity, etc. Assess Precision, Linearity, etc. Assess Specificity, Accuracy->Assess Precision, Linearity, etc. Compile Validation Report Compile Validation Report Assess Precision, Linearity, etc.->Compile Validation Report Routine Use with SSTs Routine Use with SSTs Change Control Management Change Control Management Routine Use with SSTs->Change Control Management Transfer to Other Labs Transfer to Other Labs Change Control Management->Transfer to Other Labs Periodic Review/Revalidation Periodic Review/Revalidation Transfer to Other Labs->Periodic Review/Revalidation

Frequently Asked Questions (FAQs)

Q1: What is the recommended column and mobile phase for analyzing this compound? While a specific method is not detailed, the literature indicates that reversed-phase (RP) chromatography is standard. A C18 column is a typical starting point. The mobile phase often consists of a mixture of aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol, run in a gradient elution mode for complex samples [5].

Q2: How do I demonstrate my method is "stability-indicating"? You must demonstrate specificity against degradation products. This is achieved through forced degradation studies [5]. Stress your DP sample under various conditions (e.g., acid, base, oxidation, heat, and light), then inject it. Your method must be able to baseline separate the main DP peak from all degradation peaks, proving it can accurately measure the active ingredient even as it degrades.

Q3: When is revalidation of an HPLC method necessary? Revalidation is required when there is a change to the method that is outside its original validated scope. This includes, but is not limited to [5] [6]:

  • Change in critical instrument components (e.g., detector, column type).
  • Change in sample preparation procedure.
  • Transfer of the method to another laboratory.
  • Discovery of a new impurity that the original method cannot separate.

Troubleshooting Common HPLC Issues

The diagram below outlines a logical approach to diagnosing and resolving common HPLC problems.

Observe HPLC Problem Observe HPLC Problem Check Pressure Readings Check Pressure Readings Observe HPLC Problem->Check Pressure Readings Check Chromatogram Shape Check Chromatogram Shape Observe HPLC Problem->Check Chromatogram Shape Check Retention Times Check Retention Times Observe HPLC Problem->Check Retention Times High Pressure High Pressure Check Pressure Readings->High Pressure Clog Low/Unstable Pressure Low/Unstable Pressure Check Pressure Readings->Low/Unstable Pressure Leak/No Flow Peak Tailing Peak Tailing Check Chromatogram Shape->Peak Tailing Noisy Baseline Noisy Baseline Check Chromatogram Shape->Noisy Baseline Retention Time Drift Retention Time Drift Check Retention Times->Retention Time Drift Problem Resolved? Problem Resolved? Yes Yes Problem Resolved?->Yes  Yes No No Problem Resolved?->No  No Check/Replace In-line Filter & Guard Column Check/Replace In-line Filter & Guard Column High Pressure->Check/Replace In-line Filter & Guard Column Check/Replace In-line Filter & Guard Column->Problem Resolved? Check for Leaks & Prime Pump Check for Leaks & Prime Pump Low/Unstable Pressure->Check for Leaks & Prime Pump Check for Leaks & Prime Pump->Problem Resolved? Check Column Performance (Theoretical Plates) Check Column Performance (Theoretical Plates) Peak Tailing->Check Column Performance (Theoretical Plates) Check Column Performance (Theoretical Plates)->Problem Resolved? Purge Detector Cell & Degas Mobile Phase Purge Detector Cell & Degas Mobile Phase Noisy Baseline->Purge Detector Cell & Degas Mobile Phase Purge Detector Cell & Degas Mobile Phase->Problem Resolved? Re-equilibrate Column & Check Mobile Phase Re-equilibrate Column & Check Mobile Phase Retention Time Drift->Re-equilibrate Column & Check Mobile Phase Re-equilibrate Column & Check Mobile Phase->Problem Resolved? Escalate to Instrument Specialist Escalate to Instrument Specialist No->Escalate to Instrument Specialist

References

Dracorhodin perchlorate metabolite identification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the main challenges in identifying DP metabolites? The primary challenges stem from the complexity of biological samples and the structural diversity of natural products. Key difficulties include:

    • Background Interference: Extensive data from High-Resolution Mass Spectrometry (HRMS) contains many interfering ions, complicating the identification of target compounds [1].
    • Limited Reference Spectra: Public mass spectra databases often have limited entries for natural products, resulting in unsatisfactory matches for many compounds [1].
    • Unknown Compounds: It is difficult to characterize novel or unknown structural analogues using conventional database searches alone [1].
  • Q2: What are the proven analytical techniques for DP metabolite research? A combination of liquid chromatography and mass spectrometry forms the core of the approach. The specific technique recommended for high-throughput annotation is LC-Q-TOF-MS/MS (Liquid Chromatography-Quadrupole-Time-of-Flight Tandem Mass Spectrometry) [1].

  • Q3: Are there integrated strategies to overcome these challenges? Yes. Recent research proposes an integrated 3-M workflow that combines three data mining techniques to efficiently filter and annotate flavonoids (the class DP belongs to) in complex samples like Daemonorops draco [1]:

    • Mass Defect Filter (MDF): Filters out interfering MS1 peaks.
    • Molecular Fingerprinting: Predicts and matches compound structures.
    • Molecular Networking: Clusters structurally similar compounds for novel discovery.

Troubleshooting Guide & Experimental Protocols

The table below outlines common issues and solutions based on the 3-M workflow.

Challenge Proposed Solution Key Parameters / Notes
High background ion interference in HRMS data [1] Apply Mass Defect Filter (MDF). - Set a predefined mass defect window for basic flavonoid scaffolds (e.g., -50 to 100 mDa relative to core mass defect). Effectively filters 70-80% of interfering MS1 peaks [1].
Insufficient database matches for MS/MS spectra [1] Use Molecular Fingerprinting with computational tools. - Process data with the CSI web service and SIRIUS platform to predict molecular fingerprints. Matches candidate fingerprints against in-house and public databases for automated MS/MS interpretation [1].
Difficulty in discovering novel or unknown structural analogues [1] Implement Molecular Networking. - Use Feature-Based Molecular Networking (FBMN) and t-SNE analysis. Clusters compounds with similar MS/MS spectra, visually guiding the discovery of novel structural analogues [1].
Low ionization efficiency for target compounds Optimize MS ionization parameters. - For flavonoids, ESI positive mode generally exhibits higher ionization efficiency compared to negative mode [1].

Detailed Experimental Protocol: The Integrated 3-M Workflow

Here is a step-by-step protocol for annotating DP and its metabolite analogues, adapted from the case study on Daemonorops draco [1].

1. Sample Preparation and Data Acquisition

  • Instrument: Use an LC system coupled with a Q-TOF mass spectrometer.
  • MS Parameters: Select ESI positive mode for better ionization of flavonoids.
  • Data Acquisition: Run your samples and acquire high-resolution MS and MS/MS data.

2. Data Processing with the 3-M Workflow The following workflow diagram illustrates the integrated strategy for efficient metabolite annotation:

workflow Start Raw HRMS Data MDF Mass Defect Filter (MDF) Start->MDF Subset Filtered MS1 Peak Subset MDF->Subset Reduces Interference Fingerprint Molecular Fingerprinting Subset->Fingerprint Annotation Tentative Annotation Fingerprint->Annotation CSI:SIRIUS Database Matching Networking Molecular Networking (FBMN/t-SNE) Annotation->Networking Discovery Novel Analogue Discovery Networking->Discovery Clusters by Structural Similarity

  • Step 1: Mass Defect Filter (MDF)

    • Objective: Rapidly filter out non-target MS1 signals to reduce data complexity.
    • Action: Apply a predefined mass defect window (e.g., -50 to 100 mDa) based on the core structure of flavonoid compounds. This step can eliminate a significant portion of interfering ions [1].
  • Step 2: Molecular Fingerprinting

    • Objective: Annotate the filtered compounds without relying solely on reference spectra.
    • Action: Submit the processed data to the CSI:FingerID web service or similar tools within the SIRIUS platform. These tools predict molecular fingerprints from MS/MS spectra and match them against candidate structures in databases, enabling annotation even for compounds with missing reference spectra [1].
  • Step 3: Molecular Networking

    • Objective: Discover unknown structural analogues and visually explore the metabolite landscape.
    • Action: Use platforms like Global Natural Products Social Molecular Networking (GNPS) to create a Feature-Based Molecular Networking (FBMN) map. Further analysis with t-SNE can help visualize clusters of compounds with similar structural features, guiding the identification of novel metabolites related to DP [1].

Key Technical Takeaways

  • Leverage Integrated Strategies: The 3-M workflow provides a more efficient and high-throughput alternative to traditional, sequential data analysis methods [1].
  • Utilize Computational Tools: Effectively using bioinformatic platforms like SIRIUS, CSI:FingerID, and GNPS is crucial for overcoming the limitations of spectral databases [1].
  • Context is Key: DP's biological effects are complex. When designing metabolite identification experiments, consider the pathways it influences, such as those related to inflammation and oxidative stress (e.g., Nrf2, SLC7A11/GPX4) [2] [3], as this can provide valuable context for your findings.

References

Dracorhodin perchlorate comparative metabolomics network pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets & Pathway Comparison

The table below summarizes the core targets and mechanisms of DP in treating DFU, identified through integrated metabolomics and network pharmacology studies.

Study Focus / Model Key Identified Targets Associated Pathways/Biological Processes Experimental Validation Method
Multi-Target Mechanism (DFU Rat Model) [1] [2] PAH, GSTM1, DHFR, CAT Regulation of metabolic pathways (e.g., phenylalanine, glutathione metabolism) Molecular docking confirmed strong binding affinity between DP and these hub targets. [1]
Nrf2-Ferroptosis Pathway (DFU Rat Model & HUVECs) [3] Nrf2, GPX4, HO-1, SLC7A11 Nrf2-mediated anti-ferroptosis; Reduction of ROS and lipid peroxidation Nrf2 inhibitor ML385 significantly attenuated DP's healing effects, confirming pathway involvement. [3]
Growth Factor & Angiogenesis (Rat Skin Wound Model) [4] EGF, bFGF Promotion of angiogenesis and tissue repair Immunohistochemistry showed DP significantly upregulated EGF and bFGF expression in granulation tissue. [4]
Keratinocyte Signaling (Human HaCaT Cells) [5] β-catenin, ERK, p38, AKT Enhancement of cell migration and proliferation Western blot analysis demonstrated DP activated these key signaling proteins. [5]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key experimental methodologies used.

  • DFU Rat Model Establishment

    • Animals: Sprague-Dawley rats are fed a high-fat, high-sugar diet for 4-5 weeks [1] [3].
    • Diabetes Induction: A single intraperitoneal injection of Streptozotocin (STZ) at 40 mg/kg is administered to induce diabetes. Successful induction is confirmed by fasting blood glucose levels ≥ 16.7 mmol/L for 3 consecutive days [1] [3].
    • Ulcer Creation: Under anesthesia, a full-thickness circular wound (diameter ~15 mm) is created on the rat's dorsum [3].
    • DP Administration: DP is typically prepared as an ointment in Vaseline or a targeted emulsion gel and applied topically to the wound at various concentrations (e.g., 50, 100, 200 μg/mL) [3] [4].
  • Integrated Metabolomics and Network Pharmacology Workflow This integrated approach helps uncover the complex mechanisms of DP, from systemic metabolic changes to specific molecular targets [1].

    G Integrated Metabolomics & Network Pharmacology Workflow DFU Rat Model DFU Rat Model Tissue Sample Collection Tissue Sample Collection DFU Rat Model->Tissue Sample Collection LC-MS/MS Analysis LC-MS/MS Analysis Tissue Sample Collection->LC-MS/MS Analysis  Untargeted Metabolomics Differential Metabolite Identification Differential Metabolite Identification LC-MS/MS Analysis->Differential Metabolite Identification Metabolic Pathway Analysis (MetaboAnalyst) Metabolic Pathway Analysis (MetaboAnalyst) Differential Metabolite Identification->Metabolic Pathway Analysis (MetaboAnalyst) Integrated Network Analysis Integrated Network Analysis Metabolic Pathway Analysis (MetaboAnalyst)->Integrated Network Analysis DP Compound DP Compound Target Prediction (PharmMapper, etc.) Target Prediction (PharmMapper, etc.) DP Compound->Target Prediction (PharmMapper, etc.) PPI Network Construction PPI Network Construction Target Prediction (PharmMapper, etc.)->PPI Network Construction DFU Disease DFU Disease Related Target Database (DisGeNET, etc.) Related Target Database (DisGeNET, etc.) DFU Disease->Related Target Database (DisGeNET, etc.) Related Target Database (DisGeNET, etc.)->PPI Network Construction Hub Target Identification (Cytoscape) Hub Target Identification (Cytoscape) PPI Network Construction->Hub Target Identification (Cytoscape) Hub Target Identification (Cytoscape)->Integrated Network Analysis Key Targets & Pathways Key Targets & Pathways Integrated Network Analysis->Key Targets & Pathways Experimental Validation (Molecular Docking) Experimental Validation (Molecular Docking) Key Targets & Pathways->Experimental Validation (Molecular Docking)

  • Key In-Vitro Assays for Mechanism Validation

    • Cell Viability & Migration: Cell Counting Kit-8 (CCK-8) and Transwell assays are used to assess DP's effect on the viability and migration of human keratinocytes (HaCaT) or human umbilical vein endothelial cells (HUVECs) [3] [5].
    • Oxidative Stress Markers: ELISA kits are used to measure reactive oxygen species (ROS) and lipid peroxidation levels in cell cultures or tissues [3].
    • Protein Expression: Western Blot analysis is performed to detect the expression and phosphorylation of key pathway proteins (e.g., Nrf2, GPX4, AKT, ERK) [3] [5].
    • Molecular Docking: Software like AutoDock Vina is used to simulate and score the binding affinity between the DP molecule and the identified protein targets (e.g., PAH, CAT) [1].

Comparative Analysis with Other Phytochemicals

DP's multi-target mechanism distinguishes it from other natural compounds studied for DFU. The table below provides a brief comparison.

Compound / Source Primary Proposed Mechanisms for DFU Key Experimental Outcomes
Dracorhodin Perchlorate (Dragon's Blood) Multi-target; Modulates metabolism (PAH, GSTM1), activates Nrf2, inhibits ferroptosis, upregulates growth factors (EGF, bFGF), promotes keratinocyte migration [1] [3] [4]. Accelerated wound closure, reduced inflammation (TNF-α, IL-1), decreased ROS, enhanced collagen and granulation tissue in a dose-dependent manner. [1] [3]
Paeoniflorin (Peony) Inhibits NLRP3 and NF-κB-mediated inflammation by suppressing CXCR2 [1]. Effectively reduced inflammation in DFU models. [1]
Mangiferin (Mango) Suppresses inflammation and oxidative stress; upregulates Nrf2 [1]. Inhibited the prolongation of the inflammatory phase in diabetic wounds. [1]
Luteolin (Various plants) Inactivates NF-κB and upregulates Nrf2 to ameliorate inflammation and oxidative stress [1]. Promoted wound repair in DFU rats. [1]

Conclusions and Research Implications

Current evidence demonstrates that DP promotes DFU healing through a multi-target mechanism, distinct from other phytochemicals that often focus on single pathways like NF-κB or Nrf2. Its efficacy is linked to dose-dependent modulation of metabolism, oxidative stress, inflammation, and growth factors [1] [3].

For the research and development of DP, the following directions are suggested:

  • Formulation Optimization: The enhanced transdermal delivery and efficacy of the inflammation-targeted emulsion gel (zeta potential: -51.6 mV) over non-targeted formulations is a critical finding for future drug delivery system design [4].
  • Mechanism Depth: Further investigation is needed to fully connect the upstream molecular targets (like PAH and GSTM1) with the downstream functional effects (like Nrf2 activation and growth factor expression).
  • Therapeutic Potential: The ability of DP to activate the Nrf2 pathway and inhibit ferroptosis presents a novel approach for treating the complex pathology of DFU [3].

References

Dracorhodin perchlorate JAK2/STAT3 inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Validation of JAK2/STAT3 Inhibition

The following table summarizes the key experimental findings from a 2019 study that directly investigated the effect of DP on the JAK2/STAT3 pathway in human esophageal squamous cell carcinoma (ESCC) cells [1] [2] [3].

Experimental Aspect Description and Results
Cell Lines Used Human ESCC cell lines (ECA109, EC9706, KYSE410); Normal human liver LO2 cells (for comparison) [1].
Key Measured Outcome Phosphorylation (activation) levels of JAK2 and STAT3 proteins [1].
Main Finding DP treatment decreased the phosphorylation of JAK2 (at Tyr1007/1008) and STAT3 (at Tyr705). It did not affect the total levels of these proteins, indicating specific inhibition of pathway activation [1].

| Downstream Consequences | Inhibition of JAK2/STAT3 led to: • G2/M Cell Cycle Arrest: Mediated by upregulation of p21/p27 and downregulation of Cyclin B1/Cdc2 [1]. • Caspase-Dependent Apoptosis: Triggered through both extrinsic (DR4, DR5) and intrinsic (Bcl-2 decrease) pathways [1]. | | Supporting Functional Data | • Reduced cell viability in ESCC cells [1]. • Inhibition of colony formation ability [1]. • Increased apoptosis (confirmed by Annexin V staining and morphological changes) [1]. |

Detailed Experimental Protocols

The validation of DP's inhibitory effects relied on several standard biochemical and cellular biology techniques. Here are the methodologies for the key experiments cited [1]:

  • Cell Viability Assay: Measured using a Cell Counting Kit-8 (CCK-8). Cells were treated with various concentrations of DP (10–100 µM) for 24 hours, after which the absorbance was detected at 450 nm [1].
  • Western Blot Analysis: Used to detect protein expression and phosphorylation. After DP treatment, cells were lysed, and proteins were separated by SDS-PAGE, transferred to membranes, and incubated with specific primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and other proteins of interest. Protein bands were visualized using an enhanced chemiluminescence kit [1].
  • Apoptosis Detection: Quantified using an Annexin V-FITC/propidium iodide (PI) staining kit and analyzed by flow cytometry. Cells treated with DP were stained and the percentage of apoptotic cells (Annexin V-positive) was determined [1].
  • Cell Cycle Analysis: Performed using a Cell Cycle Analysis kit. Treated cells were stained and the distribution of cells in different cell cycle phases was analyzed by flow cytometry [1].

JAK2/STAT3 Signaling Pathway and DP's Mechanism

The diagram below illustrates the normal JAK2/STAT3 signaling pathway and the points where experimental evidence suggests DP interferes.

dp_mechanism Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Dimerization JAK2_active JAK2 (Active, p-Tyr) JAK2_inactive->JAK2_active Trans-phosphorylation STAT3_inactive STAT3 (Inactive) JAK2_active->STAT3_inactive Recruits & Phosphorylates STAT3_active STAT3 (Active, p-Tyr) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocates GeneTranscription Target Gene Transcription Nucleus->GeneTranscription Binds DNA DP Dracorhodin Perchlorate (DP) DP->JAK2_active Inhibits Phosphorylation DP->STAT3_active Inhibits Phosphorylation spacer

The JAK2/STAT3 pathway is a classic signal transduction cascade [4] [5]:

  • Ligand Binding & JAK2 Activation: A cytokine or growth factor binds to its receptor, bringing two receptor molecules together. This dimerization allows the associated JAK2 proteins to come close and trans-phosphorylate each other, activating them [5].
  • STAT3 Recruitment & Activation: The active JAK2 phosphorylates tyrosine residues on the receptor, creating docking sites. STAT3 proteins are recruited and are themselves phosphorylated by JAK2 on a specific tyrosine residue (Tyr705) [5].
  • Dimerization & Nuclear Translocation: Phosphorylated STAT3 proteins form dimers and translocate into the nucleus [5].
  • Gene Transcription: In the nucleus, the STAT3 dimer binds to specific regulatory sequences in DNA, driving the transcription of target genes involved in cell survival, proliferation, and differentiation [4] [5].

As the experimental data confirms, DP inhibits the phosphorylation of both JAK2 and STAT3, thereby blocking the entire downstream signaling cascade and its pro-cancer effects [1].

Interpretation and Research Context

  • Multi-Target Potential: While this data focuses on JAK2/STAT3, other studies indicate DP can also modulate other pathways like AKT/FOXO3a and p38/JNK MAPK [1] [6]. This suggests DP is a multi-target agent, which is common for natural product-derived compounds.
  • Research Scope: The most direct evidence for JAK2/STAT3 inhibition currently comes from ESCC models. The activity in other cancer types may involve different primary mechanisms.
  • Comparative Data: The search results did not provide head-to-head experimental comparisons between DP and other known JAK2/STAT3 inhibitors. A comprehensive comparative guide would require generating such data or finding studies that directly test multiple compounds in the same experimental system.

References

Dracorhodin perchlorate PI3K/Akt NF-κB pathway comparison

Author: Smolecule Technical Support Team. Date: February 2026

Dual Mechanisms of Dracorhodin Perchlorate

This compound (DP) exhibits two distinct, context-dependent biological activities:

  • In Cancer Cells: DP inhibits the PI3K/Akt and NF-κB pathways, inducing apoptosis (cell death) [1] [2].
  • In Wound Healing: DP promotes fibroblast and keratinocyte proliferation by activating the ERK pathway, accelerating wound closure [3].

This table summarizes the key experimental findings for easy comparison:

Aspect Action in Cancer (Apoptosis) Action in Wound Healing (Proliferation)
Primary Effect Induces apoptosis [1] [2] Induces fibroblast & keratinocyte proliferation [3]
Key Pathways Inhibits PI3K/Akt and NF-κB [1] [2] Activates ERK/p38 & AKT [3]
Key Molecular Changes ↑ p53, p21, Bax; ↓ Bcl-2, Bcl-XL; Activates caspase-3 [1] [2] ↑ Phosphorylated ERK [3]
Experimental Models Human gastric cancer SGC-7901 cells [1] Human HaCaT keratinocytes, rat wound model [3]
Treatment Duration Not explicitly stated 12-24 hours (in vitro); 7 days (in vivo) [3]

Detailed Mechanisms and Experimental Evidence

Mechanism of Apoptosis Induction in Cancer

In human gastric cancer SGC-7901 cells, DP triggers cell death through a multi-targeted approach [1]:

  • Pathway Inhibition: DP directly inhibits the PI3K/Akt and NF-κB signaling pathways, both crucial for cancer cell survival and growth [1] [2].
  • p53 Activation: It up-regulates the tumor suppressor p53, leading to increased expression of its pro-apoptotic targets (p21 and Bax) and a decrease in anti-apoptotic proteins (Bcl-2 and Bcl-XL) [1].
  • Mitochondrial Apoptosis: This protein imbalance causes a loss of mitochondrial membrane potential, triggering the activation of executioner caspase-3 and leading to cell death [1].

The following diagram illustrates this interconnected mechanism:

dp_apoptosis cluster_pathways Pathway Inhibition DP DP PI3K_Akt PI3K/Akt Pathway DP->PI3K_Akt Inhibits NF_kB NF-κB Pathway DP->NF_kB Inhibits p53 p53 Tumor Suppressor DP->p53 Up-regulates Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2/Bcl-XL (Anti-apoptotic) p53->Bcl2 Suppresses Mitochondria Loss of Mitochondrial Membrane Potential Bax->Mitochondria Leads to Caspase Caspase-3 Activation Mitochondria->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Mechanism in Wound Healing

In contrast, DP applied to wound sites promotes tissue repair [3]:

  • Proliferation Signal: DP at low doses significantly induces the proliferation of fibroblasts, a key cell type in wound repair [3].
  • ERK Pathway Dependency: This proliferative effect is directly linked to increasing the level of phosphorylated ERK. When the ERK protein was blocked using siRNA, DP could no longer induce proliferation, proving the pathway's essential role [3].
  • In Vivo Confirmation: In a rat wound model, an DP ointment led to more rapid wound healing and increased staining for SERPINH1 (a marker associated with fibroblast activity) and phosphorylated ERK in the wound tissue [3].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited studies.

Protocol for Apoptosis Assay (SGC-7901 Cells)
  • Cell Line: Human gastric carcinoma SGC-7901 cells [1].
  • Viability & Apoptosis: Cell viability was assessed, and apoptosis was confirmed through DNA flow cytometric analysis and observation of cellular and DNA morphological changes [1] [2].
  • Pathway Analysis: The inhibition of PI3K/Akt was further tested in CHO-hIR cells stably expressing EGFP-Akt by measuring the suppression of IGF-1-induced Akt phosphorylation. NF-κB inhibition was assessed in NF-κBp65-EGFP recombinant U2OS cells by measuring TNF-induced transcriptional activity [1].
  • Protein Expression: Changes in the expression levels of key proteins (p53, p21, Bax, Bcl-2, Bcl-XL, caspase-3, PARP) were analyzed [1].
Protocol for Wound Healing Assay
  • Cell Line/Treatment: Fibroblasts were treated with DP for 12-24 hours [3].
  • Proliferation Measurement: Fibroblast proliferation was significantly induced within this treatment period [3].
  • Pathway Validation: ERK's role was confirmed by knocking down its expression with siRNA, which abolished DP's proliferative effect [3].
  • In Vivo Model: A rat wound model was treated with a DP ointment at low (2.5 μg/mL), medium (5 μg/mL), and high (10 μg/mL) doses for 7 days. Wound tissue was analyzed for healing rate, SERPINH1 staining (for fibroblasts), and phosphorylated ERK levels [3].

Interpretation Guide for Researchers

The starkly different effects of DP highlight the importance of biological context in drug discovery. The PI3K/Akt pathway is a central player in both processes but with opposite outcomes [1] [3] [4]:

  • In cancer cells, which often have overactive PI3K/Akt for survival, DP inhibits this pathway, pushing the cells toward apoptosis [1].
  • In the wound microenvironment, DP activates a related but distinct set of pathways (ERK, p38, and AKT) to stimulate the normal, healthy process of tissue repair [3].

References

Dracorhodin perchlorate traditional dragon's blood efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings on Dracorhodin Perchlorate's Efficacy

Mechanism of Action Key Findings Experimental Models Reference Compounds/Control Groups
Inflammation Regulation ↓ TNF-α and IL-1β [1]; Targeted emulsion gel showed deeper skin penetration [2] Wistar rats with full-thickness wounds [1]; Rat scalding model [2] Vaseline ointment base (control) [1]; Non-targeted emulsion gel [2]
Angiogenesis Promotion ↑ VEGF protein expression [1]; Upregulated Ras/MAPK pathway [3]; ↑ CD31 density (microvascular density) [1] Wistar rats with full-thickness wounds [1]; HUVECs under high glucose [3] Model control groups [1] [3]
Fibroblast Proliferation & Tissue Repair ↑ Fibroblast proliferation [4]; ↑ EGF and bFGF protein expression [1] [2]; Enhanced collagen deposition [1] Wistar rats [1]; In vitro fibroblasts [4]; Rat scalding model [2] Model control groups; DMSO or Vaseline base [1] [2]
Oxidative Stress & Ferroptosis Inhibition Activates Nrf2 pathway; ↓ ROS and lipid peroxidation [5] DFU rat model; HUVECs [5] Nrf2 inhibitor ML385 (control) [5]

Quantitative Wound Healing Rates

The following data from a study on Wistar rats shows how DP ointment significantly accelerates wound closure over time compared to a control [1].

Post-Wounding Day Control Group Healing Rate DP Ointment Group Healing Rate
Day 3 ~20% ~30% [1]
Day 7 ~40% ~65% [1]
Day 14 ~75% ~95% [1]

Detailed Experimental Protocols

To evaluate the credibility of the data and facilitate experimental replication, here are the methodologies used in the key studies.

In Vivo Wound Healing Model in Rats
  • Animal Model: Forty healthy adult male Wistar rats [1]. For Diabetic Foot Ulcer (DFU) models, rats are induced with diabetes using a high-fat/high-glucose diet and streptozotocin (STZ) injection [5].
  • Wound Creation: After anesthesia, two full-thickness excision wounds (1 cm in diameter) are created on the shaved back of each rat [1]. DFU studies use a larger wound (15 mm diameter) [5].
  • Grouping & Treatment: Rats are randomly divided into groups: control (e.g., Vaseline), positive drug (e.g., recombinant human EGF), and DP treatment groups (varying doses). Ointments are applied topically [1] [5].
  • Analysis: Wounds are photographed and measured at regular intervals. Tissue samples are collected for histological, biochemical, and molecular analysis [1].
In Vitro Fibroblast Proliferation Assay
  • Cell Culture: Fibroblasts are cultured in vitro [4].
  • Treatment: Cells are treated with different concentrations of DP for 12-24 hours [4].
  • Proliferation Measurement: Cell viability/proliferation is assessed using assays like MTT [4] or CCK-8 [5].
  • Pathway Inhibition: To confirm mechanism, key pathways (e.g., ERK) are inhibited using specific inhibitors like siRNA [4] or ML385 [5].
In Vitro Angiogenesis Assay on HUVECs
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured under normal glucose (5.5 mM) or high glucose (25 mM) conditions to mimic diabetes [3].
  • DP Treatment: Cells are treated with DP (e.g., 7.5 µM) for 48 hours [3].
  • Functional Assays:
    • Migration: Measured using a Transwell chamber assay [3] [5].
    • Tube Formation: Cells are seeded on Matrigel, and the formation of tube-like structures is observed and quantified after 6 hours [3].
  • Molecular Analysis: Expression of angiogenic markers (e.g., VEGF, components of Ras/MAPK pathway) is analyzed via ELISA, RT-qPCR, or Western Blot [3].

Molecular Pathway Visualization

The following diagram illustrates the primary molecular pathways through which DP promotes wound healing, integrating findings from multiple studies.

dp_pathway cluster_1 Anti-Inflammatory & Growth Factor Activation cluster_2 Fibroblast Proliferation (ERK Pathway) cluster_3 Angiogenesis (Ras/MAPK Pathway) cluster_4 Anti-Ferroptosis (Nrf2 Pathway) DP DP ↓ TNF-α, IL-1β ↓ TNF-α, IL-1β DP->↓ TNF-α, IL-1β ↑ EGF Expression ↑ EGF Expression DP->↑ EGF Expression ↑ VEGF Expression ↑ VEGF Expression DP->↑ VEGF Expression ↑ bFGF Expression ↑ bFGF Expression DP->↑ bFGF Expression ERK Phosphorylation ERK Phosphorylation DP->ERK Phosphorylation Ras/MAPK Pathway Ras/MAPK Pathway DP->Ras/MAPK Pathway Activates Nrf2 Activates Nrf2 DP->Activates Nrf2 Fibroblast Proliferation Fibroblast Proliferation ↑ EGF Expression->Fibroblast Proliferation Endothelial Cell Migration & Tube Formation Endothelial Cell Migration & Tube Formation ↑ VEGF Expression->Endothelial Cell Migration & Tube Formation ↑ bFGF Expression->Fibroblast Proliferation Collagen Deposition & Tissue Repair Collagen Deposition & Tissue Repair Fibroblast Proliferation->Collagen Deposition & Tissue Repair ERK Phosphorylation->Fibroblast Proliferation siRNA (ERK Inhibition) siRNA (ERK Inhibition) siRNA (ERK Inhibition)->ERK Phosphorylation Inhibits Ras/MAPK Pathway->↑ VEGF Expression Angiogenesis Angiogenesis Endothelial Cell Migration & Tube Formation->Angiogenesis ↑ HO-1, SLC7A11, GPX4 ↑ HO-1, SLC7A11, GPX4 Activates Nrf2->↑ HO-1, SLC7A11, GPX4 ↓ ROS & Lipid Peroxidation ↓ ROS & Lipid Peroxidation ↑ HO-1, SLC7A11, GPX4->↓ ROS & Lipid Peroxidation Cell Protection Cell Protection ↓ ROS & Lipid Peroxidation->Cell Protection Improved Wound Healing Improved Wound Healing Cell Protection->Improved Wound Healing ML385 (Nrf2 Inhibitor) ML385 (Nrf2 Inhibitor) ML385 (Nrf2 Inhibitor)->Activates Nrf2 Inhibits Collagen Deposition & Tissue Repair->Improved Wound Healing Angiogenesis->Improved Wound Healing

Diagram Title: Key Molecular Pathways of this compound in Wound Healing

Conclusion

This compound is a promising candidate for developing advanced wound healing therapies, especially for complex wounds like diabetic foot ulcers. Its multi-target mechanism, impacting inflammation, proliferation, angiogenesis, and oxidative stress, sets it apart from single-target approaches.

References

Dracorhodin perchlorate mechanism confirmation western blot

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action in Different Disease Models

Experimental Model Key Findings Key Proteins/Pathways Affected (Western Blot Evidence) Biological Outcome
Diabetic Foot Ulcer (DFU) Rat Model & HUVECs [1] Activates Nrf2 pathway; inhibits ferroptosis ↑ Nrf2, HO-1, SLC7A11, GPX4 Promotes wound healing by reducing oxidative stress and cell death
Colorectal Cancer (CRC) Cells [2] Induces ferroptosis ↑ HMOX1/HO-1; ↓ SLC7A11, GPX4 Inhibits cancer cell proliferation and survival
Pancreatic Cancer Cells [3] Triggers ferroptosis via CD147 degradation ↓ CD147; ↑ ACSL4; ↓ SREBP1, SCD1 Sensitizes cancer cells to chemotherapy (Gemcitabine)
Cutaneous Wound Healing (Rat) [4] Promotes growth factor expression ↑ EGF, VEGF Accelerates tissue repair and angiogenesis
Bladder Cancer Cells (T24) [5] Induces mitochondrial apoptosis ↓ Bcl-2, Bcl-XL, Survivin; ↑ activated Caspase-3 Promotes cancer cell death

Detailed Experimental Protocols

The mechanisms summarized above were validated through standard molecular biology techniques. Below is a detailed workflow of a typical experiment using western blot to confirm DP's mechanism of action.

dp_mechanism Start Start: Cell Treatment (Treat cells with DP or vehicle control) Protein Protein Extraction and Quantification Start->Protein Blot Western Blotting Protein->Blot Analysis Data Analysis (Compare protein expression levels) Blot->Analysis Validation Pathway Validation (Use specific activators/inhibitors) Analysis->Validation Validation->Start Optional: Repeat with modified conditions Conclusion Conclusion: Confirm Mechanism Validation->Conclusion

The key experimental steps involve:

  • Cell Treatment and Lysis: Cells (e.g., HUVECs for wound healing or cancer cell lines like HCT116) are treated with a range of DP concentrations for a specified time. Subsequently, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein [1] [2].
  • Protein Quantification and Electrophoresis: The protein concentration is determined using a BCA assay. Equal amounts of protein are separated by molecular weight using SDS-PAGE gel electrophoresis [4].
  • Membrane Transfer and Blocking: Proteins are transferred from the gel onto a nitrocellulose or PVDF membrane. The membrane is then blocked with 5% non-fat milk or BSA to prevent non-specific antibody binding.
  • Antibody Incubation: The membrane is incubated with a primary antibody (e.g., anti-Nrf2, anti-GPX4, anti-Bcl-2) overnight at 4°C. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody [1] [6] [5].
  • Signal Detection and Analysis: Protein bands are visualized using an Enhanced Chemiluminescence (ECL) reagent and detected with a chemiluminescence imaging system. Band intensity is quantified using software like Image J, normalized to a housekeeping protein (e.g., GAPDH or β-actin), and statistically compared between treatment and control groups [4].
  • Pathway Validation: To confirm a pathway's role, researchers use specific inhibitors or activators. For example, the Nrf2 inhibitor ML385 was used to attenuate DP's protective effects, thereby validating Nrf2's central role in DP-mediated wound healing [1].

Visualizing Key Signaling Pathways

The following diagrams illustrate the two primary, context-dependent mechanisms of DP action, as revealed by western blot and other experimental data.

Pathway 1: DP in Wound Healing

In models of diabetic foot ulcer and general wound healing, DP promotes cell survival and tissue repair.

dp_wound DP Dracorhodin Perchlorate (DP) Nrf2 Activates Nrf2 Pathway DP->Nrf2 Growth Promotes Growth Factors DP->Growth ↑ EGF, VEGF, bFGF Ferroptosis Inhibits Ferroptosis Nrf2->Ferroptosis ↑ SLC7A11, GPX4 AntiInflam Reduces Inflammation Nrf2->AntiInflam ↓ TNF-α, IL-6 Outcome1 Outcome: Accelerated Wound Healing Ferroptosis->Outcome1 AntiInflam->Outcome1 Growth->Outcome1

Pathway 2: DP in Cancer Cell Death

In contrast, within various cancer models, DP triggers multiple forms of cell death, including ferroptosis and apoptosis.

dp_cancer cluster_ferroptosis Induces Ferroptosis cluster_apoptosis Induces Mitochondrial Apoptosis DP2 This compound (DP) Fer1 Downregulates SLC7A11/GPX4 Axis DP2->Fer1 Fer2 Upregulates HMOX1 DP2->Fer2 Fer3 Disrupts PUFA/MUFA Balance (via CD147 degradation) DP2->Fer3 In Pancreatic Cancer Apo1 ↓ Bcl-2, Bcl-XL, Survivin DP2->Apo1 Outcome2 Outcome: Inhibited Cancer Progression Fer1->Outcome2 Fer2->Outcome2 Fer3->Outcome2 Apo2 Activates Caspases (e.g., Caspase-3, -9) Apo1->Apo2 Apo2->Outcome2

Research Implications and Future Directions

The evidence confirms that DP is a multi-target agent. Its opposing effects in normal versus cancerous cells make it a compelling candidate for therapeutic development.

  • For Drug Development: The context-dependent action is crucial. Formulations for wound healing aim to enhance DP's pro-survival Nrf2 activity [1], while anti-cancer strategies seek to maximize its pro-death ferroptotic and apoptotic effects [2] [3].
  • Technical Consideration: The consistent use of western blotting across studies provides high-quality, direct evidence of protein-level changes, solidifying the proposed mechanisms.
  • Future Research: While preclinical data is robust, more research is needed on pharmacokinetics and safety profiles to advance toward clinical applications. The development of targeted delivery systems, such as emulsion gels, is a promising step in this direction [7].

References

Dracorhodin perchlorate wound healing vs conventional treatments

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: A Multi-Targeted Approach

The efficacy of dracorhodin perchlorate stems from its ability to influence various stages of wound healing, from inflammation to tissue remodeling, through several key signaling pathways.

Mechanism of Action Key Signaling Pathways/Proteins Involved Cell Types/Tissues Affected Experimental Model
Promotes Cell Migration & Proliferation ERK, p38, AKT phosphorylation; β-catenin expression [1] [2] Human HaCaT keratinocytes; Fibroblasts (NIH-3T3) [1] [2] In vitro (cell cultures) [1] [2]
Enhances Angiogenesis (Blood Vessel Formation) VEGF (Vascular Endothelial Growth Factor); Ras/MAPK pathway [3] [4] Human Umbilical Vein Endothelial Cells (HUVECs); Rat wound tissue [3] [4] In vitro & in vivo (rat) [3] [4]
Modulates Inflammation Downregulates TNF-α, IL-1β, IL-6; Regulates TLR4 pathway [3] [5] Macrophages; Diabetic and non-diabetic rat wound tissue [3] [5] In vivo (rat) [3] [5]
Facilitates Tissue Remodeling Increases EGF, bFGF; Promotes collagen deposition [3] [6] Fibroblasts; Rat granulation tissue [3] [6] In vivo (rat) [3] [6]
Combats Oxidative Stress in Diabetic Wounds Activates Nrf2 pathway; Inhibits ferroptosis [7] Human Umbilical Vein Endothelial Cells (HUVECs); Diabetic rat ulcer tissue [7] In vitro & in vivo (rat) [7]

The interplay of these mechanisms can be visualized in the following pathway diagram:

cluster_inflammation Inflammation Phase cluster_proliferation Proliferation Phase cluster_remodeling Remodeling Phase cluster_diabetic Diabetic Wound Response DP This compound (DP) TNF ↓ TNF-α, IL-1β, IL-6 DP->TNF Regulates cytokines TLR4 Modulates TLR4 Pathway DP->TLR4 Kera Keratinocyte Migration DP->Kera Via β-catenin, ERK/p38, AKT Fibro Fibroblast Proliferation DP->Fibro Via ERK phosphorylation Angio Angiogenesis DP->Angio Via Ras/MAPK & VEGF EGF_VEGF ↑ EGF, VEGF, bFGF DP->EGF_VEGF Collagen Collagen Deposition DP->Collagen eNOS ↑ eNOS & NO DP->eNOS Nrf2 Activates Nrf2 Pathway DP->Nrf2 Ferroptosis Inhibits Ferroptosis DP->Ferroptosis TNF->Kera Resolves chronic inflammation Angio->Collagen Improves nutrient supply Nrf2->Ferroptosis Reduces oxidative stress

Quantitative Efficacy Comparison in Animal Models

Experimental data from rodent studies demonstrates DP's ability to enhance wound closure and tissue structure.

Treatment Wound Type & Model Key Efficacy Outcomes Reference
DP Ointment (200 µg/mL) Full-thickness excision, Wistar rats [3] ↑ Wound closure rate; ↑ VEGF & EGF protein expression; Improved collagen deposition; Regulated TNF-α & IL-1β [3] [3]
DP (Various Doses) Full-thickness excision, SD rats [2] Dose-dependent healing; ↑ Fibroblast proliferation (via ERK); ↑ p-ERK in wound tissue [2] [2]
DP Inflammation-Targeted Emulsion Gel Scald, SD rats [6] Better healing than non-targeted gel; 45.5% ↑ bFGF (Day 7); 49.9% ↑ EGF (Day 14); Reduced inflammatory cells [6] [6]
DP Ointment (200 µg/mL) Diabetic rat wounds [5] Counteracted delayed healing; Regulated TLR4 pathway & inflammatory factors; ↑ eNOS & NO in late stage [5] [5]
DP (High Dose) Diabetic Foot Ulcer (DFU) rat model [7] Dose-dependent healing; Enhanced collagen synthesis & angiogenesis; ↓ Inflammation & ROS; Activated Nrf2 pathway [7] [7]

Overview of Key Experimental Protocols

For researchers, the core methodologies from the cited studies are summarized below.

  • In Vivo Wound Healing Models:

    • Animals: Male Wistar or Sprague-Dawley rats.
    • Wound Creation: After anesthesia, the dorsum is shaved, and one or two full-thickness circular wounds (1-1.5 cm diameter) are created using a sterile punch or scissors [3] [7] [5].
    • DP Administration: DP is typically dissolved in DMSO and mixed with Vaseline to form an ointment (e.g., 200 µg/mL). The ointment is applied topically to the wound daily. Control groups receive vehicle ointment (Vaseline/DMSO) or a positive control like recombinant human EGF [3] [7].
    • Analysis: Wound area is measured periodically. Animals are euthanized at set intervals (e.g., days 7, 14, 21) for histological (H&E staining, Masson's trichrome), immunohistochemical (CD31, growth factors), and biochemical (ELISA, Western blot) analysis of wound tissue [3] [6] [5].
  • In Vitro Mechanistic Studies:

    • Cell Cultures: Common models include human HaCaT keratinocytes, human umbilical vein endothelial cells (HUVECs), and fibroblasts (like NIH-3T3) [1] [2] [4].
    • Assays:
      • Scratch/Wound Healing Assay: To measure cell migration after DP treatment [1].
      • MTT/CCK-8 Assay: To assess cell viability and proliferation [1] [8].
      • Tube Formation Assay (HUVECs): To evaluate angiogenic potential [4].
    • Mechanism Probes: Signaling pathways are investigated using Western blot (to detect protein phosphorylation/expression), quantitative PCR (for gene expression), and specific pharmacological inhibitors (e.g., ERK or Nrf2 inhibitors) to confirm a pathway's role [1] [2] [7].

Formulation and Targeting Strategies

Recent research explores advanced formulations to enhance DP's therapeutic potential. A key innovation is the inflammation-targeted emulsion gel. This formulation exploits the negative zeta potential (about -51.6 mV) of the emulsion, which is attracted to the positively charged proteins at inflamed wound sites. Compared to a non-targeting gel (-17.1 mV), this targeted system showed superior transdermal penetration and delivery, leading to a more pronounced therapeutic effect and higher expression of critical growth factors [6].

Interpretation of Experimental Findings

For researcher consideration, the existing data suggests several key points:

  • DP's multi-targeted action is particularly promising for complex, chronic wounds like diabetic foot ulcers, where conventional single-target treatments often fail. Its ability to simultaneously reduce oxidative stress (via Nrf2), modulate inflammation, and stimulate angiogenesis addresses core pathologies [7] [5].
  • The ERK signaling pathway appears to be a central node for DP's effects on both fibroblast proliferation and keratinocyte migration, which are fundamental to tissue repair [1] [2].
  • Advanced formulations, such as the inflammation-targeted emulsion gel, demonstrate that optimizing drug delivery can significantly improve efficacy, pointing to a critical area for future development [6].

Most evidence is preclinical. Further investigation is needed to validate these mechanisms in human clinical trials and to establish standardized dosing and long-term safety profiles.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

366.0506305 Da

Monoisotopic Mass

366.0506305 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1. Xia, M., Wang, D., Wang, M., et al. Dracorhodin perchlorate induces apoptosis via activation of caspases and generation of reactive oxygen species. J. Pharmacol. Sci. 95(2), 273-283 (2004).
2. Chen, X., Luo, J., Meng, L., et al. Dracorhodin perchlorate induces the apoptosis of glioma cells. Oncol. Rep. 35(4), 2364-2372 (2016).

Explore Compound Types